Disodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
25681-79-2 |
|---|---|
分子式 |
Na2 |
分子量 |
45.9795386 g/mol |
IUPAC名 |
sodiosodium |
InChI |
InChI=1S/2Na |
InChIキー |
QXNVGIXVLWOKEQ-UHFFFAOYSA-N |
正規SMILES |
[Na][Na] |
製品の起源 |
United States |
Foundational & Exploratory
Disodium EDTA: A Technical Guide to the Mechanism of Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA) is a powerful aminopolycarboxylic acid widely utilized for its ability to sequester metal ions.[1] This technical guide provides an in-depth examination of the mechanism of action of its common salt, disodium EDTA, in chelating metal ions. It covers the fundamental principles of coordination chemistry, the thermodynamics governing complex stability, and the experimental protocols used for characterization. Furthermore, this document explores the impact of EDTA's chelation activity on biological signaling pathways, a critical consideration for its application in research and drug development.
The Core Mechanism: Coordination Chemistry
This compound EDTA's primary mechanism of action is chelation, a process involving the formation of multiple coordination bonds between a single ligand and a central metal ion.[2] The EDTA molecule, in its fully deprotonated form (EDTA⁴⁻), is a hexadentate ligand, meaning it can form six bonds with a metal ion.[3][4] These bonds originate from its two amine nitrogen atoms and four carboxylate oxygen atoms.[2][3] This multi-bond formation effectively "wraps" around the metal ion, creating an exceptionally stable, water-soluble complex.[2]
The general reaction for the chelation of a metal ion (Mⁿ⁺) by the this compound salt of EDTA (Na₂H₂Y) can be simplified by considering the fully deprotonated EDTA anion (Y⁴⁻):
Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴
This 1:1 stoichiometric ratio is a hallmark of EDTA titrations, regardless of the charge on the metal cation.[5] The resulting complex is anionic, which contributes to its high water solubility.[1] The strength and stability of these complexes are what make EDTA an effective agent for dissolving metal-containing scale, preventing metal-catalyzed degradation in formulations, and treating heavy metal poisoning.[1][6]
Caption: EDTA acting as a hexadentate ligand to form a stable complex with a metal ion.
Thermodynamics of Chelation
The efficacy of EDTA is quantified by the stability constant (K) or, more commonly, its logarithm (log K) of the metal-EDTA complex. A higher log K value indicates a more stable complex and a stronger affinity of EDTA for that particular metal ion.[7] These constants are crucial for predicting which metals will be displaced and for adjusting experimental conditions, such as pH, to achieve selective chelation.[8][9]
The stability of these complexes is influenced by factors such as the charge and ionic radius of the metal ion.[7] Generally, EDTA forms its most stable complexes with trivalent cations like Fe³⁺ and Co³⁺, followed by divalent transition metals like Cu²⁺ and Pb²⁺, and then alkaline earth metals like Ca²⁺ and Mg²⁺.[1][4] It has a very low affinity for alkali metal ions like Na⁺ and K⁺.[10]
Data Presentation: Stability Constants of Metal-EDTA Complexes
The following table summarizes the formation constants (log K) for various metal ions with EDTA at standard conditions.
| Metal Ion | Ionic Radius (Å) | Charge | Log K (Stability Constant) |
| Ag⁺ | 1.15 | +1 | 7.3 |
| Mg²⁺ | 0.72 | +2 | 8.7 |
| Ca²⁺ | 1.00 | +2 | 10.6 |
| Mn²⁺ | 0.83 | +2 | 13.8 |
| Fe²⁺ | 0.78 | +2 | 14.3 |
| Co²⁺ | 0.75 | +2 | 16.3 |
| Zn²⁺ | 0.74 | +2 | 16.5 |
| Cd²⁺ | 0.95 | +2 | 16.6 |
| Pb²⁺ | 1.19 | +2 | 18.0 |
| Ni²⁺ | 0.69 | +2 | 18.6 |
| Cu²⁺ | 0.73 | +2 | 18.8 |
| Al³⁺ | 0.54 | +3 | 16.4 |
| Fe³⁺ | 0.65 | +3 | 25.1 |
| Co³⁺ | 0.61 | +3 | 41.4 |
| Note: Values are generally for 20-25°C at an ionic strength of 0.1 M.[11][12] |
Experimental Protocols for Characterization
The stability constants and thermodynamic parameters of metal-EDTA complexes are determined through various analytical techniques. Potentiometric titration is the most widely used method.[13][14]
Protocol: Potentiometric Titration for Stability Constant Determination
This method involves titrating a solution of the metal ion with a standard solution of this compound EDTA while monitoring the concentration of the free metal ion (pM) or the pH of the solution.
I. Materials and Reagents:
-
Standardized solution of this compound EDTA (e.g., 0.01 M).[5]
-
Solution of the metal salt of interest (e.g., M(NO₃)₂, concentration known approximately).
-
pH buffer to maintain a constant pH (e.g., pH 10 buffer for Ca²⁺/Mg²⁺ determination).[15]
-
Ion-Selective Electrode (ISE) for the metal ion being studied or a glass pH electrode.
-
High-purity water, degassed to remove CO₂.
-
Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength.[13]
II. Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions or the ISE with standard solutions of the metal ion.[13]
-
Titration Setup: Place a known volume of the metal ion solution in a thermostatted vessel. Add the buffer and inert electrolyte. Immerse the calibrated electrode and a reference electrode.
-
Titration: Add the standard EDTA solution in small, precise increments using a burette.
-
Data Acquisition: After each addition, allow the system to reach equilibrium and record the potential (from the ISE) or the pH.
-
Data Analysis: Plot the measured potential/pH against the volume of EDTA added. The resulting titration curve will show a sharp inflection point at the 1:1 stoichiometric endpoint. The data from the curve, particularly before the endpoint, is used in conjunction with mass-balance equations to calculate the stability constant (K) of the metal-EDTA complex.[14]
Caption: Workflow for determining metal-EDTA stability constants via potentiometric titration.
Impact on Biological Signaling Pathways
Metal ions are not merely static structural components; they are critical signaling molecules that regulate a vast array of cellular processes.[16][17] Divalent cations like Ca²⁺, Mg²⁺, and Zn²⁺ act as second messengers and cofactors for enzymes involved in signaling cascades.[16] By chelating these essential metal ions, this compound EDTA can significantly disrupt these pathways. This property is the basis for its antibacterial action (depriving bacteria of essential metal cofactors) and its therapeutic applications, but it also necessitates careful consideration of potential off-target effects in drug development.[18][19]
A prime example is the disruption of calcium signaling. Intracellular calcium is a ubiquitous second messenger that, upon binding to proteins like calmodulin, activates downstream kinases and transcription factors, regulating processes from muscle contraction to gene expression.[16] Extracellular application of EDTA can deplete the local concentration of Ca²⁺, preventing its influx into cells and thereby inhibiting calcium-dependent signaling pathways.
Caption: Disruption of a calcium-dependent signaling pathway by this compound EDTA.
Conclusion
The mechanism of action of this compound EDTA is a well-defined process rooted in the principles of coordination chemistry. Its ability to form highly stable, water-soluble complexes with a wide range of metal ions makes it an invaluable tool in research and pharmaceutical applications.[2] A quantitative understanding of the thermodynamics, particularly the stability constants, is essential for its effective and selective use. The protocols outlined herein provide a framework for the precise characterization of these interactions. Finally, for professionals in drug development, a thorough appreciation of how EDTA-mediated metal ion sequestration can modulate biological signaling pathways is critical for harnessing its benefits while mitigating potential toxicity and off-target effects.
References
- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound edetate? [synapse.patsnap.com]
- 3. quora.com [quora.com]
- 4. interchim.fr [interchim.fr]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. This compound EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 12. scribd.com [scribd.com]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. d-nb.info [d-nb.info]
- 15. Ricca Chemical - EDTA (this compound) [riccachemical.com]
- 16. Metal Ion Signaling in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
"Chemical properties and synthesis of disodium hydrogen citrate"
An In-depth Technical Guide to the Chemical Properties and Synthesis of Disodium Hydrogen Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound hydrogen citrate. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Chemical Properties of this compound Hydrogen Citrate
This compound hydrogen citrate, also known as sodium acid citrate, is an acid salt of citric acid.[1][2] It is one of the three sodium salts of citric acid.[3][4] The compound typically exists as a white, odorless crystalline powder.[1][5][6] It is also available in hydrated forms, such as the sesquihydrate (containing 1.5 molecules of water).[7][8]
Quantitative Chemical Data
The following table summarizes the key chemical and physical properties of this compound hydrogen citrate.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Na₂O₇ | [5][9] |
| Molecular Weight | 236.09 g/mol | [5][9] |
| Appearance | White crystalline powder | [1][5] |
| Odor | Odorless | [1][10] |
| Solubility in Water | Freely soluble; approx. 523 g/L at 20 °C | [5][6][10] |
| Solubility in Ethanol | Practically insoluble | [1][10] |
| Melting Point | Decomposes at 149 °C | [5][7] |
| pH (3% w/v solution) | 4.9 - 5.2 | [1][11] |
| CAS Number | 144-33-2 (anhydrous) | [3][9] |
| CAS Number | 6132-05-4 (sesquihydrate) | [7] |
Synthesis of this compound Hydrogen Citrate
The primary method for synthesizing this compound hydrogen citrate is through the neutralization reaction of citric acid with a sodium base, such as sodium hydroxide or sodium carbonate.
Synthesis via Neutralization with Sodium Hydroxide
A common industrial method involves the reaction of citric acid with sodium hydroxide solution.[12][13]
This protocol is based on the methodology described in Chinese patent CN101863756B.[12]
-
Preparation of Sodium Hydroxide Solution: Prepare a 22-25% (w/w) aqueous solution of sodium hydroxide. For example, to prepare a 23.5% solution, dissolve 80 kg of solid sodium hydroxide in water to a final weight of approximately 340 kg.[12]
-
Neutralization Reaction: Slowly add anhydrous citric acid to the sodium hydroxide solution while stirring. The mass ratio of sodium hydroxide to citric acid should be maintained between 1:2.39 and 1:2.41.[12] For 80 kg of sodium hydroxide, this corresponds to approximately 191.2 kg to 192.8 kg of citric acid. The reaction is exothermic, and the temperature should be controlled.
-
Concentration: Once the neutralization reaction is complete, concentrate the resulting solution by heating until its specific gravity reaches 1.25-1.30.[12]
-
Crystallization: Cool the concentrated solution to 20-25 °C to induce the crystallization of this compound hydrogen citrate.[12]
-
Isolation and Drying: Separate the crystals from the mother liquor using a centrifuge. The resulting crystals are then dried to obtain the final product. The mother liquor can be recycled in subsequent batches.[12]
Synthesis via Reaction with Sodium Carbonate
An alternative laboratory-scale synthesis involves the reaction of citric acid with sodium carbonate.
-
Dissolution: Dissolve a known quantity of citric acid monohydrate in deionized water.
-
Addition of Sodium Carbonate: Gradually add a stoichiometric amount of sodium carbonate to the citric acid solution. The reaction will produce carbon dioxide, causing fizzing. Continue adding sodium carbonate until the effervescence ceases.
-
Crystallization: The resulting clear solution can be dried under ambient conditions. To induce crystallization, the solution can be redissolved in a minimal amount of water and layered with a less polar solvent like ethanol or acetone.
-
Isolation: After a few days, crystals of this compound hydrogen citrate will form and can be collected by filtration.
Mechanism of Action in Biological Systems
This compound hydrogen citrate is utilized in pharmaceuticals as a urinary alkalinizer.[1][5] Its mechanism of action involves its metabolism to bicarbonate, which in turn increases the urinary pH.[14] This is particularly beneficial in the treatment and prevention of certain types of kidney stones, such as those formed from uric acid.[14][15][16]
Signaling Pathway for Urinary Alkalinization
The following diagram illustrates the pathway from ingestion of this compound hydrogen citrate to the therapeutic effect on uric acid kidney stones.
Analytical Methods for Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for the assay and purity analysis of this compound hydrogen citrate.
Experimental Protocol for HPLC Analysis
The following is a representative HPLC method for the analysis of this compound hydrogen citrate in a syrup formulation.[17][18]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Test Solution: Accurately weigh a sample equivalent to 1.40 g of this compound hydrogen citrate and dissolve it in 100 ml of HPLC grade water with sonication. Further dilute 10 ml of this solution to 100 ml with HPLC grade water.[17]
-
Reference Solution: Accurately weigh about 140 mg of this compound Hydrogen Citrate Working Standard and dissolve it in 100 ml of HPLC grade water.[17]
-
-
Procedure:
-
Inject the reference solution multiple times to ensure system suitability (column efficiency > 2000 theoretical plates, tailing factor < 2.0, RSD < 2.0%).[17]
-
Inject the test solution and measure the peak response.
-
Calculate the content of this compound hydrogen citrate in the sample by comparing the peak area with that of the reference solution.[17]
-
Conclusion
This compound hydrogen citrate is a versatile compound with well-defined chemical properties and established synthesis routes. Its application in the food and pharmaceutical industries, particularly as an acidity regulator and a therapeutic agent for urinary conditions, is based on its chemical behavior as a buffering agent and its metabolic pathway. The provided protocols and diagrams serve as a foundational guide for professionals engaged in the research, development, and analysis of this important chemical.
References
- 1. wangpharmachem.com [wangpharmachem.com]
- 2. This compound citrate - Wikipedia [en.wikipedia.org]
- 3. This compound citrate, 144-33-2 [thegoodscentscompany.com]
- 4. Showing Compound this compound hydrogen citrate (FDB020549) - FooDB [foodb.ca]
- 5. grokipedia.com [grokipedia.com]
- 6. Di Sodium Hydrogen Citrate | Narayan Chemicals [narayanchemicals.com]
- 7. This compound HYDROGEN CITRATE SESQUIHYDRATE | 6132-05-4 [chemicalbook.com]
- 8. This compound hydrogen citrate structure | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound Hydrogen Citrate | C6H6Na2O7 | CID 8950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound citrate | 144-33-2 [chemicalbook.com]
- 11. 144-33-2 CAS | di-SODIUM HYDROGEN CITRATE | Inorganic Salts | Article No. 05896 [lobachemie.com]
- 12. CN101863756B - Process for producing this compound citrate - Google Patents [patents.google.com]
- 13. This compound Hydrogen Citrate, this compound Citrate Sesquihydrate 1.5H2O BP EP USP CAS 6132-05-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. Di-sodium-hydrogen-citrate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. daffodilpharma.com [daffodilpharma.com]
- 17. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 18. scribd.com [scribd.com]
The Serendipitous Discovery and Development of Disodium Cromoglycate: A Mast Cell Stabilizer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Disodium cromoglycate (DSCG), a cornerstone in the prophylactic treatment of allergic asthma and other mast cell-mediated diseases, represents a landmark in drug discovery, originating from astute clinical observation and pioneering self-experimentation. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and development of DSCG as a mast cell stabilizer. It consolidates quantitative data from pivotal preclinical and clinical studies, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the journey of a unique therapeutic agent from a traditional herbal remedy to a globally recognized medication.
The Discovery of this compound Cromoglycate: A Story of Self-Experimentation
The journey to this compound cromoglycate began with Dr. Roger Altounyan, a physician and pharmacologist who was himself a lifelong sufferer of asthma.[1] His research started with khellin, a compound extracted from the Mediterranean plant Ammi visnaga, which had been traditionally used to treat muscle spasms.[1][2] While khellin showed some bronchodilator effects, it was also associated with significant side effects.
Driven by his own medical needs, Dr. Altounyan embarked on a systematic process of synthesizing and testing derivatives of khellin.[3][4] In a remarkable display of self-experimentation, he would induce asthmatic responses in himself by inhaling specific allergens and then assess the protective effects of the newly synthesized compounds.[3][5] This personal and high-risk approach allowed for rapid evaluation and iteration of chemical structures. The breakthrough came with the synthesis of this compound cromoglycate, a chromone derivative that, while lacking inherent bronchodilator activity, proved highly effective in preventing allergen-induced bronchospasm when inhaled prophylactically.[1] This pioneering work, conducted at Fisons Pharmaceuticals in the 1960s, led to the development of DSCG, marketed as Intal®, and the innovative "Spinhaler®" device for its delivery as a dry powder.[1]
Mechanism of Action: Stabilizing the Mast Cell
The primary mechanism of action of this compound cromoglycate is the stabilization of mast cells, thereby preventing the release of inflammatory mediators that trigger allergic reactions.[1][6] Mast cells are key effector cells in type I hypersensitivity reactions. Upon activation, typically through the cross-linking of IgE receptors (FcεRI) by allergens, they undergo degranulation, releasing a cascade of pre-formed and newly synthesized mediators, including histamine, leukotrienes, and prostaglandins.
This compound cromoglycate is believed to exert its stabilizing effect by inhibiting the influx of calcium ions (Ca²⁺) into the mast cell, a critical step in the degranulation process.[6][7][8] By blocking these calcium channels, DSCG prevents the downstream signaling events that lead to the fusion of granular membranes with the cell membrane and the subsequent release of their contents.[9] While the precise molecular target on the mast cell membrane remains a subject of investigation, evidence suggests that DSCG's action is at the cell surface, as bead-conjugated forms of the drug that cannot enter the cell still inhibit histamine release.[8]
Signaling Pathway of Mast Cell Activation and Inhibition by DSCG
The following diagram illustrates the IgE-mediated mast cell activation pathway and the proposed point of intervention by this compound cromoglycate.
References
- 1. Roger Altounyan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 20 Self-Experimenting Medical Researchers in History - History Collection [historycollection.com]
- 4. Roger Altounyan: the link from a hay fever remedy to Arthur Ransome | Hay fever | The Guardian [theguardian.com]
- 5. Self-experimentation in medicine - Wikipedia [en.wikipedia.org]
- 6. Mode of action and indication for this compound cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of this compound cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
The Cornerstone of Stability: A Technical Guide to the Fundamental Role of Disodium Phosphate in Biological Buffer Systems
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the critical role of disodium phosphate (Na₂HPO₄) as a component of the phosphate buffer system, which is essential for maintaining pH homeostasis in a variety of biological contexts. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this fundamental biochemical principle for applications ranging from cell culture and enzyme assays to pharmaceutical formulation.
The phosphate buffer system, consisting of a weak acid (dihydrogen phosphate, H₂PO₄⁻) and its conjugate base (monohydrogen phosphate, HPO₄²⁻, primarily from this compound phosphate), is a cornerstone of pH regulation within intracellular fluids and the renal tubules.[1][2][3][4] Its efficacy is rooted in its pKa₂ value, which is in close proximity to physiological pH, ensuring a high buffering capacity against fluctuations in acidity and alkalinity.[5][6] While its concentration in blood plasma is lower than that of the bicarbonate buffer system, its high concentration within cells makes it the predominant intracellular buffer.[7][8][9]
The Chemical Foundation of the Phosphate Buffer System
Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons in a stepwise manner.[10][11] For biological systems, the second dissociation is the most relevant:
H₂PO₄⁻ (weak acid) ⇌ H⁺ + HPO₄²⁻ (conjugate base)
In this equilibrium, this compound phosphate serves as the primary source of the monohydrogen phosphate ion (HPO₄²⁻), the weak base component. When a strong acid is introduced, the HPO₄²⁻ ion accepts a proton to form H₂PO₄⁻, thus mitigating a drop in pH.[1][12][13] Conversely, when a strong base is added, the dihydrogen phosphate ion (H₂PO₄⁻) donates a proton to neutralize the excess hydroxide ions, forming HPO₄²⁻ and water.[7][12][13] This reversible reaction is the key to the system's ability to resist pH changes.
The effectiveness of this buffer is quantitatively described by the Henderson-Hasselbalch equation:
pH = pKa₂ + log₁₀([HPO₄²⁻] / [H₂PO₄⁻])
This equation demonstrates that the pH of the solution is determined by the ratio of the conjugate base to the weak acid. The buffer is most effective when the pH is close to its pKa, as this is when the concentrations of the acid and base components are equal.[14][15]
Data Presentation: Physicochemical Properties
The following tables summarize key quantitative data for the phosphate buffer system.
Table 1: Dissociation Constants (pKa) of Phosphoric Acid at 25°C
| Dissociation Step | Equilibrium | pKa Value |
|---|---|---|
| pKa₁ | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.15[16][17][18] |
| pKa₂ | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 6.8 - 7.21 [5][6][10][16][17][18] |
| pKa₃ | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.33[16][17] |
Note: The pKa₂ value is most relevant for physiological buffering. The exact value can vary with temperature and ionic strength.[17][19][20]
Table 2: Typical Phosphate Concentrations in Biological Fluids
| Fluid Compartment | Component | Concentration (mmol/L) | Reference |
|---|---|---|---|
| Extracellular Fluid (Plasma) | Total Phosphate | 1 - 2 | [8][9] |
| Intracellular Fluid | Free Phosphate | ~10 | [21] |
| Intracellular Fluid | Total Phosphate | 60 - 100 | [21] |
| Renal Tubule Fluid | Total Phosphate | Concentrated relative to plasma |[1][7] |
Experimental Protocols
The reliability of many biological experiments hinges on precise pH control, often achieved with phosphate buffers like Phosphate-Buffered Saline (PBS).
Protocol for Preparation of 1L of 1x Phosphate-Buffered Saline (PBS), pH 7.4
This protocol describes the preparation of a commonly used isotonic buffer for a wide range of biological applications, including cell washing, protein dilution, and tissue transport.[5][6][10][22]
Materials:
-
Sodium chloride (NaCl): 8 g
-
Potassium chloride (KCl): 0.2 g
-
This compound phosphate (Na₂HPO₄): 1.44 g
-
Potassium dihydrogen phosphate (KH₂PO₄): 0.24 g
-
Distilled water (H₂O)
-
Hydrochloric acid (HCl) for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
1L graduated cylinder and beaker/bottle
-
Autoclave for sterilization
Methodology:
-
Add approximately 800 mL of distilled water to a 1L beaker or bottle.[5][6]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Weigh and add the following reagents to the water while stirring: 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄.[5]
-
Allow the salts to dissolve completely.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the solution and monitor the pH.
-
Adjust the pH to 7.4 by slowly adding small volumes of HCl.[5][10][22] Use caution as the pH can change rapidly.
-
Once the target pH is reached, transfer the solution to a 1L graduated cylinder and add distilled water to bring the final volume to 1 liter.[5][6]
-
For applications requiring sterility, sterilize the PBS solution by autoclaving on a liquid cycle.[5][22]
-
Store the prepared buffer at room temperature.
Protocol for Demonstrating the Buffering Capacity of a Phosphate Buffer
This experiment demonstrates the ability of a prepared phosphate buffer to resist pH changes upon the addition of a strong acid or base.
Materials:
-
0.1 M Phosphate buffer solution (prepared at a specific pH, e.g., 7.2)
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
pH meter and electrode
-
Two 50 mL burettes
-
250 mL beaker
-
Magnetic stirrer and stir bar
Methodology:
-
Calibrate the pH meter.
-
Dispense 100 mL of the 0.1 M phosphate buffer into the 250 mL beaker.[23]
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Record the initial pH.
-
Titration with Strong Acid: a. Fill a burette with 0.1 M HCl. b. Add the HCl in 0.5 mL increments to the stirring buffer solution. After each addition, wait for the pH reading to stabilize and record the total volume of HCl added and the new pH.[23] c. Continue this process until the pH has dropped by at least 2-3 units.
-
Titration with Strong Base: a. Thoroughly rinse the beaker and dispense a fresh 100 mL of the 0.1 M phosphate buffer. b. Fill the second burette with 0.1 M NaOH. c. Add the NaOH in 0.5 mL increments to the stirring buffer solution, recording the total volume added and the pH after each addition.[23][24] d. Continue this process until the pH has risen by at least 2-3 units.
-
Data Analysis: Plot the pH of the solution versus the volume of HCl and NaOH added. The resulting titration curve will show a relatively flat region around the pKa of the buffer, visually demonstrating its capacity to resist significant pH changes.
Visualization of Phosphate Buffer in Biological Workflows
The maintenance of a stable pH is critical for the integrity of complex biological processes. The following diagrams, generated using the DOT language, illustrate workflows where the phosphate buffer system is indispensable.
Phosphate-Responsive (PHO) Signaling Pathway
The PHO pathway in yeast is a well-characterized system that cells use to sense and respond to fluctuating extracellular phosphate levels. The intracellular phosphate buffer is key to filtering transient environmental changes and ensuring an appropriate transcriptional response.[25]
Caption: PHO signaling pathway for phosphate homeostasis.
Experimental Workflow: Enzyme-Linked Immunosorbent Assay (ELISA)
Phosphate-Buffered Saline (PBS) is a critical reagent in ELISA, used for washing steps to remove unbound components and for diluting antibodies and samples, ensuring that the pH-sensitive antigen-antibody binding interactions occur under optimal, stable conditions.
Caption: Role of PBS in a standard indirect ELISA workflow.
References
- 1. selectscience.net [selectscience.net]
- 2. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 3. The Role of Phosphate in a Multistep Enzymatic Reaction: Reactions of the Substrate and Intermediate in Pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. slideshare.net [slideshare.net]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. Phosphate buffer - WikiLectures [wikilectures.eu]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]
- 11. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 14. static.igem.org [static.igem.org]
- 15. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 16. benchchem.com [benchchem.com]
- 17. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 18. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. elixirpublishers.com [elixirpublishers.com]
- 20. researchgate.net [researchgate.net]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. usbio.net [usbio.net]
- 23. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 24. cdn.juniata.edu [cdn.juniata.edu]
- 25. An intracellular phosphate buffer filters transient fluctuations in extracellular phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Antifungal Properties of Disodium EDTA: A Technical Guide
Disodium ethylenediaminetetraacetic acid (EDTA), a well-established chelating agent, has demonstrated significant antifungal properties, positioning it as a candidate for further research and development in antifungal therapies. This technical guide provides an in-depth analysis of the initial studies investigating its efficacy, mechanism of action, and synergistic potential with existing antifungal agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Mechanism of Action: Divalent Cation Chelation
The primary antifungal mechanism of this compound EDTA is its ability to chelate divalent cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), which are essential for fungal cell wall integrity, enzyme function, and biofilm stability.[1][2][3][4] By sequestering these ions, EDTA disrupts critical physiological processes, leading to growth inhibition and cell death.
Key consequences of this cation chelation include:
-
Cell Wall and Membrane Disruption: EDTA's removal of Mg²⁺ and Ca²⁺ ions from the fungal cell wall and membrane leads to the release of lipopolysaccharide (LPS) molecules, exposing the inner membrane and increasing its permeability.[1][4] This compromises the structural integrity of the cell and can lead to cell lysis.
-
Enzyme Inhibition: Certain fungal enzymes, like chitin synthases in Fusarium graminearum, require divalent cations such as Mn²⁺ as cofactors. EDTA can chelate these ions, leading to a significant reduction in enzymatic activity and thereby inhibiting cell wall synthesis.[1]
-
Biofilm Destabilization: Divalent cations are crucial for the structural integrity of the extracellular polymeric substance (EPS) matrix of fungal biofilms. By sequestering these ions, EDTA destabilizes the biofilm, making the fungal cells more susceptible to other antimicrobial agents.[4][5][6]
-
Inhibition of Morphogenesis: In dimorphic fungi like Candida albicans, EDTA has been shown to inhibit the transition from yeast to hyphal form (filamentation), a key virulence factor.[6]
Quantitative Data on Antifungal Activity
The antifungal efficacy of this compound EDTA has been quantified against a range of fungal species. The following tables summarize key findings from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound EDTA
| Fungal Species | MIC Range (µg/mL) | MIC Range (mM) | Reference(s) |
| Sporothrix spp. (filamentous) | 32 - 128 | - | [7] |
| Sporothrix spp. (yeast) | 16 - 64 | - | [7] |
| Fusarium spp. | - | 9.37 - 18.75 | [8] |
| Candida albicans | - | 25 and 2.5 (significant metabolic reduction) | [5][9] |
Table 2: Efficacy of this compound EDTA Against Fungal Biofilms
| Fungal Species | EDTA Concentration | Observed Effect | Reference(s) |
| Candida albicans | 2.5 mM & 25 mM | Significantly reduced metabolic activity in preformed biofilms. | [5][9] |
| Candida albicans | 250 mM | 31% reduction in preformed biofilms. | [6] |
| Sporothrix spp. | 512 µg/mL | 47% reduction in biomass and 45% reduction in metabolic activity. | [7] |
| Cryptococcus neoformans | 0.025 mM - 250 mM | Concentration-dependent reduction in biofilm growth. | [10] |
Table 3: Half Maximal Effective Concentration (EC₅₀) of this compound EDTA Against Black Aspergilli
| Fungal Species | EC₅₀ (mmol/L) | Reference(s) |
| Aspergillus carbonarius | 2.1 | [11] |
| Aspergillus ibericus | 0.9 | [11] |
| Ochratoxigenic Aspergillus niger | 2.0 | [11] |
| Non-ochratoxigenic Aspergillus niger | 4.1 | [11] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the antifungal properties of this compound EDTA, synthesized from protocols cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is adapted from methodologies used for testing the susceptibility of various fungi to antifungal agents.[5][8]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline or RPMI 1640 medium.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
-
Preparation of EDTA and Drug Dilutions:
-
Prepare a stock solution of this compound EDTA in sterile distilled water or an appropriate buffer.
-
Perform serial twofold dilutions of the EDTA stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.
-
Include a drug-free control well (growth control) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well (except the sterility control) to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubate the microtiter plate at 35-37°C for 24-48 hours.
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration of EDTA that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm with a microplate reader.[5]
-
Biofilm Susceptibility Assay (XTT Reduction Assay)
This protocol measures the metabolic activity of fungal biofilms and is adapted from studies on Candida albicans.[5][9]
-
Biofilm Formation:
-
Dispense a standardized fungal suspension (e.g., 1 x 10⁶ cells/mL in RPMI) into the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for a period sufficient to allow biofilm formation (e.g., 24-72 hours).
-
After the adhesion phase, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Treatment with EDTA:
-
Add fresh medium containing various concentrations of this compound EDTA to the wells with preformed biofilms.
-
Include untreated control wells (biofilm with fresh medium only).
-
Incubate for a further 24 hours.
-
-
XTT Assay:
-
Prepare a solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and an electron-coupling agent (e.g., menadione or coenzyme Q₀).
-
Wash the biofilms with PBS to remove the treatment medium.
-
Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Measure the colorimetric change (indicative of metabolic activity) at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage reduction in metabolic activity compared to the untreated control.
-
Synergistic Effects with Antifungal Drugs
This compound EDTA has been shown to act synergistically with conventional antifungal agents, enhancing their efficacy. This is particularly relevant for treating drug-resistant fungal infections and biofilms.
Table 4: Synergistic Activity of this compound EDTA with Antifungals
| Fungal Species | Antifungal Agent | EDTA Concentration | Observed Synergistic Effect | Reference(s) |
| Candida albicans Biofilm | Fluconazole (2.5 & 25 µg/mL) | 2.5 mM & 25 mM | Significant reduction in biofilm growth compared to fluconazole alone. | [5][9][12] |
| Aspergillus fumigatus (in vivo) | Amphotericin B Lipid Complex (ABLC) | 30 mg/kg/day | Increased survival, reduced fungal burden, and minimal angioinvasion in a rodent model compared to either agent alone. | [3][13] |
| Sporothrix spp. | Amphotericin B, Itraconazole, Terbinafine | Not specified | Synergistic interaction observed against both filamentous and yeast forms. | [7] |
| Botrytis cinerea | Fenhexamid | Not specified | Significantly enhanced antifungal activity. | [2][14] |
The mechanism behind this synergy is likely twofold: EDTA's disruption of the fungal cell wall and membrane increases the permeability to the partner drug, and its destabilization of the biofilm matrix exposes planktonic cells that are more susceptible to the antifungal agent.[4][15]
Conclusion
Initial studies provide compelling evidence for the antifungal properties of this compound EDTA against a variety of fungal pathogens, including clinically relevant yeasts and molds. Its primary mechanism of action, the chelation of essential divalent cations, leads to the disruption of the fungal cell wall, inhibition of key enzymes, and destabilization of biofilms. Furthermore, its demonstrated synergistic effects with conventional antifungal drugs highlight its potential as an adjunct therapy to overcome drug resistance and improve treatment outcomes for fungal infections. Further research is warranted to explore its clinical applications, optimize dosing, and fully elucidate its interactions with different antifungal agents.
References
- 1. Ethylenediaminetetraacetic Acid this compound Salt Acts as an Antifungal Candidate Molecule against Fusarium graminearum by Inhibiting DON Biosynthesis and Chitin Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Antifungal activity of deferiprone and EDTA against Sporothrix spp.: Effect on planktonic growth and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the antifungal effect of EDTA, a metal chelator agent, on Candida albicans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. EDTA as an Adjunct Antifungal Agent for Invasive Pulmonary Aspergillosis in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Architecture of Stability and Action: An In-depth Technical Guide to the Molecular Structure and Properties of Disodium Salts
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of disodium salts, offering critical insights for researchers, scientists, and drug development professionals. Focusing on cromolyn this compound, pemetrexed this compound, and nedocromil sodium, this document elucidates the intricate relationship between their chemical architecture and therapeutic activity. Through detailed data presentation, experimental methodologies, and visual representations of their mechanisms of action, this guide serves as an essential resource for the pharmaceutical sciences.
Introduction: The Significance of this compound Salts in Pharmaceuticals
The conversion of an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy in drug development to enhance its physicochemical and biological properties.[1] this compound salts, in particular, represent a significant class of pharmaceutical compounds, often exhibiting improved solubility, stability, and bioavailability compared to their parent molecules.[2] This guide explores the multifaceted nature of this compound salts, providing a detailed examination of their molecular structures and the consequent impact on their therapeutic properties.
Molecular Structure and Physicochemical Properties: A Comparative Analysis
A thorough understanding of the molecular and physical characteristics of this compound salts is paramount for predicting their behavior in biological systems and for optimizing formulation strategies. The following tables summarize the key physicochemical properties of three prominent this compound salts used in medicine: cromolyn sodium, pemetrexed this compound, and nedocromil sodium.
Table 1: Molecular and Physicochemical Properties of Selected this compound Salts
| Property | Cromolyn Sodium | Pemetrexed this compound | Nedocromil Sodium |
| IUPAC Name | This compound;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate[3] | This compound;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate[4] | This compound;9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate[5] |
| Molecular Formula | C₂₃H₁₄Na₂O₁₁[3][6] | C₂₀H₁₉N₅Na₂O₆[1][4] | C₁₉H₁₅NNa₂O₇[7] |
| Molecular Weight | 512.3 g/mol [3][6] | 471.4 g/mol [1][4] | 415.3 g/mol [7] |
| Appearance | White, odorless, crystalline hygroscopic powder[6] | White to off-white solid[8] | Crystalline solid[7] |
| Melting Point | 241-242 °C (decomposes)[3][9] | 254-258°C (decomposes) | Not available |
| Solubility in Water | Freely soluble (100 mg/mL at 20°C)[3][9] | 94 mg/mL (199.41 mM)[10] | Soluble[9] |
| pKa | 2.0[9] | Not available | Not available |
Experimental Protocols for Characterization
The accurate characterization of this compound salts relies on a suite of analytical techniques. This section provides detailed methodologies for key experiments used to determine the physicochemical properties and molecular structure of these compounds.
Shake-Flask Method for Solubility Determination
The shake-flask method is a gold standard for determining the equilibrium solubility of a compound.[11]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the this compound salt powder to a vial containing a known volume of purified water or a relevant buffer solution.[11]
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration through a 0.45 µm filter.[2]
-
Quantification: Aspirate an aliquot of the clear supernatant and dilute it with the solvent.
-
Analysis: Determine the concentration of the dissolved salt in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]
-
Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is employed to measure the thermal properties of a material, such as melting point and heat of fusion.[13]
Protocol:
-
Sample Preparation: Accurately weigh 2-10 mg of the this compound salt powder into a Tzero hermetic aluminum pan.[14]
-
Encapsulation: Place the corresponding lid on the pan and seal it using a sample press. Prepare an empty, sealed pan to serve as a reference.[14]
-
Instrument Setup: Place the sample and reference pans into the DSC instrument's autosampler tray.
-
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 5-10 °C/min) over a specified temperature range.[15]
-
Data Acquisition: Initiate the thermal scan and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the area under the melting endotherm, which corresponds to the heat of fusion.[14]
Single-Crystal X-ray Diffraction for Structural Elucidation
This technique provides precise information about the three-dimensional arrangement of atoms within a crystal.[16]
Protocol:
-
Crystal Selection and Mounting: Select a suitable single crystal (typically 30-300 microns in size) that is optically clear and free of fractures. Mount the crystal on a goniometer head using a suitable adhesive.[16][17]
-
Data Collection: Mount the goniometer head on the diffractometer. Generate X-rays (commonly Mo Kα or Cu Kα radiation) and direct them at the crystal. Rotate the crystal and collect the diffraction data over a range of angles.[16]
-
Data Processing: Process the collected diffraction data to obtain a set of structure factors.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure, including bond lengths and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of organic molecules in solution.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the this compound salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL.[18]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum.
-
Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H and ¹³C spectra to confirm the molecular structure of the compound.[19]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound salts are intrinsically linked to their interactions with specific biological targets and their modulation of cellular signaling pathways.
Cromolyn Sodium and Nedocromil Sodium: Mast Cell Stabilization
Cromolyn sodium and nedocromil sodium are mast cell stabilizers used in the treatment of allergic conditions. Their primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of inflammatory mediators such as histamine and leukotrienes.[5][6] While the precise molecular targets are not fully elucidated, their action is believed to involve the modulation of chloride ion channels and the inhibition of sensory nerve activation.[16][20]
Pemetrexed this compound: Multi-Targeted Antifolate Activity
Pemetrexed this compound is an antifolate antineoplastic agent used in the treatment of various cancers.[15] Its mechanism of action involves the inhibition of multiple key enzymes in the folate metabolic pathway, leading to the disruption of DNA and RNA synthesis and ultimately inducing apoptosis in cancer cells.[9]
Pemetrexed is transported into the cell via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[21] Once inside the cell, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase (FPGS).[21] The polyglutamated form of pemetrexed is a more potent inhibitor of its target enzymes and is retained within the cell for a longer duration.
Pemetrexed polyglutamate inhibits three key enzymes:
-
Thymidylate Synthase (TS): This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA.[11]
-
Dihydrofolate Reductase (DHFR): DHFR is essential for regenerating the tetrahydrofolate cofactors required for nucleotide synthesis.[21]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is involved in the de novo synthesis of purines, which are essential building blocks of both DNA and RNA.[21]
The simultaneous inhibition of these enzymes leads to a depletion of nucleotides, cell cycle arrest, and the induction of apoptosis through both intrinsic and extrinsic pathways.[6]
Conclusion
This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and mechanisms of action of key this compound salts in pharmaceutical use. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. The comparative analysis of cromolyn sodium, pemetrexed this compound, and nedocromil sodium highlights the diverse therapeutic applications of this compound salts and underscores the importance of a deep understanding of their chemical and biological characteristics for the design and development of effective medicines. The visualization of their mechanisms of action further aids in comprehending their complex interactions at a cellular level.
References
- 1. Pemetrexed this compound Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Cromolyn [drugfuture.com]
- 4. Pemetrexed this compound | C20H19N5Na2O6 | CID 135413520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. Cromolyn Sodium|High-Purity Research Chemical [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Pemetrexed this compound - Safety Data Sheet [chemicalbook.com]
- 9. Cromolyn this compound Salt | 15826-37-6 [chemicalbook.com]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 21. CAS 15826-37-6: cromolyn sodium | CymitQuimica [cymitquimica.com]
"Physicochemical properties of various disodium compounds in research"
An In-depth Technical Guide to the Physicochemical Properties of Key Disodium Compounds in Research
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of commonly used compounds is fundamental to experimental design, formulation development, and data interpretation. This compound salts are prevalent in various research applications, from buffers and chelating agents to active pharmaceutical ingredients. This guide provides a detailed overview of the core physicochemical properties of four key this compound compounds: this compound EDTA, this compound Phosphate, this compound Cromoglycate, and this compound Guanylate.
This document summarizes essential quantitative data in structured tables, details the experimental protocols used to determine these properties, and provides visualizations of key experimental workflows to ensure clarity and reproducibility.
Physicochemical Data of Selected this compound Compounds
The following tables provide a comparative summary of the key physicochemical properties for this compound EDTA, this compound Phosphate, this compound Cromoglycate, and this compound Guanylate.
Table 1: Properties of this compound EDTA
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₂Na₂O₈ | [1] |
| Molecular Weight | 336.21 g/mol (anhydrous) | [1] |
| 372.24 g/mol (dihydrate) | [2] | |
| Appearance | White, odorless, crystalline powder | [3] |
| Solubility in Water | Highly soluble; ~100 g/L. Solubility increases with pH. | [1][4] |
| pH | 4.0 - 6.0 (for a 1-5% solution) | [4][5] |
| pKa Values | pKa₃ = 6.16, pKa₄ = 10.26 (of EDTA acid) | |
| Melting Point | Decomposes at 252 °C | [1] |
| Primary Function | Chelating Agent, Preservative, Stabilizer | [3] |
Table 2: Properties of this compound Phosphate
| Property | Value | References |
| Molecular Formula | Na₂HPO₄ | [6] |
| Molecular Weight | 141.96 g/mol (anhydrous) | [7] |
| Appearance | White, odorless, crystalline powder | [6] |
| Solubility in Water | Highly soluble; 77 g/L at 20 °C | [6] |
| pH | 9.0 - 9.6 (1% solution) | [8] |
| pKa Values | pKa₂ = 7.21, pKa₃ = 12.32 (of Phosphoric Acid) | |
| Melting Point | >250 °C (decomposes) | [9] |
| Primary Function | Buffering Agent, Emulsifier, pH Stabilizer | [6][9] |
Table 3: Properties of this compound Cromoglycate
| Property | Value | References |
| Molecular Formula | C₂₃H₁₄Na₂O₁₁ | [10] |
| Molecular Weight | 512.33 g/mol | [10][11] |
| Appearance | White to off-white hygroscopic powder | [11] |
| Solubility in Water | Soluble (100 mg/mL) | [11][12] |
| Solubility in Ethanol | Practically insoluble | [11][12] |
| pKa | ~2.0 | [12] |
| Melting Point | 241-242 °C (decomposes) | [11][12] |
| Boiling Point | 752.3 °C | [11] |
| Primary Function | Mast Cell Stabilizer, Anti-allergic Drug | [10][11] |
Table 4: Properties of this compound Guanylate (GMP)
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₈P | [13][14] |
| Molecular Weight | 407.18 g/mol (anhydrous) | [14][15] |
| Appearance | Odorless, white crystalline powder | [14] |
| Solubility in Water | Soluble | [14] |
| Solubility in Ethanol | Sparingly soluble | [14] |
| pH | 7.0 - 8.5 (5% solution) | [14] |
| UV Absorbance Max | 256 ± 2 nm (in 0.01 N HCl) | [14] |
| Primary Function | Flavor Enhancer | [13][14] |
Experimental Protocols for Physicochemical Characterization
The determination of the properties listed above requires standardized and reproducible experimental protocols. Below are detailed methodologies for key analyses.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining thermodynamic solubility, particularly for sparingly soluble compounds.[16][17]
Principle: An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then measured.[16]
Methodology:
-
Preparation: Add an excess amount of the this compound compound to a known volume of the solvent (e.g., deionized water, buffer of specific pH) in a sealed, screw-cap vial or flask.
-
Equilibration: Place the flask in a constant-temperature shaker or water bath. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).[18]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the clear, saturated filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.[18] A calibration curve prepared with standards of known concentrations must be used for accurate measurement.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Phosphate: Understanding Its Composition And Potential Impacts - Kands [kandschemical.com]
- 7. This compound;phosphate | Na2O4P- | CID 21225616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oregonchem.com [oregonchem.com]
- 9. Showing Compound this compound phosphate (FDB013359) - FooDB [foodb.ca]
- 10. This compound Cromoglycate | C23H14Na2O11 | CID 27503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Cromolyn this compound Salt | 15826-37-6 [chemicalbook.com]
- 13. This compound Guanylate | Flavor Enhancer & Food Additive – Chemicalbull [chemicalbull.com]
- 14. fao.org [fao.org]
- 15. 鸟苷酸二钠 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. solubility experimental methods.pptx [slideshare.net]
The Strategic Role of Disodium Salts in Early Drug Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Salt Selection in Early Formulation
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API).[1] A significant portion of NCEs exhibit suboptimal characteristics such as poor aqueous solubility, low stability, and undesirable solid-state forms, all of which can impede successful formulation development and compromise therapeutic efficacy.[2] Salt formation is a widely employed and effective strategy to modulate these properties, with an estimated 50% of all marketed drugs being administered as salts.[3][4] Among the various salt forms, disodium salts play a crucial role, particularly for acidic APIs, by offering a versatile means to enhance solubility, stability, and manufacturability.[5]
This technical guide provides an in-depth exploration of the role of this compound salts in early drug formulation studies. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required for the rational selection and characterization of this compound salt forms.
The Rationale for this compound Salt Formation
The primary motivation for converting an acidic API into a this compound salt is to improve its aqueous solubility and dissolution rate.[6] Many acidic drugs are poorly soluble in the acidic environment of the stomach, which can lead to low and variable bioavailability. By forming a this compound salt, the pH of the microenvironment surrounding the drug particle is increased, leading to enhanced solubility and faster dissolution.[4] This can translate to improved absorption and a more predictable pharmacokinetic profile.
Beyond solubility enhancement, the formation of this compound salts can offer several other advantages in early formulation:
-
Improved Stability: Salt formation can lead to a more stable crystalline lattice, protecting the API from degradation pathways such as hydrolysis and oxidation.[5]
-
Enhanced Solid-State Properties: this compound salts can exhibit more favorable solid-state properties compared to the free acid form, including higher melting points, reduced hygroscopicity, and improved flowability, which are critical for robust manufacturing processes.
-
Facilitation of Dosage Form Development: The improved properties of a this compound salt can simplify the development of various dosage forms, including oral solids and parenteral solutions.[2]
Physicochemical Properties of Representative this compound Salts
The selection of an appropriate salt form is a data-driven process that relies on the thorough characterization of the physicochemical properties of various salt candidates. Below are tables summarizing key quantitative data for two exemplary this compound salts used in pharmaceuticals: Pamidronate this compound and Cromoglicate this compound.
Table 1: Physicochemical Properties of Pamidronate this compound
| Property | Value | References |
| Molecular Formula | C₃H₉NNa₂O₇P₂ | [7] |
| Molecular Weight | 279.1 g/mol (anhydrous) | [7] |
| Appearance | White crystalline powder | |
| Aqueous Solubility | 10 mg/mL | |
| 28 mg/mL | ||
| Soluble in water | [7][8] | |
| Solubility in other media | Soluble in 2N NaOH; Sparingly soluble in 0.1N HCl and 0.1N acetic acid; Practically insoluble in organic solvents | [7][9] |
| Melting Point | >300 °C | |
| pKa | Data not readily available for the this compound salt | |
| logP | Data not readily available for the this compound salt |
Table 2: Physicochemical Properties of Cromoglicate this compound
| Property | Value | References |
| Molecular Formula | C₂₃H₁₄Na₂O₁₁ | [10] |
| Molecular Weight | 512.3 g/mol | [10][11] |
| Appearance | White to off-white crystalline powder | [11] |
| Aqueous Solubility | Soluble in water up to 100 mg/mL | [12] |
| Soluble in 20 parts water | [11] | |
| Solubility in other media | Practically insoluble in alcohol, chloroform, and ether | [11] |
| Melting Point | 241-242 °C (with decomposition) | [11][12] |
| pKa | Data not readily available for the this compound salt | |
| logP | Data not readily available for the this compound salt |
Experimental Protocols for Salt Screening and Characterization
A systematic approach to salt screening and selection is crucial in early development to identify the optimal salt form with the most desirable properties.[4] This section details two key experimental protocols.
High-Throughput 96-Well Plate Salt Screening for Solubility
This method allows for the rapid screening of multiple counterions and crystallization conditions using a minimal amount of API.[13][14]
Objective: To identify potential this compound salt forms with improved aqueous solubility compared to the parent API.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
A library of sodium-containing counterion solutions (e.g., sodium hydroxide, sodium acetate, sodium carbonate) at known concentrations.
-
A variety of crystallization solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof).
-
96-well microtiter plates (e.g., polypropylene for good solvent resistance).
-
Multichannel pipette or automated liquid handling system.
-
Plate shaker with temperature control.
-
Centrifuge with a plate rotor.
-
Plate reader (e.g., UV-Vis or HPLC-UV) for concentration analysis.
-
Polarized light microscope for crystallinity assessment.
Methodology:
-
API Stock Solution Preparation: Prepare a stock solution of the API in a suitable organic solvent at a known concentration.
-
Plate Mapping: Design a plate map to systematically test different combinations of counterions, solvents, and API-to-counterion molar ratios.
-
Dispensing:
-
Dispense the API stock solution into the designated wells of the 96-well plate.
-
Dispense the various sodium counterion solutions into the wells according to the plate map.
-
Add the different crystallization solvents to the wells.
-
-
Salt Formation and Crystallization:
-
Seal the plate to prevent solvent evaporation.
-
Place the plate on a shaker and agitate at a controlled temperature. Temperature cycling can be employed to promote crystallization.
-
Allow the solvents to evaporate slowly, or induce precipitation by adding an anti-solvent.
-
-
Solubility Assessment:
-
After salt formation (or attempted formation), add a fixed volume of aqueous buffer (e.g., pH 7.4) to each well.
-
Reseal the plate and shake vigorously for a set period (e.g., 24 hours) to allow the system to reach equilibrium.
-
Centrifuge the plate to pellet any undissolved solids.
-
Carefully transfer a known volume of the supernatant to a new 96-well analysis plate.
-
Determine the concentration of the dissolved API in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).
-
-
Solid-State Characterization:
-
Examine the solids in each well under a polarized light microscope to assess crystallinity.
-
Promising crystalline hits can be scaled up for further characterization by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
-
Intrinsic Dissolution Rate (IDR) Measurement
IDR is a critical parameter that measures the dissolution rate of a pure substance from a constant surface area.[15] It is independent of particle size and provides a direct measure of the inherent dissolution properties of a salt form.
Objective: To compare the intrinsic dissolution rates of the this compound salt form and the free acid form of the API.
Materials and Equipment:
-
API (free acid and this compound salt form).
-
Hydraulic press for compacting the powder.
-
Intrinsic dissolution apparatus (e.g., rotating disk or stationary disk).
-
Dissolution bath with temperature control.
-
Dissolution medium (e.g., pH 7.4 phosphate buffer).
-
Analytical instrument for quantifying the dissolved API (e.g., UV-Vis spectrophotometer with a flow-through cell or HPLC).
Methodology:
-
Compact Preparation:
-
Weigh a precise amount of the API (either the free acid or the this compound salt).
-
Place the powder into the die of the intrinsic dissolution apparatus.
-
Compress the powder using a hydraulic press at a defined pressure and for a specific duration to form a non-disintegrating compact with a smooth surface. The surface area is typically defined by the die, often 0.5 cm².
-
-
Dissolution Testing:
-
Assemble the die containing the compact into the holder of the intrinsic dissolution apparatus.
-
Place the dissolution vessel containing the pre-heated (typically 37 °C) dissolution medium into the dissolution bath.
-
Lower the intrinsic dissolution apparatus into the vessel, ensuring the surface of the compact is level with the bottom of the paddle or at a specified height.
-
Start the rotation at a defined speed (e.g., 100 rpm).
-
-
Sampling and Analysis:
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the concentration of the dissolved API in each sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the cumulative amount of API dissolved per unit area (mg/cm²) against time (minutes).
-
The initial linear portion of the plot represents the zero-order dissolution rate.
-
The slope of this linear portion is the intrinsic dissolution rate (mg/min/cm²).[16]
-
Visualization of Workflows and Logical Relationships
Visualizing complex processes and decision-making pathways is essential for clarity and efficient execution in drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in this compound salt formulation studies.
Caption: High-throughput salt screening workflow for identifying promising this compound salt candidates.
Caption: A decision tree outlining the key stages and criteria for selecting a lead this compound salt form.
Conclusion
The formation of this compound salts represents a powerful and versatile tool in the arsenal of the formulation scientist. By systematically screening and characterizing different salt forms in the early stages of drug development, researchers can significantly enhance the probability of success by overcoming common hurdles related to solubility, stability, and manufacturability. The methodologies and workflows presented in this guide provide a robust framework for the rational selection of optimal this compound salt candidates, ultimately paving the way for the development of safe, effective, and robust drug products. The continued application of high-throughput screening technologies and in-depth physicochemical characterization will further refine the salt selection process, ensuring that the full potential of NCEs is realized.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 6. researchgate.net [researchgate.net]
- 7. DailyMed - PAMIDRONATE this compound injection, solution [dailymed.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. medkoo.com [medkoo.com]
- 10. This compound Cromoglycate | C23H14Na2O11 | CID 27503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. guinama.com [guinama.com]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Understanding the Chelating Properties of Disodium Edetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium edetate, the this compound salt of ethylenediaminetetraacetic acid (EDTA), is a powerful chelating agent with wide-ranging applications in research, medicine, and industry. Its ability to form stable, water-soluble complexes with a variety of di- and trivalent metal ions underpins its utility as a stabilizer, an anticoagulant, a therapeutic agent for heavy metal poisoning, and a tool in cell and molecular biology.[1] This technical guide provides an in-depth exploration of the core chelating properties of this compound edetate, including its mechanism of action, the stability of its metal complexes, and experimental protocols for its characterization. Furthermore, it delves into the impact of its chelating activity on cellular signaling pathways, offering a comprehensive resource for professionals in drug development and scientific research.
Core Principles of this compound Edetate Chelation
Chemical Structure and Mechanism of Action
This compound edetate (C₁₀H₁₄N₂Na₂O₈) is a polyamino-carboxylic acid. Its structure features two amine groups and four carboxyl groups, which act as ligand sites.[2] These six sites can donate lone pairs of electrons to a metal ion, forming a stable, cage-like structure known as a chelate.[2] This hexadentate nature allows this compound edetate to form a 1:1 complex with most metal ions, effectively sequestering them from solution and preventing them from participating in other chemical reactions.[1] The formation of these stable, water-soluble complexes facilitates the excretion of toxic metals from the body in medical applications.[1]
The chelation reaction is an equilibrium process, and the stability of the metal-EDTA complex is a critical factor in its efficacy. This stability is influenced by several factors, most notably the pH of the solution. As the pH increases, the carboxyl groups of EDTA become deprotonated, enhancing the molecule's ability to bind to metal ions.[3]
Caption: Chelation of a divalent metal ion by this compound edetate.
Quantitative Data on Chelation
The efficacy of this compound edetate as a chelating agent is quantified by the stability constant (K) of the metal-EDTA complex, often expressed as its logarithm (log K). A higher log K value indicates a more stable complex and a stronger affinity of EDTA for that particular metal ion.
| Metal Ion | Valence | Log K Value |
| Aluminum | +3 | 16.1 |
| Cadmium | +2 | 16.5 |
| Calcium | +2 | 10.7 |
| Cobalt | +2 | 16.3 |
| Copper | +2 | 18.8 |
| Iron(II) | +2 | 14.3 |
| Iron(III) | +3 | 25.1 |
| Lead | +2 | 18.0 |
| Magnesium | +2 | 8.7 |
| Manganese | +2 | 14.0 |
| Mercury | +2 | 21.8 |
| Nickel | +2 | 18.6 |
| Zinc | +2 | 16.5 |
Note: Stability constants can vary slightly depending on experimental conditions such as temperature and ionic strength.
Experimental Protocols for Characterizing Chelation
Spectrophotometric Determination of Chelation Capacity
This method is based on the formation of a colored complex between a metal ion and an indicator, which is then displaced by this compound edetate, leading to a color change that can be quantified. A common example involves the use of ferric chloride (FeCl₃).
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound edetate (e.g., 1 mg/mL) in deionized water.
-
Prepare a stock solution of ferric chloride (e.g., 0.1 M) in 0.1 M HCl.
-
Prepare a series of calibration standards by diluting the this compound edetate stock solution to known concentrations.
-
-
Complex Formation:
-
To each calibration standard and the unknown sample, add a fixed amount of the ferric chloride solution.
-
The this compound edetate will react with the Fe³⁺ ions to form a stable NaFeEDTA complex.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the NaFeEDTA complex, which is typically around 270 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound edetate in the unknown sample by interpolating its absorbance on the calibration curve.
-
Caption: Workflow for spectrophotometric analysis of chelation.
Complexometric Titration
This classic analytical technique involves titrating a solution of a metal ion with a standardized solution of this compound edetate using a metal-ion indicator.
Protocol:
-
Preparation of Solutions:
-
Prepare and standardize a solution of this compound edetate (e.g., 0.01 M).
-
Prepare a solution of the metal ion to be analyzed.
-
Prepare a buffer solution to maintain the optimal pH for the titration (e.g., pH 10 for calcium and magnesium).
-
Select an appropriate metal-ion indicator (e.g., Eriochrome Black T for Ca²⁺ and Mg²⁺).
-
-
Titration Procedure:
-
Pipette a known volume of the metal ion solution into a flask.
-
Add the buffer solution and a small amount of the indicator. The solution will turn to the color of the metal-indicator complex.
-
Titrate the solution with the standardized this compound edetate solution.
-
-
Endpoint Determination:
-
The endpoint is reached when the this compound edetate has complexed all the free metal ions, causing the indicator to change to its free-form color.
-
-
Calculation:
-
Calculate the concentration of the metal ion in the sample based on the volume of this compound edetate solution used to reach the endpoint.
-
Impact on Cellular Signaling Pathways
The chelation of essential metal ions, such as calcium (Ca²⁺) and zinc (Zn²⁺), by this compound edetate can significantly impact cellular signaling pathways where these ions act as crucial second messengers or cofactors for enzymes.
Interference with Calcium-Dependent Signaling
Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. Many of these effects are mediated by calmodulin, a calcium-binding protein that, upon activation, modulates the activity of downstream targets like calmodulin-dependent kinases (CaMKs). By chelating extracellular and, to a lesser extent, intracellular calcium, this compound edetate can dampen or inhibit these signaling cascades.
Disruption of Zinc-Finger Proteins and Related Pathways
Zinc is an essential structural component of a large number of proteins, including transcription factors containing "zinc-finger" domains. These domains are critical for the protein's ability to bind to DNA and regulate gene expression. Chelation of zinc by this compound edetate can lead to the denaturation of these proteins, impairing their function. This can have far-reaching consequences on cellular processes regulated by these transcription factors, such as those involved in the immune response and cell proliferation. For example, the transcription factor NF-κB, a key regulator of inflammation, has zinc-dependent components in its signaling pathway.
Caption: Impact of this compound edetate on Ca²⁺ and Zn²⁺ signaling.
Conclusion
This compound edetate's potent and versatile chelating properties make it an invaluable tool in a multitude of scientific and therapeutic contexts. A thorough understanding of its mechanism of action, the stability of its metal complexes, and its impact on cellular processes is crucial for its effective and safe application. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to harness the unique capabilities of this powerful chelating agent. Further research into the nuanced effects of this compound edetate on specific signaling pathways will continue to expand its utility and refine its applications in medicine and biotechnology.
References
- 1. Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound edetate? [synapse.patsnap.com]
- 3. Evaluation of Cell-detaching Effect of EDTA in Combination with Oxaliplatin for a Possible Application in HIPEC After Cytoreductive Surgery: A Preliminary in-vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
"What are the different types of disodium salts used in laboratories"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of laboratory research and pharmaceutical development, the precision and reliability of experimental outcomes are paramount. The selection of appropriate reagents is a critical determinant of success, and among these, disodium salts play a multifaceted and often indispensable role. This technical guide provides an in-depth exploration of various this compound salts commonly utilized in laboratory settings, detailing their chemical properties, diverse applications, and the experimental protocols in which they are integral.
Introduction to this compound Salts
This compound salts are ionic compounds in which two sodium cations (Na⁺) are associated with an anionic species. The nature of the anion dictates the specific properties and applications of the salt. In the laboratory, these compounds are frequently employed as buffering agents, chelators, enzyme inhibitors, and analytical standards. Their high solubility in aqueous solutions and the relatively inert nature of the sodium cation make them ideal for a wide range of biochemical, molecular biology, and analytical chemistry applications.
Key this compound Salts and Their Laboratory Applications
This guide will focus on the following key this compound salts, selected for their prevalence and importance in modern research and development:
-
This compound EDTA (Ethylenediaminetetraacetic acid this compound salt)
-
This compound Hydrogen Phosphate (DSP)
-
This compound Tartrate
-
This compound Succinate
-
This compound Thiosulfate
-
This compound Cromoglycate
This compound EDTA (Ethylenediaminetetraacetic acid this compound salt)
This compound EDTA is a powerful chelating agent, meaning it can form stable complexes with metal ions, effectively sequestering them from solution. This property is crucial in numerous laboratory procedures where the presence of divalent cations like Ca²⁺ and Mg²⁺ could interfere with reactions or activate degradative enzymes.
Applications in the Laboratory:
-
Enzyme Inhibition: Many enzymes, particularly nucleases (DNases and RNases) that degrade DNA and RNA, require divalent cations as cofactors. The addition of this compound EDTA to buffers used for nucleic acid and protein extraction and storage chelates these cations, thereby inactivating the enzymes and protecting the integrity of the sample.
-
Buffer Component: It is a key component of various biological buffers, such as TE (Tris-EDTA) buffer, which is widely used for storing DNA and RNA.
-
Analytical Chemistry: In analytical chemistry, this compound EDTA is used in complexometric titrations for the quantitative determination of metal ions in a sample.
-
Anticoagulant: In hematology, it is used as an anticoagulant for blood samples as it chelates calcium ions, which are essential for the coagulation cascade.
Quantitative Data for this compound EDTA Dihydrate:
| Property | Value |
| Chemical Formula | C₁₀H₁₄N₂Na₂O₈ · 2H₂O |
| Molecular Weight | 372.24 g/mol |
| CAS Number | 6381-92-6 |
| Appearance | White crystalline powder |
| Solubility in Water | 10 g in 100 g of water |
| pH (1% aqueous solution) | Approximately 4.5–5.5 |
| Melting Point | Decomposes at 252°C |
Experimental Protocol: Preparation of a 0.5 M this compound EDTA Stock Solution (pH 8.0)
This protocol outlines the standard procedure for preparing a 0.5 M stock solution of this compound EDTA, a common reagent in molecular biology laboratories.
Methodology:
-
Weighing: Accurately weigh 186.1 g of this compound EDTA dihydrate.
-
Dissolving: Add the weighed salt to 800 mL of deionized water in a beaker with a magnetic stir bar.
-
pH Adjustment: The this compound EDTA salt will not fully dissolve until the pH is adjusted to approximately 8.0. Slowly add sodium hydroxide (NaOH) pellets or a concentrated NaOH solution while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the salt is completely dissolved and the pH is stable at 8.0.
-
Final Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1000 mL.
-
Sterilization: Sterilize the solution by autoclaving.
-
Storage: Store the 0.5 M EDTA solution at room temperature.
Experimental Workflow: Preparation of 0.5 M this compound EDTA Solution
Caption: Workflow for preparing a 0.5 M this compound EDTA stock solution.
This compound Hydrogen Phosphate (DSP)
This compound Hydrogen Phosphate (Na₂HPO₄), also known as sodium phosphate dibasic, is a versatile salt of phosphoric acid. It is widely used in the preparation of buffer solutions due to its ability to act as a weak base.
Applications in the Laboratory:
-
Buffering Agent: DSP is a key component of phosphate-buffered saline (PBS), one of the most commonly used buffers in biological research for maintaining a physiological pH. It is also used in other phosphate buffer systems.
-
Reagent in Chemical Synthesis: It can serve as a reactant or catalyst in various chemical reactions.
-
Excipient in Drug Formulation: In pharmaceutical development, it is used as an excipient to maintain the pH of formulations.
Quantitative Data for this compound Hydrogen Phosphate (Anhydrous):
| Property | Value |
| Chemical Formula | Na₂HPO₄ |
| Molecular Weight | 141.96 g/mol |
| CAS Number | 7558-7 |
Methodological & Application
Application Notes and Protocols for Studying Mast Cell Degranulation Pathways Using Disodium Cromoglycate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium cromoglycate (DSCG), also known as cromolyn sodium, is a mast cell stabilizer that has been instrumental in the study of mast cell degranulation pathways. By inhibiting the release of histamine and other inflammatory mediators from mast cells, DSCG serves as a critical tool for elucidating the molecular mechanisms that govern allergic and inflammatory responses. Its primary mechanism of action is the blockade of calcium influx into mast cells, a crucial step in the degranulation cascade. These application notes provide detailed protocols and data for utilizing DSCG to investigate mast cell function, particularly in the context of IgE-mediated activation.
Mechanism of Action of this compound Cromoglycate
Mast cell degranulation is a complex process initiated by the cross-linking of IgE antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface. This event triggers a signaling cascade that ultimately leads to the release of pre-formed mediators stored in granules, such as histamine and proteases, as well as the de novo synthesis of lipid mediators and cytokines. A critical step in this pathway is the influx of extracellular calcium, which is required for the fusion of granular membranes with the plasma membrane.
This compound cromoglycate exerts its inhibitory effect by stabilizing the mast cell membrane and preventing this essential influx of calcium ions. While the precise molecular target is not fully elucidated, it is understood that DSCG's action is upstream of the events directly triggered by elevated intracellular calcium. This makes it an excellent tool for dissecting the signaling events that are dependent on calcium mobilization.
Quantitative Data on DSCG Inhibition
The inhibitory effect of this compound cromoglycate on mast cell degranulation is dose-dependent. The following tables summarize quantitative data from various studies, providing a reference for expected efficacy in different experimental models.
Table 1: Inhibition of IgE-Mediated Mast Cell Degranulation in Human Jejunal Mucosa
| DSCG Concentration (M) | Mean Mast Cell Degranulation (%) | P-value |
| 0 (Control - Egg White Challenge) | 38 | - |
| 3 x 10⁻⁷ | No significant reduction | > 0.05 |
| 3 x 10⁻⁶ | 28 | 0.027 |
| 3 x 10⁻⁵ | 2 | 0.006 |
| 3 x 10⁻⁴ | No significant reduction | > 0.05 |
Data adapted from a study on IgE antigen-induced degranulation in human jejunal mucosa.
Table 2: Inhibition of Histamine Release from Rat Peritoneal Mast Cells (RPMC)
| DSCG Concentration | Stimulus | Percent Inhibition of Histamine Release |
| Not specified | Compound 48/80 | Significant, dose-dependent inhibition |
| 300 µmol/l | Concanavalin A | 40% |
| 300 µmol/l | Compound 48/80 | No inhibition |
| 300 µmol/l | Substance P | No inhibition |
This table compiles data from multiple studies, highlighting the differential effects of DSCG depending on the mast cell activator used.
Experimental Protocols
The following are detailed protocols for key experiments used to study mast cell degranulation and its inhibition by DSCG.
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is designed to quantify the extent of mast cell degranulation by staining and visually assessing the release of granular contents.
Materials:
-
Rat Peritoneal Mast Cells (RPMC) or other suitable mast cell line
-
This compound cromoglycate (DSCG)
-
Compound 48/80 (or other mast cell secretagogue)
-
Tyrode's buffer (or other suitable physiological buffer)
-
Alcian Blue solution
-
Nuclear Fast Red solution
-
Microscope slides
-
Light microscope
Procedure:
-
Mast Cell Isolation: Isolate rat peritoneal mast cells using standard laboratory procedures.
-
Cell Plating: Resuspend the isolated mast cells in Tyrode's buffer and plate them on microscope slides. Allow the cells to adhere.
-
DSCG Pre-incubation: Treat the cells with varying concentrations of DSCG (e.g., 10⁻⁷ M to 10⁻⁴ M) for 15-30 minutes at 37°C. Include a vehicle control (buffer only).
-
Stimulation: Add the mast cell secretagogue, such as Compound 48/80 (final concentration of 10 µg/mL), to the wells and incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Gently wash the cells with buffer and then fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining:
-
Stain the cells with Alcian Blue solution for 20-30 minutes. This will stain the intact mast cell granules blue.
-
Rinse with water.
-
Counterstain with Nuclear Fast Red solution for 5 minutes to stain the nuclei red.
-
-
Microscopy and Quantification:
-
Mount the slides and observe under a light microscope.
-
Count the number of degranulated (granules dispersed, cell morphology changed) and non-degranulated mast cells in at least five different fields of view for each condition.
-
Calculate the percentage of degranulation for each treatment group.
-
Protocol 2: Histamine Release Assay
This protocol measures the amount of histamine released from mast cells into the supernatant following stimulation.
Materials:
-
Rat Peritoneal Mast Cells (RPMC) or human basophil preparations
-
This compound cromoglycate (DSCG)
-
Anti-IgE antibody (for IgE-mediated activation) or other stimulant
-
Physiological buffer (e.g., HEPES-buffered saline)
-
Histamine ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Prepare a suspension of mast cells or basophils in the physiological buffer.
-
Sensitization (for IgE-mediated activation): If using an IgE-mediated stimulus, sensitize the cells with an appropriate concentration of IgE for 1-2 hours at 37°C.
-
DSCG Pre-incubation: Aliquot the cell suspension into microfuge tubes or a 96-well plate. Add varying concentrations of DSCG and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Stimulation: Add the stimulus (e.g., anti-IgE antibody, compound 48/80) to the cells and incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the tubes/plate to pellet the cells. Carefully collect the supernatant, which contains the released histamine.
-
Histamine Quantification:
-
Follow the instructions provided with the commercial histamine ELISA kit to measure the concentration of histamine in the collected supernatants.
-
To determine the total histamine content, lyse an aliquot of unstimulated cells (e.g., with Triton X-100) and measure the histamine concentration in the lysate.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release)] x 100
-
"Spontaneous release" is the histamine concentration in the supernatant of unstimulated cells.
-
Protocol 3: Intracellular Calcium Influx Measurement
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration following mast cell stimulation.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
This compound cromoglycate (DSCG)
-
Fluo-4 AM or Fura-2 AM (calcium indicator dyes)
-
Pluronic F-127
-
Physiological buffer (e.g., Tyrode's buffer)
-
Stimulant (e.g., antigen for IgE-sensitized cells)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the mast cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy, black-walled 96-well plate for plate reader).
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in the physiological buffer.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
DSCG Incubation: Add the physiological buffer containing the desired concentrations of DSCG to the cells and incubate for 15-30 minutes at 37°C.
-
Measurement of Calcium Flux:
-
Place the dish/plate in the fluorescence microscope or plate reader.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the stimulus to the cells and immediately begin recording the fluorescence intensity over time (e.g., every 5-10 seconds for 5-10 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve for each condition.
-
Compare the calcium response in DSCG-treated cells to the control to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IgE-mediated mast cell degranulation pathway and a general experimental workflow for studying the effects of DSCG.
Caption: IgE-Mediated Mast Cell Degranulation Pathway and Site of DSCG Action.
Caption: General Experimental Workflow for Studying DSCG Inhibition.
Application Notes and Protocols: Disodium EDTA as a Metal Scavenger in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern organic synthesis, particularly within the pharmaceutical industry, the use of metal catalysts is indispensable for constructing complex molecules. Transition metals such as palladium, ruthenium, and zinc are frequently employed in a wide array of reactions, including cross-coupling, metathesis, and Friedel-Crafts reactions. However, the presence of residual metal impurities in the final active pharmaceutical ingredient (API) is a significant concern due to their potential toxicity and impact on drug stability and efficacy. Regulatory bodies have established strict limits on the permissible levels of these elemental impurities.
Disodium ethylenediaminetetraacetic acid (this compound EDTA) is a powerful chelating agent capable of forming stable, water-soluble complexes with a variety of di- and trivalent metal ions. This property makes it an effective and economical scavenger for removing residual metal catalysts during the work-up of organic reactions. The formation of these water-soluble metal-EDTA complexes facilitates their removal from the organic phase into an aqueous phase, thereby purifying the desired organic product.
These application notes provide detailed protocols for the use of this compound EDTA as a metal scavenger for palladium, zinc, and ruthenium catalysts commonly used in organic synthesis.
Principle of Metal Scavenging by this compound EDTA
This compound EDTA is the this compound salt of ethylenediaminetetraacetic acid, a hexadentate ligand. The EDTA dianion can wrap around a metal ion, coordinating through its two nitrogen atoms and four carboxylate groups. This forms a very stable, water-soluble octahedral complex, effectively sequestering the metal ion and preventing it from re-entering the organic phase. The general mechanism of chelation is depicted below.
Caption: Chelation of a metal ion by this compound EDTA.
Application 1: Removal of Residual Palladium from Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis. However, residual palladium levels in the API must be carefully controlled. An aqueous wash with a this compound EDTA solution is an effective method for this purpose.
Quantitative Data
The efficiency of palladium removal is highly dependent on the pH of the aqueous EDTA solution. The table below summarizes representative data for the removal of palladium from a toluene solution containing a model organic compound.
| Parameter | Initial Pd Level (ppm) | Final Pd Level (ppm) after EDTA wash at pH 4.5 | Final Pd Level (ppm) after EDTA wash at pH 7.0 | Final Pd Level (ppm) after EDTA wash at pH 9.0 |
| Condition 1 | 550 | 120 | 45 | < 10 |
| Condition 2 | 820 | 180 | 70 | < 15 |
Data is representative and may vary depending on the specific reaction conditions, substrate, and ligands.
Experimental Protocol: Post-Suzuki Coupling Work-up
Objective: To remove residual palladium catalyst from a Suzuki-Miyaura cross-coupling reaction mixture.
Materials:
-
Reaction mixture containing the desired product and residual palladium catalyst.
-
Organic solvent for extraction (e.g., ethyl acetate, toluene).
-
0.5 M this compound EDTA solution, pH adjusted to 9.0 with NaOH.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Reaction Quenching: Upon completion of the Suzuki-Miyaura reaction, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., 2 volumes of ethyl acetate).
-
Aqueous Wash with this compound EDTA:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M this compound EDTA solution (pH 9.0).
-
Shake the separatory funnel vigorously for 2-3 minutes. Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash with the this compound EDTA solution two more times.
-
-
Water and Brine Wash:
-
Wash the organic layer with an equal volume of deionized water to remove any remaining EDTA solution.
-
Subsequently, wash the organic layer with an equal volume of brine to facilitate phase separation and remove residual water.
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to yield the crude product with significantly reduced palladium content.
-
-
Analysis: Analyze the palladium content of the product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal to the desired level.
Caption: Workflow for Palladium Removal.
Application 2: Removal of Residual Zinc from Friedel-Crafts and Related Reactions
Zinc chloride (ZnCl₂) is a common Lewis acid catalyst used in reactions such as Friedel-Crafts acylations and alkylations. Its removal is crucial as residual zinc can interfere with subsequent synthetic steps or contaminate the final product.
Quantitative Data
The following table demonstrates the effectiveness of a this compound EDTA wash in removing zinc chloride from a dichloromethane solution.
| Parameter | Initial Zn²⁺ Level (ppm) | Final Zn²⁺ Level (ppm) after Water Wash | Final Zn²⁺ Level (ppm) after 0.2 M EDTA Wash (pH 8.0) |
| Condition 1 | 1200 | 350 | < 20 |
| Condition 2 | 1500 | 410 | < 25 |
Data is representative and may vary depending on the specific reaction conditions and substrate.
Experimental Protocol: Post-Friedel-Crafts Acylation Work-up
Objective: To quench the reaction and remove residual zinc chloride.
Materials:
-
Reaction mixture containing the product and ZnCl₂ catalyst.
-
Dichloromethane (DCM) or other suitable organic solvent.
-
0.2 M this compound EDTA solution, pH adjusted to 8.0.
-
Dilute HCl (e.g., 1 M).
-
Saturated aqueous sodium bicarbonate solution.
-
Deionized water and brine.
-
Anhydrous sodium sulfate.
Procedure:
-
Reaction Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add cold water or dilute HCl to quench the reaction and hydrolyze the aluminum chloride (if used as a co-catalyst).
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.
-
Aqueous Wash with this compound EDTA:
-
Add the 0.2 M this compound EDTA solution (pH 8.0) to the organic layer in the separatory funnel.
-
Shake vigorously for 2-3 minutes. The aqueous layer will sequester the zinc ions.
-
Drain the aqueous layer.
-
Repeat the EDTA wash if high levels of zinc are suspected.
-
-
Neutralization and Washing:
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with deionized water, followed by a brine wash.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Determine the residual zinc concentration in the product by a suitable analytical method like ICP-MS.
Application 3: Removal of Residual Ruthenium from Olefin Metathesis Reactions
Ruthenium-based catalysts, such as Grubbs' catalysts, are widely used in olefin metathesis. While highly efficient, the removal of colored ruthenium byproducts can be challenging. An aqueous EDTA wash can be employed, often in conjunction with other purification techniques.
Quantitative Data
The removal of ruthenium byproducts often requires a multi-step approach. The following table shows representative data for a sequential purification strategy.
| Purification Step | Initial Ru Level (ppm) | Ru Level after Silica Gel Plug (ppm) | Ru Level after EDTA Wash (pH 8.5) (ppm) |
| Example | 2500 | 400 | < 50 |
Data is representative. The effectiveness of EDTA for ruthenium removal can be substrate-dependent.
Experimental Protocol: Post-Metathesis Work-up
Objective: To remove residual ruthenium catalyst and byproducts.
Materials:
-
Reaction mixture from olefin metathesis.
-
Ethyl vinyl ether (for quenching).
-
Silica gel.
-
Organic solvent (e.g., dichloromethane, ethyl acetate).
-
0.1 M this compound EDTA solution, pH adjusted to 8.5.
-
Deionized water and brine.
-
Anhydrous sodium sulfate.
Procedure:
-
Catalyst Quenching: Add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes at room temperature to quench the catalyst.
-
Initial Purification (Silica Gel Plug):
-
Concentrate the reaction mixture.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Pass the solution through a short plug of silica gel, eluting with the same solvent, to remove the majority of the colored ruthenium byproducts.
-
-
Aqueous Wash with this compound EDTA:
-
Collect the filtrate and transfer it to a separatory funnel.
-
Add an equal volume of 0.1 M this compound EDTA solution (pH 8.5).
-
Shake vigorously for 3-5 minutes and allow the phases to separate.
-
Drain the aqueous layer containing the Ru-EDTA complex.
-
Repeat the EDTA wash.
-
-
Final Washing and Isolation:
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Quantify the residual ruthenium content using ICP-MS.
Conclusion
This compound EDTA is a versatile, cost-effective, and efficient metal scavenger for the purification of organic compounds in a research and drug development setting. Its ability to form stable, water-soluble complexes with various metal catalysts allows for their effective removal through a simple aqueous work-up. The protocols provided herein offer a general guideline for the removal of residual palladium, zinc, and ruthenium. It is important to note that the optimal conditions, particularly the pH of the EDTA solution, may need to be adjusted depending on the specific metal, its oxidation state, the ligands present, and the nature of the desired organic product. Validation of metal removal by sensitive analytical techniques such as ICP-MS is crucial to ensure that the final product meets the stringent purity requirements of the pharmaceutical industry.
Application Notes and Protocols for the Preparation of Disodium Phosphate Buffer Solution for Cell Culture
Introduction
Phosphate-buffered saline (PBS) is a balanced, isotonic salt solution extensively utilized in biological research, particularly in cell culture.[1][2] Its primary function is to maintain a stable physiological pH (typically between 7.2 and 7.4) and osmotic pressure, which is crucial for the survival and growth of cells in vitro.[1][2] The buffer's composition, which includes disodium hydrogen phosphate, mimics the ionic strength and osmolarity of the human body, thereby preventing cell lysis or shrinkage due to osmotic stress.[2] PBS is non-toxic to cells and is widely employed for various applications such as washing cells, transporting tissues, and as a diluent for reagents.[1][2][3]
The buffering capacity of PBS is conferred by the phosphate components, specifically the equilibrium between the weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, hydrogen phosphate (HPO₄²⁻). This compound hydrogen phosphate (Na₂HPO₄) serves as the primary source of the conjugate base in this system.
This document provides a detailed protocol for the preparation of a standard 1x Phosphate-Buffered Saline (PBS) solution suitable for cell culture applications.
Materials and Reagents
| Reagent | Grade | Supplier | Catalog No. |
| Sodium Chloride (NaCl) | Molecular Biology Grade | e.g., Sigma-Aldrich | S9888 |
| Potassium Chloride (KCl) | Molecular Biology Grade | e.g., Sigma-Aldrich | P9541 |
| This compound Hydrogen Phosphate (Na₂HPO₄) | Molecular Biology Grade | e.g., Sigma-Aldrich | S9763 |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Molecular Biology Grade | e.g., Sigma-Aldrich | P0662 |
| Distilled or Deionized Water (H₂O) | Cell Culture Grade | - | - |
| Hydrochloric Acid (HCl) | Analytical Grade | e.g., Sigma-Aldrich | H1758 |
| Sodium Hydroxide (NaOH) | Analytical Grade | e.g., Sigma-Aldrich | S8045 |
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Beakers or flasks
-
Autoclave or sterile filtration system (0.22 µm filter)
-
Sterile storage bottles
Experimental Protocols
Preparation of 1L of 1x PBS Solution
This protocol outlines the steps to prepare one liter of 1x Phosphate-Buffered Saline (PBS) at a pH of 7.4.
-
Dissolving the Salts :
-
Measure 800 mL of distilled water into a beaker or flask.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Weigh and add the following salts to the water while stirring:
-
Stir until all the salts have completely dissolved.[1]
-
-
pH Adjustment :
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the PBS solution and monitor the reading.
-
Adjust the pH to 7.4 by adding small volumes of 1 M HCl to lower the pH or 1 M NaOH to raise the pH.[1][2] Add the acid or base dropwise to avoid overshooting the target pH.
-
-
Final Volume Adjustment :
-
Sterilization :
-
For cell culture applications, the PBS solution must be sterilized to prevent microbial contamination.[1][2] Two common methods are:
-
Autoclaving : Dispense the PBS solution into autoclave-safe bottles. Loosen the caps to allow for pressure changes. Autoclave at 121°C for 20 minutes on a liquid cycle.[3][4] After autoclaving, tighten the caps and store at room temperature.
-
Sterile Filtration : Use a sterile 0.22 µm membrane filter to filter the PBS solution into a sterile storage bottle. This method is often preferred as autoclaving can sometimes cause precipitation of salts.[5]
-
-
-
Storage :
Preparation of 1L of 10x PBS Stock Solution
A 10x concentrated stock solution can be prepared and diluted to 1x as needed. This saves preparation time and storage space.
-
Dissolving the Salts :
-
pH Adjustment :
-
Adjust the pH to 7.4 with 1 M HCl or 1 M NaOH.
-
-
Final Volume Adjustment :
-
Bring the final volume to 1 liter with distilled water.
-
-
Sterilization and Storage :
-
Preparation of 1x PBS from 10x Stock :
-
To prepare 1 L of 1x PBS, add 100 mL of the 10x stock solution to 900 mL of sterile distilled water. Mix well. The pH of the diluted solution should be approximately 7.4, but it is good practice to verify it.
-
Data Presentation
Table 1: Composition of 1x and 10x PBS Solutions
| Component | 1x PBS Concentration (g/L) | 1x PBS Molar Concentration (M) | 10x PBS Concentration (g/L) |
| Sodium Chloride (NaCl) | 8.0 | 0.137 | 80.0 |
| Potassium Chloride (KCl) | 0.2 | 0.0027 | 2.0 |
| This compound Hydrogen Phosphate (Na₂HPO₄) | 1.44 | 0.01 | 14.4 |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 0.24 | 0.0018 | 2.4 |
| Final pH | 7.4 | - | 7.4 |
Visualizations
Experimental Workflow
Caption: Workflow for preparing sterile PBS solution.
References
Determining Disodium EDTA Concentration in Food Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of disodium ethylenediaminetetraacetate (EDTA) concentration in various food samples. The methods outlined below are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), spectrophotometry, and complexometric titration, ensuring reliable and accurate quantification for quality control, regulatory compliance, and research purposes.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for the determination of EDTA in a wide range of food matrices.[1] The principle of this method often involves the pre-column derivatization of EDTA with a metal ion, typically iron (III) or copper (II), to form a stable complex that can be detected by a UV-Vis detector.[2][3]
Experimental Protocol
1.1. Reagents and Materials
-
This compound EDTA (Na₂EDTA) standard
-
Ferric chloride (FeCl₃) or Copper (II) sulfate (CuSO₄)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium bromide
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Syringe filters (0.45 µm)
1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
Ultrasonicator
-
pH meter
-
Volumetric flasks and pipettes
-
Centrifuge
1.3. Sample Preparation
-
Homogenization: Weigh a representative portion of the food sample (e.g., 5-10 g) and homogenize it. For liquid samples like beverages, direct use or dilution may be possible. For solid or semi-solid samples like canned goods or dressings, blend the sample to achieve a uniform consistency.[4]
-
Extraction: Transfer the homogenized sample to a beaker and add a known volume of deionized water. The extraction of EDTA can be facilitated by ultrasonication for 15-30 minutes.[5]
-
Centrifugation and Filtration: Centrifuge the sample extract to separate solid particles. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[4]
1.4. Derivatization
-
To an aliquot of the filtered extract, add an excess of a metal ion solution (e.g., ferric chloride solution) to form the EDTA-metal complex.[2]
-
Allow the reaction to proceed for a sufficient time (e.g., 15-30 minutes) at room temperature to ensure complete complexation.
1.5. Chromatographic Conditions
-
Column: A reversed-phase C18 or C30 column is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate with tetrabutylammonium bromide as an ion-pairing agent) and an organic solvent like methanol or acetonitrile.[4]
-
Flow Rate: A flow rate of 0.8-1.0 mL/min is generally appropriate.[4]
-
Detection: The UV detector is set to a wavelength where the EDTA-metal complex has maximum absorbance, typically around 260 nm for the Fe(III)-EDTA complex.[2][5]
-
Injection Volume: Inject 10-20 µL of the derivatized sample into the HPLC system.[4]
1.6. Quantification
Prepare a series of standard solutions of Na₂EDTA of known concentrations and subject them to the same derivatization procedure as the samples. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of EDTA in the sample by comparing its peak area to the calibration curve.
Data Presentation
| Parameter | HPLC Method Performance |
| Linearity Range | 10 - 400 mg/L[4] |
| Detection Limit | 0.01 mmol/kg[5] |
| Recovery | 95.2% - 101%[5] |
| Relative Standard Deviation (RSD) | 0.8% - 3.4%[5] |
Experimental Workflow Diagram
Caption: Workflow for HPLC determination of EDTA in food.
Spectrophotometric Method
This method is based on the formation of a colored complex between EDTA and a metal ion, which can be quantified using a spectrophotometer. The reaction of EDTA with iron (III) to form a stable complex is a common approach.[6]
Experimental Protocol
2.1. Reagents and Materials
-
This compound EDTA (Na₂EDTA) standard
-
Ferric chloride (FeCl₃) solution
-
1,10-Phenanthroline solution
-
Hydroxylamine hydrochloride solution
-
Sodium acetate buffer
-
Deionized water
2.2. Equipment
-
UV-Vis Spectrophotometer
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath
2.3. Sample Preparation
-
Extraction: Homogenize the food sample and extract with a suitable solvent, such as deionized water or a dilute alkaline solution, to solubilize the EDTA.
-
Clarification: Centrifuge and filter the extract to obtain a clear solution.
2.4. Colorimetric Reaction
-
To a known volume of the sample extract in a volumetric flask, add a ferric chloride solution to form the Fe(III)-EDTA complex.[7]
-
Add hydroxylamine hydrochloride to reduce any excess Fe(III) to Fe(II).
-
Add a 1,10-phenanthroline solution, which will react with the Fe(II) to form a colored complex. The EDTA-chelated Fe(III) will not be reduced and thus will not react.
-
Adjust the pH using a sodium acetate buffer.
-
Heat the solution in a water bath to facilitate color development.
-
Cool the solution to room temperature and dilute to the mark with deionized water.
2.5. Measurement
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored complex (typically around 510 nm for the iron-phenanthroline complex) using a spectrophotometer.[8]
-
Use a reagent blank to zero the instrument.
2.6. Quantification
Prepare a series of EDTA standard solutions and treat them in the same manner as the samples to create a calibration curve of absorbance versus concentration. Determine the concentration of EDTA in the sample from this curve.
Data Presentation
| Parameter | Spectrophotometric Method Performance |
| Linearity Range | 0.5 - 40.0 µg/cm³[6] |
| Recovery | > 90%[6] |
| Relative Standard Deviation (RSD) | 1.6% (at 10 µg/cm³)[6] |
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric determination of EDTA.
Complexometric Titration Method
Complexometric titration is a classic and cost-effective method for determining the concentration of metal ions, and it can be adapted for the determination of EDTA. This method is particularly useful for samples with relatively high concentrations of EDTA, such as in canned vegetables.[9][10]
Experimental Protocol
3.1. Reagents and Materials
-
Standardized solution of a metal ion (e.g., zinc sulfate or magnesium chloride)
-
Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)[11]
-
Indicator (e.g., Eriochrome Black T)
-
Deionized water
3.2. Equipment
-
Burette
-
Pipettes
-
Erlenmeyer flasks
-
Magnetic stirrer
3.3. Sample Preparation
-
Homogenization: Thoroughly comminute the entire contents of the can or a representative portion in a high-speed blender.[9]
-
Digestion (if necessary): For some matrices, an acid digestion step may be necessary to break down organic matter and release the EDTA.
-
Dilution: Accurately weigh a portion of the homogenized sample and dilute it with deionized water in a volumetric flask.
3.4. Titration Procedure
-
Pipette a known volume of the prepared sample solution into an Erlenmeyer flask.
-
Add the buffer solution to maintain the pH at the optimal level for the indicator and the complexation reaction (typically around pH 10).[11]
-
Add a few drops of the indicator. The solution will turn a specific color in the presence of free metal ions.
-
Titrate the sample with the standardized metal ion solution. The titrant will first react with the free EDTA in the sample.
-
The endpoint is reached when all the EDTA has been complexed, and the excess metal ions react with the indicator, causing a distinct color change.
-
Record the volume of the titrant used.
3.5. Calculation
The concentration of EDTA in the sample can be calculated using the following formula:
C_EDTA = (C_metal × V_metal × M_EDTA) / V_sample
Where:
-
C_EDTA is the concentration of EDTA in the sample
-
C_metal is the concentration of the standard metal ion solution
-
V_metal is the volume of the metal ion solution used in the titration
-
M_EDTA is the molar mass of EDTA
-
V_sample is the volume of the sample solution taken for titration
Data Presentation
| Food Matrix | Sample Preparation | Titrant | Indicator |
| Canned Vegetables | Homogenization of entire can contents | Standard MgCl₂ or ZnSO₄ | Eriochrome Black T |
Logical Relationship Diagram
Caption: Principle of complexometric titration for EDTA.
References
- 1. rjpdft.com [rjpdft.com]
- 2. lcms.cz [lcms.cz]
- 3. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]
- 4. [Determination of EDTA residue in canned food products by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ethylenediaminetetraacetic acid in foods by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive spectrophotometric method for the determination of ethylenediaminetetraacetic acid in foods - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. xylemanalytics.com [xylemanalytics.com]
"Using disodium salts to control enzymatic reactions in biochemical assays"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The precise control of enzymatic reactions is fundamental to the success of biochemical assays. Disodium salts, such as Ethylenediaminetetraacetic acid (EDTA) this compound salt and this compound cromoglycate, offer specific and effective means to modulate enzyme activity. These compounds are invaluable tools in research and drug development for preventing sample degradation, elucidating enzyme mechanisms, and screening for potential therapeutic agents. This document provides detailed application notes and protocols for utilizing these this compound salts to control enzymatic reactions.
This compound EDTA: A Potent Inhibitor of Metalloproteases
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that strongly binds divalent metal ions, such as zinc (Zn²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[1][2] Many enzymes, particularly metalloproteases, require these ions as cofactors for their catalytic activity.[1] By sequestering these essential ions, EDTA effectively inhibits the activity of these enzymes, preventing the degradation of protein samples.[1][2]
Mechanism of Action:
EDTA's inhibitory effect on metalloproteases stems from its ability to form a stable complex with the metal ion cofactor at the enzyme's active site, rendering the enzyme inactive.[1] This mechanism is a form of reversible, non-competitive inhibition, as EDTA does not directly compete with the substrate for binding to the enzyme.[3]
Caption: Mechanism of metalloprotease inhibition by EDTA.
Quantitative Data Summary: Inhibition of Dentin Matrix Metalloproteinases (MMPs) by EDTA
The following table summarizes the inhibitory effect of 17 wt% EDTA on the activity of endogenous MMPs in demineralized human dentin.[4]
| EDTA Exposure Time | Mean Inhibition (%) | Standard Deviation |
| 1 minute | 55.1 | ± 21.5 |
| 2 minutes | 72.8 | ± 11.7 |
| 5 minutes | 74.7 | ± 9.7 |
Experimental Protocol: Inhibition of Metalloproteases in a Cell Lysate
This protocol describes a general method for using EDTA to inhibit metalloprotease activity in a cell lysate to protect proteins from degradation.
Materials:
-
Cell lysate containing the protein of interest
-
EDTA this compound salt solution (0.5 M, pH 8.0)
-
Phosphate-buffered saline (PBS) or other appropriate lysis buffer
-
Protease inhibitor cocktail (optional, for broader protease inhibition)[5]
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare the Cell Lysate: Lyse cells using a suitable buffer and method. Keep the lysate on ice to minimize protease activity.
-
Determine Final EDTA Concentration: A final concentration of 1-10 mM EDTA is generally sufficient to inhibit most metalloproteases.[6][7] For initial experiments, a concentration of 5 mM is recommended.
-
Add EDTA to the Lysate:
-
Thaw the 0.5 M EDTA stock solution.
-
For a final concentration of 5 mM in 1 mL of lysate, add 10 µL of the 0.5 M EDTA stock solution.
-
Gently mix by pipetting or brief vortexing.
-
-
Incubate (Optional): For some tightly bound metalloenzymes, a short incubation period on ice (e.g., 5-10 minutes) may enhance inhibition.
-
Proceed with Downstream Applications: The lysate can now be used for downstream applications such as protein purification, Western blotting, or activity assays for non-metalloproteases.
Note: If your protein of interest requires divalent cations for its activity, the use of EDTA is not recommended. In such cases, alternative protease inhibitors that do not chelate metal ions should be considered.
This compound Cromoglycate: An Inhibitor of Phosphodiesterase and Other Enzymes
This compound cromoglycate (DSCG) is known for its role as a mast cell stabilizer.[8] In biochemical assays, it can be utilized as an enzyme inhibitor, most notably of cyclic AMP (cAMP) phosphodiesterase (PDE).[9] By inhibiting PDE, DSCG prevents the breakdown of cAMP, leading to its accumulation within the cell.[9]
Mechanism of Action:
DSCG acts as a competitive inhibitor of cAMP phosphodiesterase, thereby increasing intracellular cAMP levels. This elevated cAMP can then modulate various downstream signaling pathways.
Caption: Mechanism of phosphodiesterase inhibition by this compound cromoglycate.
Quantitative Data Summary: Effect of this compound Cromoglycate on PDE Activity and cAMP Levels
The following table summarizes the effect of this compound cromoglycate (DSCG) on phosphodiesterase (PDE) activity and cyclic AMP (cAMP) concentration in human lymphocytes.[9]
| Treatment | PDE Activity (mean ± SE per 10⁶ cells) | cAMP Concentration (picomoles/10⁶ lymphocytes) |
| Normal Lymphocytes (Control) | 2.93 ± 0.14 | 30 ± 10 |
| Normal Lymphocytes + 10 µg/mL DSCG | Significantly Lowered (p < 0.005) | 118 ± 38 (p < 0.01) |
This compound cromoglycate has also been identified as an inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ of 2.0 µM.[8]
Experimental Protocol: Assay for Phosphodiesterase Inhibition by this compound Cromoglycate
This protocol provides a framework for assessing the inhibitory effect of this compound cromoglycate on phosphodiesterase activity in a cell lysate.
Materials:
-
Cell lysate (e.g., from peripheral blood lymphocytes)
-
This compound cromoglycate (DSCG) stock solution (e.g., 1 mg/mL in water)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
cAMP (substrate)
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of DSCG in the assay buffer to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Prepare a solution of cAMP in the assay buffer. The final concentration should be near the Kₘ of the PDE being assayed.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Cell lysate (containing PDE)
-
DSCG solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add the cAMP substrate to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop the Reaction and Detect Product:
-
Stop the reaction by adding 5'-Nucleotidase. This will convert the AMP product of the PDE reaction into adenosine and inorganic phosphate.
-
Incubate to allow the conversion to complete.
-
Add the inorganic phosphate detection reagent.
-
-
Measure Absorbance:
-
Measure the absorbance at the appropriate wavelength for the detection reagent used.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each DSCG concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the DSCG concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow for a phosphodiesterase inhibition assay.
These application notes and protocols provide a foundation for utilizing this compound salts to control enzymatic reactions in biochemical assays. Researchers should optimize these protocols for their specific experimental systems and enzymes of interest.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease Inhibition Cocktail with EDTA | Applied Biological Materials Inc. [abmgood.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An action of this compound cromoglycate: inhibition of cyclic 3',5'-AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fospropofol Disodium in Anesthesia Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial use of fospropofol disodium for anesthesia induction. The information is compiled from various clinical studies to guide researchers and professionals in drug development.
Introduction
Fospropofol this compound is a water-soluble prodrug of propofol, an intravenous sedative-hypnotic agent.[1][2] It is indicated for monitored anesthesia care (MAC) sedation in adult patients undergoing diagnostic or therapeutic procedures.[3][4] Upon intravenous administration, fospropofol this compound is rapidly metabolized by alkaline phosphatases in the body to produce propofol, which is the active anesthetic compound.[1][2] This controlled conversion offers a different pharmacokinetic and pharmacodynamic profile compared to traditional propofol lipid emulsions, potentially providing a smoother onset and offset of sedation and reducing injection site pain.[1][4]
Mechanism of Action
Fospropofol this compound itself is an inactive compound. Its anesthetic effects are solely attributable to the liberated propofol.[1] The mechanism involves the following steps:
-
Hydrolysis: After intravenous injection, fospropofol this compound is hydrolyzed by ubiquitous alkaline phosphatases, primarily in the vascular endothelium, liver, and kidneys. This reaction yields propofol, formaldehyde, and phosphate.[1][2][5] For every 1.86 mg of fospropofol this compound administered, 1 mg of propofol is produced.[3][5]
-
GABAA Receptor Modulation: The liberated propofol crosses the blood-brain barrier and acts on the central nervous system.[6] It potentiates the activity of the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter in the brain.[1][2]
-
Neuronal Inhibition: Propofol enhances the GABA-mediated influx of chloride ions into neurons. This leads to hyperpolarization of the cell membrane, decreased neuronal excitability, and ultimately, the sedative and hypnotic effects required for anesthesia.[1]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of fospropofol this compound differs significantly from propofol emulsion due to its conversion from a prodrug.
| Parameter | Fospropofol this compound | Propofol (liberated from Fospropofol) | Propofol Emulsion |
| Onset of Sedation | 4 to 8 minutes[2][5] | - | Faster than fospropofol |
| Peak Plasma Concentration (tmax) | Dose-dependent (e.g., 8-12 min)[5] | Later than propofol emulsion[7] | - |
| Volume of Distribution | Low (e.g., 0.33 L/kg)[5] | High (e.g., 5.8 L/kg)[5] | - |
| Terminal Phase Half-life (t1/2) | ~48-52 minutes[5] | ~2.06 hours[5] | - |
| Protein Binding | ~98%[5] | ~98%[5] | - |
Clinical Trial Protocols
General Experimental Workflow for Anesthesia Induction Trials
A typical clinical trial evaluating fospropofol this compound for anesthesia induction follows a structured workflow to ensure patient safety and data integrity.
References
- 1. What is the mechanism of Fospropofol this compound? [synapse.patsnap.com]
- 2. What is Fospropofol this compound used for? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fospropofol this compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols: The Role of Disodium Phosphate in Biosensor Development
Introduction
Disodium phosphate (Na₂HPO₄), also known as sodium phosphate dibasic, is an inorganic compound widely used across various scientific disciplines, from molecular biology to materials science.[1] In the field of biosensor development, it is a cornerstone reagent, primarily valued for its role in creating buffer solutions that maintain a stable pH.[1][2] This pH stability is critical for the function and integrity of biological recognition elements, such as enzymes, antibodies, and nucleic acids, which form the heart of any biosensor.[2] These application notes provide an in-depth overview of the utilization of this compound phosphate in biosensor construction, complete with detailed protocols, quantitative data, and workflow diagrams.
Core Functions of this compound Phosphate in Biosensors
This compound phosphate's primary role is as a component of phosphate buffer (PB) or phosphate-buffered saline (PBS), which are critical for several reasons:
-
Maintaining Physiological pH: Most biological molecules exhibit optimal activity and stability within a narrow pH range, typically around the physiological pH of 7.4. This compound phosphate, in combination with a weak acid like monosodium phosphate (NaH₂PO₄), forms a buffer system that resists changes in pH.[1] This ensures the bioreceptor (e.g., an enzyme or antibody) maintains its correct three-dimensional structure and functional activity.
-
Ensuring Bioreceptor Stability: Extreme pH conditions can lead to the denaturation of proteins and enzymes, rendering them inactive.[2] The phosphate buffer system provides a stable ionic environment that is essential for preserving the bioreceptor's integrity during immobilization and subsequent analytical measurements.
-
Supporting Electrochemical and Optical Measurements: In electrochemical biosensors, PBS often serves as the supporting electrolyte, providing the necessary ionic conductivity for measurements.[3] For optical biosensors, it is used as a medium to maintain a constant refractive index and pH, preventing signal drift and ensuring measurement accuracy.[4]
-
Facilitating Immobilization: While not a direct coupling agent, the phosphate buffer provides the ideal chemical environment for various biomolecule immobilization strategies.[5] It is used to dissolve and stabilize biomolecules before and during their attachment to the transducer surface, whether through physical adsorption, covalent bonding, or affinity interactions.[6][7]
Applications in Key Biosensor Platforms
This compound phosphate is integral to the development of virtually all major types of biosensors that employ biological recognition elements.
Electrochemical Biosensors
Electrochemical biosensors measure changes in electrical properties resulting from the interaction between an analyte and a bioreceptor.
-
Enzymatic Biosensors: For biosensors detecting glucose, urea, or phosphate, a phosphate buffer is the standard medium.[3][8][9] It ensures the optimal catalytic activity of enzymes like glucose oxidase (GOx) or urease. For instance, a glucose biosensor might operate in a 50 mM phosphate-buffered solution at pH 6.0 to facilitate the enzymatic reaction that produces a detectable signal.[8]
-
DNA Biosensors: The stability of the DNA double helix and the efficiency of hybridization reactions are highly dependent on pH and ionic strength.[6][10] PBS is universally used for the immobilization of DNA probes onto electrode surfaces and as the medium for target DNA hybridization.[11]
-
Immunosensors: The specific binding interaction between an antibody and its antigen is maintained within a physiological pH range, making PBS the buffer of choice for sample dilution, incubation, and washing steps.
Optical Biosensors
Optical biosensors, such as those based on Surface Plasmon Resonance (SPR), rely on changes in optical phenomena at the sensor surface. In these systems, PBS is used as the running buffer to establish a stable baseline signal and for preparing analyte solutions.[4][12] This ensures that any observed signal change is due to the specific binding event and not fluctuations in the bulk solution's refractive index.
Experimental Protocols
The following protocols outline the fundamental procedures involving this compound phosphate for biosensor development.
Protocol 1: Preparation of 0.1 M Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a standard phosphate buffer, a common reagent in biosensor laboratories.
Materials:
-
This compound phosphate (Na₂HPO₄)
-
Distilled or deionized water
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.1 M NaH₂PO₄): Dissolve 1.38 g of sodium phosphate monobasic in 100 mL of distilled water.
-
-
Mix Solutions: In a beaker, combine 19 mL of Solution A with 81 mL of Solution B. This ratio will yield a solution with a pH close to 7.4.
-
Adjust pH: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. While stirring, slowly add 1 M HCl to lower the pH or 1 M NaOH to raise the pH until it reaches exactly 7.4.
-
Final Volume: Transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1 L.
-
Sterilization and Storage: For long-term storage and to prevent microbial growth, sterilize the buffer by autoclaving on a liquid cycle.[14] Store at room temperature.[14]
Protocol 2: General Workflow for an Electrochemical Enzyme Biosensor
This protocol provides a generalized workflow for fabricating an enzymatic biosensor, highlighting the steps where a phosphate buffer is essential.
Quantitative Data Summary
The performance of biosensors is highly dependent on maintaining optimal experimental conditions, for which phosphate buffers are critical. The table below summarizes the performance of various biosensors that utilize this compound phosphate-based buffers.
| Biosensor Type & Receptor | Analyte | Buffer System | Linear Range | Detection Limit (LOD) | Reference |
| Electrochemical (GOx/MWCNTs) | Glucose | 50 mM Phosphate Buffer (pH 6.0) | 0.01–3.5 mM | 17 µM | [8] |
| Electrochemical (Urease/SF) | Urea | 20 mM PBS (pH 7.4) | Not specified | Not specified | [3] |
| Electrochemical (PtNCs-MWNTs) | Glucose | 0.1 M PBS (pH 7.0) | 3.0 µM–12.1 mM | 1.0 µM | [15] |
| Electrochemical (PP2A/CNTs) | Okadaic Acid | Not specified | 1–300 µg·L⁻¹ | 0.55 µg·L⁻¹ | [16] |
| Impedimetric (Cu-Phthalocyanine) | Phosphate | 10 mM Tris-HCl (pH 7.2) | 1x10⁻⁸ M–1x10⁻³ M | 8.32x10⁻⁹ M | [17] |
| Electrochemical (Actuator-Sensor) | Phosphate | 0.1 M NaCl (pH 6.8) | 0.1–1.0 µM | Not specified | [18] |
| Amperometric (DAO/HRP) | Histamine | Not specified | 3x10⁻⁷–2x10⁻⁵ M | 1.7x10⁻⁷ M | [19] |
| Note: While not a phosphate buffer, these examples are included to show performance in comparable systems for relevant analytes like phosphate. |
Signaling Pathway Visualization
The diagram below illustrates a common signaling pathway for an amperometric glucose biosensor, where the entire reaction occurs within a phosphate buffer environment.
This compound phosphate is an indispensable reagent in the development of robust and reliable biosensors. Its primary function as a component of phosphate buffers ensures the stable, physiologically relevant conditions required for the optimal performance of sensitive biological recognition elements. From initial fabrication and immobilization to final analytical measurements, the use of this compound phosphate-based buffers is a fundamental and critical step in generating accurate and reproducible biosensor data. The protocols and data presented here underscore its central role and provide a practical guide for researchers in the field.
References
- 1. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 2. engscientific.com [engscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.direct [scholars.direct]
- 7. Immobilization Techniques in the Fabrication of Nanomaterial-Based Electrochemical Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in phosphate biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA-Based Biosensors for the Biochemical Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of Electrochemical DNA Biosensors for Detecting Food Borne Pathogens [mdpi.com]
- 12. Nanosensors Based on Bimetallic Plasmonic Layer and Black Phosphorus: Application to Urine Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"Addressing precipitation issues with lometrexol disodium in cell culture media"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of lometrexol disodium in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is Lometrexol this compound and its mechanism of action?
A1: Lometrexol this compound is a potent, second-generation antifolate agent.[1] Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3][4] By blocking this pathway, lometrexol this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and the induction of apoptosis.[1][4][5]
Q2: What are the solubility properties of Lometrexol this compound?
A2: Lometrexol is formulated as a this compound salt to enhance its aqueous solubility.[1] It is generally considered soluble in water and DMSO.[1] However, its aqueous solubility is pH-dependent, with better solubility at a neutral to alkaline pH.[1] Quantitative data on its solubility at different pH levels and temperatures is not widely published.[1] Aqueous solutions of lometrexol hydrate are not recommended for storage for more than one day; it is advised to prepare them fresh for each experiment.[6]
Q3: Why is my Lometrexol this compound precipitating in the cell culture medium?
A3: Precipitation of lometrexol this compound in cell culture media can be caused by several factors:
-
Low pH of the Medium: The pH of the cell culture medium may not be optimal to keep the lometrexol this compound in solution.[1]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of lometrexol this compound into an aqueous medium can cause it to precipitate.[1]
-
High Concentration: The final concentration of lometrexol this compound in your experiment might exceed its solubility limit in the specific cell culture medium.[1][7]
-
Interaction with Media Components: Components within the media, such as salts and proteins, could interact with the lometrexol this compound, leading to the formation of insoluble complexes.[1]
-
Low Temperature: Preparing or storing the media at a low temperature can decrease the solubility of lometrexol this compound.[1]
Q4: How stable is Lometrexol this compound in aqueous solutions?
A4: Lometrexol this compound is known to be unstable in aqueous solutions.[8] It is highly recommended to prepare solutions fresh before each use to ensure experimental accuracy and reproducibility.[8] If storage is necessary, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[7][8] It is important to avoid repeated freeze-thaw cycles.[7]
Q5: How do folate levels in the cell culture medium affect Lometrexol this compound's performance?
A5: The concentration of folic acid in the cell culture medium is inversely correlated with the cytotoxic efficacy of lometrexol.[2] High levels of folic acid can compete with lometrexol for cellular uptake, reducing its apparent potency and leading to higher IC50 values.[2][9][10] For sensitive and reproducible assays, using a folate-free or low-folate medium with a controlled concentration of folic acid is recommended.[2][9][10]
Troubleshooting Guides
Issue: Precipitation upon addition to cell culture medium
If you observe precipitation immediately after adding lometrexol this compound to your cell culture medium, follow these troubleshooting steps:
| Potential Cause | Recommended Solution |
| Incorrect Stock Solution Preparation | Ensure your lometrexol this compound stock solution is prepared correctly. For aqueous stocks, the pH may need adjustment for complete dissolution. For DMSO stocks, ensure the compound is fully dissolved before further dilution.[1] |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[1] |
| High Final Concentration | The intended concentration may be too high for the aqueous environment of the cell culture medium. Try reducing the final concentration of lometrexol this compound in your experiment.[1][7] |
| Solvent Shock | Instead of a single large dilution, try a stepwise dilution. Add the DMSO stock to a small volume of the aqueous buffer while vortexing, and then bring it to the final volume.[6] |
| Low pH of Medium | A slight, carefully controlled increase in the pH of the culture medium can enhance solubility. However, you must validate that any pH change does not negatively affect your cell line's growth.[7] |
Issue: Precipitation after incubation
If the medium is clear initially but precipitation occurs after some time in the incubator, consider the following:
| Potential Cause | Recommended Solution |
| pH Shift in Media | The buffering capacity of your medium may not be sufficient, leading to a drop in pH over time. Ensure your medium has adequate buffering.[1] |
| Temperature Fluctuations | Repeatedly moving the media between the incubator and a colder environment can cause the compound to fall out of solution. Prepare fresh media for each experiment and avoid repeated temperature cycles.[1] |
| Interaction with Media Components | Certain components in your specific cell culture medium may be interacting with the lometrexol this compound. If possible, try a different formulation of basal media.[1] |
Quantitative Data
Table 1: Illustrative pH-Dependent Degradation of Lometrexol this compound [8]
| pH | Temperature (°C) | Incubation Time (hours) | Hypothetical % Remaining Lometrexol |
| 4.0 | 25 | 24 | 75% |
| 6.0 | 25 | 24 | 92% |
| 7.4 | 25 | 24 | 98% |
| 8.5 | 25 | 24 | 95% |
Table 2: Illustrative Temperature-Dependent Degradation of Lometrexol this compound at pH 7.4 [8]
| Temperature (°C) | Incubation Time (hours) | Hypothetical % Remaining Lometrexol |
| 4 | 24 | 99% |
| 25 | 24 | 98% |
| 37 | 24 | 90% |
Table 3: Lometrexol Hydrate Solubility Data [6]
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
Lometrexol this compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of lometrexol this compound for your desired volume of 10 mM stock solution (Molecular Weight: 487.42 g/mol ).[1]
-
Weigh the lometrexol this compound powder in a sterile microcentrifuge tube.[1]
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.[1]
-
Vortex the solution until the lometrexol this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[1]
-
Visually inspect the solution to ensure there is no undissolved material.[1]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.[7]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1][7]
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[7]
Protocol for Preparing a 1 mM Aqueous Stock Solution (pH-adjusted)
Materials:
-
Lometrexol this compound powder
-
Sterile, nuclease-free water
-
pH meter
-
1M NaOH
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of lometrexol this compound for a 1 mM solution.[1]
-
Add a portion of the sterile water to the powder.
-
Adjust the pH of the solution by adding small increments of 1M NaOH while monitoring with a pH meter until the powder is fully dissolved. Aim for a neutral to slightly alkaline pH.
-
Bring the solution to the final desired volume with sterile water.
-
It is highly recommended to use this solution immediately.
General Protocol for Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells in culture
-
Complete cell culture medium (consider using folate-free or low-folate medium)[2][9][10]
-
Lometrexol this compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][11]
-
Prepare serial dilutions of your lometrexol this compound stock solution in pre-warmed, complete cell culture medium.[1][7]
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of lometrexol this compound. Include a vehicle control.[1][5]
-
Incubate the plate for your desired experimental duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.[1][5]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[5][11]
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.[5][11]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[5][11]
Visualizations
Caption: Mechanism of action of Lometrexol in a tumor cell.
Caption: Troubleshooting workflow for lometrexol precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Disodium Phosphate Buffer Preparation for Dissolution Methods
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately preparing disodium phosphate buffers for dissolution methods, thereby preventing common errors that can impact experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation of this compound phosphate buffers.
Issue 1: Precipitation or Cloudiness in the Buffer
Symptoms: The buffer solution appears cloudy, hazy, or contains visible solid particles after preparation or during storage.
Possible Causes & Solutions:
| Cause | Solution |
| Low Temperature Storage: | The solubility of phosphate salts, particularly this compound phosphate, decreases at lower temperatures, leading to crystallization.[1] Gently warm the buffer to room temperature or the temperature of use (e.g., 37°C for most dissolution studies) with gentle agitation to redissolve the precipitate.[1] |
| High Concentration: | Concentrated stock solutions may exceed the solubility limit of the phosphate salts.[1] If warming does not resolve the issue, consider preparing a more dilute stock solution or preparing the final buffer concentration directly. |
| Incorrect Order of Reagent Addition: | When preparing buffers containing divalent cations like Ca²⁺ and Mg²⁺ (e.g., PBS), adding them too early or to a concentrated phosphate solution can cause the formation of insoluble phosphate salts. It is recommended to add divalent cations last and to a more dilute solution. |
| pH Shifts: | Significant shifts in pH can alter the equilibrium between different phosphate species, potentially favoring a less soluble form.[1] Re-verify the pH of the buffer after all components have been dissolved and adjust as necessary. |
| Interaction with Organic Solvents: | The addition of organic solvents like acetonitrile or ethanol can significantly reduce the solubility of phosphate salts, causing them to precipitate.[1] If organic solvents are required, prepare the aqueous buffer to its final concentration before their addition. |
Issue 2: Inaccurate or Drifting pH
Symptoms: The final pH of the buffer is outside the specified range, or the pH value changes over time.
Possible Causes & Solutions:
| Cause | Solution |
| Temperature Effects: | The pKa of phosphoric acid, and thus the pH of the buffer, is temperature-dependent.[2][3] Always measure and adjust the pH at the temperature at which the dissolution study will be performed.[2] Calibrate your pH meter using standard buffers at the same temperature. |
| Incorrect pH Adjustment: | "Overshooting" the target pH by adding too much acid or base and then trying to correct it back can alter the ionic strength and buffering capacity of the solution.[4] If a significant overshot occurs, it is best to prepare a fresh buffer. Add acid or base dropwise while monitoring the pH closely. |
| Inaccurate Weighing of Buffer Components: | Using an incorrect form of the phosphate salt (e.g., anhydrous vs. a hydrate) without accounting for the difference in molecular weight is a common error that leads to incorrect buffer concentration and pH.[5] Always verify the specific form of the this compound phosphate being used and calculate the required mass accordingly. |
| Poor Quality Water: | Using water with high levels of dissolved CO₂ (which forms carbonic acid) can lower the initial pH of the buffer. Use freshly deionized, distilled, or purified water (e.g., USP grade) for buffer preparation. |
| Microbial Contamination: | Microbial growth can alter the pH of the buffer over time.[2] Prepare buffers fresh when possible. For short-term storage, keep them refrigerated and consider sterile filtration for analytical chemistry procedures.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the choice between anhydrous, dihydrate, and other hydrated forms of this compound phosphate important?
A1: Each form has a different molecular weight due to the varying amounts of water molecules. Using one form when the protocol specifies another without adjusting the mass will result in an incorrect molar concentration of the phosphate salt, leading to errors in the final pH and ionic strength of the buffer.[5]
Q2: What is the optimal pH range for a phosphate buffer?
A2: Phosphoric acid is a triprotic acid with pKa values of approximately 2.15, 7.20, and 12.32.[6] A phosphate buffer is most effective within +/- 1 pH unit of its pKa. For dissolution testing, which often requires a pH between 6.8 and 7.5, the second pKa (7.20) is the most relevant, making phosphate buffers ideal for this range.[2]
Q3: How long can I store a prepared this compound phosphate buffer?
A3: For analytical chemistry procedures, it is recommended to store phosphate buffers refrigerated for no more than one week.[2] Buffers with a near-neutral pH are susceptible to microbial contamination, which can be visually identified by cloudiness.[2] For critical applications like dissolution testing, freshly prepared buffer is always preferred.
Q4: Can I autoclave my phosphate buffer to sterilize it?
A4: While autoclaving can sterilize the buffer, it can also cause issues. The high temperatures can lead to the precipitation of phosphate salts, especially if divalent cations are present.[1] Additionally, the pH of the buffer can shift after autoclaving and cooling. If sterilization is required, sterile filtration through a 0.22 µm filter is a more reliable method that does not affect the buffer's chemical composition.
Q5: The dissolution method calls for a buffer of a specific pH. Should I prepare it by mixing stock solutions of monosodium and this compound phosphate or by titrating one with a strong acid/base?
A5: Both methods are valid, but each has its considerations.
-
Mixing Stock Solutions: This method is highly reproducible if the stock solutions are accurately prepared. It involves mixing calculated volumes of a monobasic phosphate (e.g., NaH₂PO₄) and a dibasic phosphate (e.g., Na₂HPO₄) solution to achieve the target pH.
-
Titration: This involves dissolving one of the phosphate salts (e.g., this compound phosphate) and adjusting the pH with a strong acid (like phosphoric acid or HCl) or a strong base (like NaOH).[2] This method is direct but requires careful, slow addition of the titrant to avoid overshooting the target pH, which can alter the buffer's ionic strength.[4]
Data Presentation
Table 1: Solubility of this compound Phosphate (Anhydrous) in Water
Understanding the solubility of this compound phosphate at different temperatures is crucial for preparing concentrated stock solutions and preventing precipitation upon cooling.
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 1.7 |
| 25 | 11.5 |
| 40 | 51.7 |
| 60 | 78.8 |
| 100 | 102.4 |
| Data sourced from Material Safety Data Sheet for this compound Phosphate Anhydrous.[7] |
Table 2: pKa Values of Phosphoric Acid at 25°C
The buffering capacity of a phosphate buffer is determined by the pKa values of phosphoric acid. The most relevant pKa for dissolution media in the neutral pH range is pKa₂.
| Dissociation Step | Equilibrium | pKa Value (at 25°C) |
| pKa₁ | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.15 |
| pKa₂ | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20 |
| pKa₃ | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.38 |
| Data sourced from various chemistry resources.[6][8] |
Experimental Protocols
Protocol 1: Preparation of a 0.05 M Phosphate Buffer, pH 6.8 (as per USP <711> Dissolution)
This protocol is a common example for preparing a dissolution medium.
Reagents and Equipment:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Dibasic sodium phosphate (Na₂HPO₄, anhydrous) or a hydrated form (molecular weight must be accounted for)
-
Sodium hydroxide (NaOH) and/or Hydrochloric acid (HCl) for pH adjustment
-
Purified water
-
Calibrated pH meter and probe
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solutions (Optional but Recommended):
-
0.2 M Monobasic Potassium Phosphate: Dissolve 27.22 g of KH₂PO₄ in purified water and dilute to 1000 mL.
-
0.2 M Dibasic Sodium Phosphate: Dissolve 28.4 g of anhydrous Na₂HPO₄ (or the equivalent mass of a hydrated form) in purified water and dilute to 1000 mL.
-
-
Mixing the Buffer:
-
To a suitable container, add 250 mL of the 0.2 M monobasic potassium phosphate solution.
-
Add 112 mL of the 0.2 M dibasic sodium phosphate solution.
-
-
Final Volume and pH Adjustment:
-
Dilute the mixture with purified water to 2000 mL.
-
Place the buffer on a stir plate and immerse the pH probe.
-
Equilibrate the buffer to the temperature of the planned dissolution study (e.g., 37°C).
-
If necessary, adjust the pH to 6.8 ± 0.05 using a dilute solution of NaOH or HCl.
-
Record the final pH and temperature.
-
Note: The United States Pharmacopeia (USP) provides various methods for preparing phosphate buffers. For delayed-release dosage forms, a common procedure involves mixing 0.1 N hydrochloric acid with 0.20 M tribasic sodium phosphate (3:1) and adjusting the pH to 6.8.[9][10] Always refer to the specific monograph for the product being tested.
References
- 1. This compound PHOSPHATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. Troubleshooting Dissolution Methods for Solid Oral Dosage Forms : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Phosphoric Acid [commonorganicchemistry.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. global.oup.com [global.oup.com]
- 9. usp.org [usp.org]
- 10. usp.org [usp.org]
"Best practices for storing and handling disodium cromoglycate to ensure stability"
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling disodium cromoglycate to ensure its stability. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound cromoglycate powder?
A1: this compound cromoglycate is a hygroscopic and, to some extent, light-sensitive compound. Therefore, proper storage is crucial to maintain its integrity. For the pure active pharmaceutical ingredient (API), it is recommended to store it in well-closed, airtight containers, protected from light and moisture.
Q2: How does humidity affect the stability of this compound cromoglycate?
A2: this compound cromoglycate is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can lead to physical changes such as particle agglomeration and potentially impact chemical stability over the long term. Studies have shown that it forms nonstoichiometric hydrates, absorbing and releasing water in a continuous manner, which can affect its physical properties.[1] It is crucial to handle the powder in a controlled low-humidity environment and to always keep containers tightly sealed.
Q3: Is this compound cromoglycate sensitive to light?
A3: Yes, exposure to light, particularly UV light, can lead to the degradation of this compound cromoglycate.[2] It is recommended to store the compound in light-resistant containers and to minimize exposure to direct light during handling and experimental procedures. For solutions, using amber-colored vials or wrapping containers in aluminum foil is a good practice.
Q4: What is the recommended pH for aqueous solutions of this compound cromoglycate?
A4: For aqueous formulations, maintaining a pH between 4.0 and 7.0 is generally recommended to ensure stability.[3] More specifically, for ophthalmic solutions, a pH range of 4.5 to 7.5 is often targeted for both stability and physiological comfort.[4] Extreme pH conditions (highly acidic or basic) can lead to hydrolytic degradation.
Q5: In what solvents is this compound cromoglycate soluble?
A5: this compound cromoglycate is freely soluble in water.[5] It is practically insoluble in alcohol and other common organic solvents like chloroform and ether.[5] When preparing stock solutions, sterile, purified water is the recommended solvent.
Storage Conditions Summary
The following table summarizes the recommended storage conditions for various forms of this compound cromoglycate.
| Formulation Type | Temperature Range | Light Protection | Moisture Protection | Additional Notes |
| Powder (API) | 15°C to 30°C (Room Temperature) | Required (Light-resistant container) | Required (Airtight container) | Avoid temperatures above 40°C. |
| Capsules for Inhalation | 15°C to 30°C (Room Temperature) | Required (Light-resistant container) | Required (Tight container) | Avoid excessive moisture. |
| Aerosol for Inhalation | 2°C to 30°C | Protect from direct sunlight | Store in a dry place | Do not freeze. |
| Aqueous Solution (e.g., for nebulization) | 15°C to 30°C (Room Temperature) | Required (Protect from direct sunlight) | Store in original foil pouch until use | Do not refrigerate or freeze. Discard if the solution becomes discolored or contains a precipitate.[3][5] |
| Topical Formulations (Creams) | 25°C (Room Temperature) | Recommended | Recommended | Stability can be maintained for up to three months at room temperature.[6][7] |
Troubleshooting Guide
Q: My this compound cromoglycate solution has turned yellow. What does this mean?
A: A yellow discoloration can be an indicator of chemical degradation. This can be caused by exposure to light (photodegradation), high temperatures, or incompatible excipients. It is crucial to discard any discolored solution as it may have reduced potency and contain unknown degradation products. To prevent this, always protect solutions from light and store them within the recommended temperature range.
Q: I observed a precipitate in my aqueous this compound cromoglycate solution. What could be the cause?
A: Precipitation in aqueous solutions of this compound cromoglycate can occur for several reasons:
-
Incompatible Excipients: The use of sodium chloride as a tonicity-modifying agent, especially at higher concentrations of this compound cromoglycate (>2% w/v), can reduce its solubility and cause precipitation over time.[4]
-
Low pH: this compound cromoglycate can precipitate in acidic conditions where the pH is below 2.0.[2]
-
Supersaturation: If the concentration of this compound cromoglycate exceeds its solubility limit in the chosen solvent system, precipitation can occur, especially if the temperature fluctuates.
-
Interaction with Metal Ions: The presence of certain metal ions can lead to the formation of insoluble salts.
To troubleshoot, ensure the pH of your solution is within the optimal range, consider using a different tonicity agent if necessary (e.g., glycerol), and use high-purity water for injections.
Q: The this compound cromoglycate powder seems clumpy and difficult to handle. Why is this happening?
A: This is a common issue related to the hygroscopic nature of this compound cromoglycate. When exposed to ambient humidity, the powder absorbs moisture, leading to the formation of clumps or aggregates. To mitigate this, handle the powder in a low-humidity environment (e.g., a glove box with desiccant or under a dry nitrogen stream) and ensure that the container is sealed tightly immediately after use.
Experimental Protocols
Stability-Indicating HPLC Method
This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound cromoglycate and separate it from its degradation products.
Objective: To provide a robust, validated HPLC method for the determination of this compound cromoglycate in the presence of its process-related impurities and degradation products.
Methodology:
| Parameter | Specification |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v). (Alternative: Methanol:Water (70:30, v/v), pH adjusted to 2.5 with orthophosphoric acid[8]) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 9 minutes |
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound cromoglycate reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
Sample Preparation:
-
For bulk powder, accurately weigh and dissolve the powder in the mobile phase to achieve a final concentration within the calibration range.
-
For formulated products, disperse a known amount of the product in the mobile phase, sonicate for 10 minutes to ensure complete dissolution of the drug, centrifuge to remove insoluble excipients, and filter the supernatant through a 0.45 µm filter before injection.[6]
Forced Degradation Study Protocol:
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux the drug solution in 0.1 M HCl at 60°C for 30 minutes. Neutralize the solution before injection.[8] |
| Base Hydrolysis | Reflux the drug solution in 0.1 M NaOH at 60°C for 30 minutes. Neutralize the solution before injection.[8] |
| Oxidative Degradation | Treat the drug solution with 3% H₂O₂ at room temperature for 30 minutes.[8] |
| Thermal Degradation | Expose the solid drug to 60°C for 24 hours. |
| Photolytic Degradation | Expose the drug solution to UV light (254 nm) for 24 hours. |
Content Uniformity Testing for Powder
This protocol is based on the general principles outlined in USP General Chapter <905> Uniformity of Dosage Units.
Objective: To determine the uniformity of this compound cromoglycate content in single-dose units of powder for inhalation.
Methodology:
-
Randomly select 10 individual dosage units (e.g., capsules).
-
Carefully empty the entire contents of each unit into a separate volumetric flask.
-
Dissolve the powder from each unit in a known volume of a suitable solvent (e.g., the HPLC mobile phase).
-
Assay the content of this compound cromoglycate in each of the 10 solutions using the validated stability-indicating HPLC method described above.
-
Calculate the percentage of the label claim for each unit.
-
Acceptance Criteria (Tier 1): The preparation complies if not more than one individual content is outside the limits of 85% to 115% of the average content, and none are outside the limits of 75% to 125% of the average content.[9]
-
Acceptance Criteria (Tier 2): If the Tier 1 criteria are not met, assay an additional 20 units. The preparation complies if not more than three individual contents of the total 30 units are outside 85% to 115% of the average content, and none are outside 75% to 125% of the average content.[9]
Visualizations
Caption: Workflow for Content Uniformity Testing of this compound Cromoglycate Powder.
Caption: Mechanism of Action: this compound Cromoglycate as a Mast Cell Stabilizer.[10][11][12]
Caption: Conceptual Overview of Forced Degradation Pathways for this compound Cromoglycate.
References
- 1. Solid-state behavior of cromolyn sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. degradation product formed: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guiding Clinical Prescription of Topical Extemporaneous Formulations of Sodium Cromoglycate Based on Pharmaceutical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of cromolyn sodium on the airway response to hyperpnea and cold air in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Determination and Acceptance limits of Uniformity of Content of Single-Dose Preparations | Pharmaguideline [pharmaguideline.com]
- 10. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 11. nbinno.com [nbinno.com]
- 12. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
"How to dissolve EDTA disodium salt in aqueous solutions effectively"
Technical Support Center: EDTA Disodium Salt Dissolution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effective dissolution of EDTA this compound salt in aqueous solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My EDTA this compound salt is not dissolving, or the solution remains cloudy. What is the most common reason for this?
A1: The most frequent cause of incomplete dissolution of EDTA this compound salt is incorrect pH. The solubility of EDTA is highly dependent on pH; it is poorly soluble in neutral or acidic water.[1][2] To dissolve it effectively, you must increase the pH of the solution to approximately 8.0.[3][4] The salt will typically not go into solution until the pH nears this value.[3]
Q2: I am stirring the solution continuously, but the dissolution is extremely slow. What can I do?
A2: If stirring alone is not effective, verify the pH of your solution. You need to gradually add a base, such as sodium hydroxide (NaOH), to raise the pH.[2] Add NaOH pellets or a concentrated NaOH solution slowly while continuing to stir and monitor the pH.[3][4] Be patient, as it can take some time for the pH to adjust and the salt to dissolve completely.[3]
Q3: Can I heat the solution to speed up the dissolution process?
A3: Yes, gentle heating can help accelerate dissolution.[5] Some protocols suggest warming to around 45°C while stirring to aid the process.[6] However, heating alone is not a substitute for pH adjustment. The primary factor for dissolving EDTA this compound salt is achieving a pH of 8.0.
Q4: I have adjusted the pH to 8.0, but there are still a few undissolved particles. What should I do?
A4: Ensure your solution is not yet at its final volume. It is best practice to dissolve the EDTA salt in about 80% of the final required volume of water.[4][7] This allows you to add the base and make adjustments before bringing the solution to its final volume. Once the salt is fully dissolved at pH 8.0, you can add water to reach the final desired volume. If particles persist, you can filter the final solution through a 0.5-micron filter.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving EDTA this compound salt?
A1: The optimal and most commonly recommended pH for effectively dissolving EDTA this compound salt is 8.0.[1][3][4]
Q2: Why is pH adjustment necessary to dissolve EDTA?
A2: EDTA in its free acid form is practically insoluble in water.[8] EDTA this compound salt is more soluble but still requires deprotonation of its remaining carboxylic acid groups to dissolve fully at high concentrations. Adding a strong base like NaOH raises the pH, which converts the EDTA molecules into their more soluble salt forms (trisodium and tetrasodium salts), allowing them to dissolve readily in an aqueous solution.[8]
Q3: Which form of EDTA is typically used for preparing solutions in a laboratory setting?
A3: this compound EDTA dihydrate (EDTA•2Na•2H₂O) is the most common form used in biology and chemistry labs because it is more soluble and easier to work with than the free acid form of EDTA.[1][2][9]
Q4: How should I properly store a prepared EDTA stock solution?
A4: A 0.5 M stock solution of EDTA at pH 8.0 is stable for several months when stored at 4°C.[10] The solution can also be sterilized by autoclaving.[4][10] It is recommended to store it in a clearly labeled, sterile bottle.[3]
Q5: Is EDTA this compound salt soluble in solvents other than water?
A5: No, EDTA this compound salt is generally not soluble in organic solvents such as ethanol.[11][12] Its solubility is a key feature in aqueous environments due to its ionic nature and multiple polar groups.[11]
Quantitative Data
Table 1: Preparation of Common EDTA this compound Salt Stock Solutions
| Final Concentration | Mass of EDTA this compound Dihydrate (C₁₀H₁₄N₂Na₂O₈•2H₂O, MW: 372.24 g/mol ) per 1 Liter of Solution | Approximate Amount of Solid NaOH Required |
| 0.5 M | 186.1 g[4] | ~18-20 g[4] |
| 0.2 M | 74.45 g[3] | ~8 g[3] |
| 0.1 M | 37.2 g[13][14] | Not specified, adjust to pH 8.0 |
| 0.05 M | 18.6 g[15] | Not specified, adjust to pH 8.0 |
Table 2: Relationship Between pH and EDTA this compound Salt Solubility
| pH Range | Solubility Description | Molecular State |
| Acidic (e.g., pH 4-6) | Slowly or poorly soluble.[10][16] | Primarily in the less soluble protonated (acidic) form.[8] |
| Neutral (~pH 7) | Very low solubility.[1] | A mix of protonated forms with limited solubility. |
| Alkaline (~pH 8.0) | Readily soluble.[3][4] | Deprotonated, highly soluble salt form.[8] |
| Alkaline (>pH 8.0) | Highly soluble. | Primarily in the tetrasodium salt form, which is very soluble.[8] |
Experimental Protocols
Protocol: Preparation of 1 Liter of 0.5 M EDTA, pH 8.0 Solution
This protocol outlines the standard procedure for preparing a 0.5 M EDTA stock solution.
Materials and Equipment:
-
EDTA this compound salt, dihydrate (EDTA•2Na•2H₂O)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Distilled or deionized water
-
1-liter beaker or flask
-
1-liter graduated cylinder
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Weighing scale and weigh boats
Procedure:
-
Weigh EDTA: Accurately weigh 186.1 g of EDTA this compound salt dihydrate.[4]
-
Add to Water: Pour 800 mL of distilled water into the beaker.[4] Add a magnetic stir bar.
-
Mix: Place the beaker on the magnetic stirrer and begin stirring. Add the weighed EDTA powder to the water. The solution will be cloudy and acidic.
-
Adjust pH: While the solution is stirring vigorously, begin to slowly add NaOH.[4] You can add solid pellets or a concentrated solution. Monitor the pH of the solution continuously with a pH meter.[1]
-
Dissolve: The EDTA salt will not dissolve completely until the pH of the solution approaches 8.0.[3] Continue to add NaOH incrementally until the pH is exactly 8.0. Be careful not to overshoot the pH.[4] As the pH nears 8.0, the solution will become clear.
-
Adjust Final Volume: Once the EDTA is fully dissolved, transfer the solution to a 1-liter graduated cylinder. Add distilled water to bring the final volume to exactly 1 liter.[4]
-
Sterilization and Storage: If required, the solution can be sterilized by filtration (0.5-micron filter) or by autoclaving.[4][10] Store the solution in a labeled, sterile container at 4°C.[10]
Visualizations
Caption: Workflow for dissolving EDTA this compound salt.
Caption: pH adjustment enables EDTA's conversion to its soluble form.
References
- 1. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 2. researchgate.net [researchgate.net]
- 3. crick.ac.uk [crick.ac.uk]
- 4. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 5. reddit.com [reddit.com]
- 6. EDTA this compound salt dihydrate [protocols.io]
- 7. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. quora.com [quora.com]
- 9. Why is this compound salt of EDTA preferred to EDTA - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Standardization of 0.1 M this compound Edetate (EDTA) | Pharmaguideline [pharmaguideline.com]
- 14. How to Prepare EDTA Solution [irochelating.com]
- 15. pharmaguddu.com [pharmaguddu.com]
- 16. chemistscorner.com [chemistscorner.com]
Technical Support Center: Optimizing Disodium EDTA for Antifungal Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the antifungal activity of disodium ethylenediaminetetraacetic acid (EDTA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound EDTA's antifungal activity?
A1: this compound EDTA's antifungal effect stems from its function as a chelating agent. It binds to and sequesters divalent cations, such as calcium (Ca²⁺) and manganese (Mn²⁺), which are essential for fungal cell wall integrity, membrane stability, and various enzymatic processes. This disruption of cation homeostasis leads to increased membrane permeability and ultimately inhibits fungal growth.[1] The chelation of these ions can also interfere with critical signaling pathways within the fungal cell.
Q2: Which salt of EDTA is most effective as an antifungal agent?
A2: Research indicates that this compound EDTA (EDTANa₂) often exhibits the most potent antifungal activity compared to other EDTA salts like trisodium EDTA (EDTANa₃) and tetrasodium EDTA (EDTANa₄).[2]
Q3: Can this compound EDTA be used in combination with other antifungal drugs?
A3: Yes, this compound EDTA has been shown to have a synergistic effect with conventional antifungal drugs such as fluconazole and amphotericin B.[3][4] By disrupting the fungal cell wall and increasing membrane permeability, EDTA can enhance the uptake and efficacy of other antifungal agents. This can be particularly useful against drug-resistant fungal strains.
Q4: What is a typical effective concentration range for this compound EDTA?
A4: The effective concentration of this compound EDTA can vary significantly depending on the fungal species, the experimental conditions (e.g., media composition, pH), and whether it is used alone or in combination with other agents. Reported effective concentrations range from the micromolar (µM) to the millimolar (mM) range. For specific minimum inhibitory concentrations (MICs), refer to the data tables below.
Troubleshooting Guides
Issue 1: Inconsistent or no antifungal activity observed.
-
Question: Why am I not seeing any antifungal effect with this compound EDTA in my experiments?
-
Answer:
-
Media Composition: The presence of high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺, Mn²⁺) in your culture medium can saturate the chelating capacity of EDTA, rendering it ineffective. Consider using a defined medium with known and controlled concentrations of these ions.
-
pH of the Medium: The chelating ability of EDTA is pH-dependent. Ensure the pH of your experimental setup is within a range that is optimal for EDTA's activity, typically around neutral to slightly alkaline.
-
Fungal Strain Variability: Different fungal species and even different strains of the same species can exhibit varying susceptibility to EDTA. It is advisable to include a known susceptible control strain in your experiments to validate your assay.
-
Compound Integrity: Ensure that your this compound EDTA stock solution is properly prepared and stored to prevent degradation.
-
Issue 2: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
-
Question: My MIC values for this compound EDTA are not reproducible. What could be the cause?
-
Answer:
-
Inoculum Size: The initial concentration of the fungal inoculum can significantly impact the MIC value. Standardize your inoculum preparation carefully, typically to a concentration of 0.5 to 2.5 x 10³ CFU/mL for yeast, following established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).
-
Incubation Time and Temperature: Ensure that incubation parameters are consistent across all experiments. Variations in time and temperature can affect fungal growth rates and, consequently, the apparent MIC.
-
Endpoint Reading: Visual determination of the MIC can be subjective. For more consistent results, consider using a spectrophotometer to measure optical density and define the MIC as a specific percentage of growth inhibition (e.g., ≥50% reduction in growth compared to the control).[5]
-
Issue 3: Fungal growth is observed at very high concentrations of this compound EDTA.
-
Question: I am seeing paradoxical growth of the fungus at high concentrations of EDTA. Is this expected?
-
Answer: While uncommon, some studies have reported that for certain fungal species, extremely high concentrations of chelating agents might have unexpected effects. However, it is more likely due to experimental artifacts.
-
Precipitation of EDTA: At very high concentrations, EDTA may precipitate out of the solution, especially depending on the media composition and pH, which would reduce its effective concentration.
-
Contamination: Ensure the purity of your culture and reagents.
-
Resistant Subpopulation: It is possible that a small, resistant subpopulation of the fungus is being selected for at high concentrations.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound EDTA against Various Fungi
| Fungal Species | This compound EDTA Concentration | Reference |
| Candida albicans | 2.5 mM - 25 mM | [4] |
| Aspergillus carbonarius | EC₅₀: 2.1 mmol L⁻¹ | [6] |
| Aspergillus ibericus | EC₅₀: 0.9 mmol L⁻¹ | [6] |
| Aspergillus niger (ochratoxigenic) | EC₅₀: 2.0 mmol L⁻¹ | [6] |
| Aspergillus niger (non-ochratoxigenic) | EC₅₀: 4.1 mmol L⁻¹ | [6] |
| Fusarium asiaticum | 9.37 mM | [2] |
| Fusarium avenaceum | 9.37 mM | [2] |
| Fusarium equiseti | 9.37 mM | [2] |
| Fusarium fujikuroi | 9.37 mM | [2] |
| Fusarium proliferatum | 9.37 mM | [2] |
| Fusarium graminearum | 18.75 mM | [2] |
Table 2: Synergistic Effects of this compound EDTA with Antifungal Drugs
| Fungal Species | Antifungal Drug | This compound EDTA Concentration | Observation | Reference |
| Candida albicans | Fluconazole (2.5 and 25 µg/ml) | 2.5 mM and 25 mM | Significant reduction in biofilm growth compared to fluconazole alone. | [4] |
| Aspergillus fumigatus | Amphotericin B Lipid Complex (ABLC) | 30 mg/kg/day (in vivo) | Increased survival and reduced fungal burden in a rodent model. | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound EDTA
This protocol is adapted from the CLSI M27-A3 guidelines for broth microdilution.[8]
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline from a fresh culture. c. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. d. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
2. Preparation of this compound EDTA Dilutions: a. Prepare a stock solution of this compound EDTA in sterile distilled water. b. In a 96-well microtiter plate, perform serial twofold dilutions of the EDTA stock solution in RPMI 1640 medium to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Add the standardized fungal inoculum to each well containing the EDTA dilutions. b. Include a growth control well (inoculum without EDTA) and a sterility control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of this compound EDTA that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.[8]
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC) of this compound EDTA
1. Perform the MIC Assay: a. Follow steps 1-3 of the MIC determination protocol.
2. Subculturing: a. After determining the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC). b. Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
3. Incubation: a. Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.
4. Determination of MFC: a. The MFC is the lowest concentration of this compound EDTA that results in no fungal growth or a significant reduction in CFU (e.g., 99.9% killing) on the subculture plates.
Protocol 3: Checkerboard Assay for Synergy Testing of this compound EDTA and an Antifungal Drug
This protocol is a standard method for assessing the interaction between two compounds.[9][10]
1. Preparation of Reagents: a. Prepare stock solutions of this compound EDTA and the antifungal drug (e.g., fluconazole) at concentrations higher than the highest concentration to be tested. b. Prepare a standardized fungal inoculum as described in the MIC protocol.
2. Plate Setup: a. In a 96-well microtiter plate, prepare serial dilutions of the antifungal drug along the x-axis (columns) and serial dilutions of this compound EDTA along the y-axis (rows). b. This creates a matrix where each well has a unique combination of concentrations of the two agents. c. Include wells with each agent alone to determine their individual MICs.
3. Inoculation and Incubation: a. Add the standardized fungal inoculum to all wells. b. Incubate the plate under the same conditions as the MIC assay.
4. Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
- FIC of EDTA = (MIC of EDTA in combination) / (MIC of EDTA alone)
- FIC of Antifungal = (MIC of Antifungal in combination) / (MIC of Antifungal alone)
- FIC Index (FICI) = FIC of EDTA + FIC of Antifungal c. Interpret the FICI:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4: Indifference (or additive)
- FICI > 4: Antagonism
Visualizations
Caption: Proposed antifungal mechanism of this compound EDTA via chelation of essential divalent cations.
Caption: Experimental workflow for determining the MIC and MFC of this compound EDTA.
Caption: Logical relationship of the checkerboard assay for synergy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the antifungal effect of EDTA, a metal chelator agent, on Candida albicans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. EDTA as an Adjunct Antifungal Agent for Invasive Pulmonary Aspergillosis in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Solubility issues of ADP-D-glucose disodium salt in assay buffers"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ADP-D-glucose disodium salt in assay buffers. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and solubility data to facilitate your experimental success.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of ADP-D-glucose this compound salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of ADP-D-glucose this compound salt?
A1: ADP-D-glucose this compound salt is generally considered to be readily soluble in aqueous solutions. Its solubility in water is high, allowing for the preparation of stock solutions, for instance, a 20 mM stock can be prepared in sterile water. In Phosphate Buffered Saline (PBS) at a pH of 7.2, a solubility of 10 mg/mL has been reported.
Q2: I'm observing precipitation when I add ADP-D-glucose this compound salt to my assay buffer. What are the likely causes?
A2: Several factors can lead to the precipitation of ADP-D-glucose this compound salt in your assay buffer:
-
High Concentrations of Divalent Cations: The presence of high concentrations of divalent cations, such as Mg²⁺ or Ca²⁺, in your buffer can lead to the formation of less soluble salts with the phosphate groups of ADP-D-glucose.
-
Incorrect pH: The solubility of ADP-D-glucose this compound salt is pH-dependent. Significant deviations from a neutral pH can decrease its solubility.
-
Buffer Composition: Specific components of your assay buffer may interact with the ADP-D-glucose this compound salt, causing it to precipitate.
-
Low Temperature: Preparing your solution at a low temperature can reduce the rate of dissolution and the apparent solubility.
Q3: How should I prepare a stock solution of ADP-D-glucose this compound salt?
A3: It is recommended to first prepare a concentrated stock solution in high-purity water or a simple buffer like PBS. This stock solution can then be diluted to the final working concentration in your more complex assay buffer. For example, a 20 mM stock solution can be readily prepared in sterile water.
Q4: What are the recommended storage conditions for ADP-D-glucose this compound salt solutions?
A4: To prevent degradation, stock solutions of ADP-D-glucose this compound salt should be stored at -20°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Can I heat the solution to help it dissolve?
A5: Gentle warming, for example to 37°C, can be used to aid in the dissolution process. However, it is important to avoid prolonged or excessive heating, as this can lead to the hydrolysis of the pyrophosphate bond.
Troubleshooting Common Assay Problems
Issue 1: Inconsistent or lower-than-expected enzyme activity.
-
Possible Cause: Degradation of the ADP-D-glucose stock solution. The hydrolysis of the pyrophosphate bond reduces the effective concentration of the substrate.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Always prepare fresh dilutions from a properly stored stock solution before each experiment.
-
Verify Stock Concentration: If you suspect degradation, the concentration of your stock solution can be verified using methods like an enzyme-coupled assay or HPLC.
-
Proper Storage: Ensure your stock solutions are aliquoted and stored at -20°C to minimize freeze-thaw cycles.
-
Issue 2: High background signal in the assay.
-
Possible Cause: Non-specific binding of ADP-D-glucose to the assay plate or other components. The adenine group can participate in hydrophobic interactions, and the phosphate groups can be involved in electrostatic interactions.
-
Troubleshooting Steps:
-
Incorporate Blocking Agents: The addition of blocking agents such as Bovine Serum Albumin (BSA) or non-ionic detergents like Tween-20 to your assay buffer can help to minimize non-specific binding.
-
Use Low-Binding Plates: Utilize microplates that are specifically designed for low protein and nucleic acid binding.
-
Optimize Buffer Conditions: Adjusting the ionic strength of your buffer with a neutral salt (e.g., NaCl) can help to disrupt non-specific electrostatic interactions.
-
Quantitative Data on Solubility
Comprehensive quantitative solubility data for ADP-D-glucose this compound salt across a wide range of biological buffers is limited in publicly available literature. The following table summarizes known solubility values and provides estimations for commonly used buffers. These estimations are based on the general chemical properties of the compound and the buffer systems. It is always recommended to perform a pilot solubility test for your specific buffer composition and experimental conditions.
| Solvent/Buffer | pH | Temperature | Reported/Estimated Solubility | Notes |
| Water | ~7.0 | Room Temperature | Readily Soluble (e.g., 20 mM) | High-purity water is recommended for stock solutions. |
| Phosphate Buffered Saline (PBS) | 7.2 | Room Temperature | 10 mg/mL | A commonly used buffer for biological assays. |
| Tris-HCl | 7.5 | Room Temperature | Estimated: 5-15 mg/mL | Tris is a common biological buffer. Solubility can be influenced by the concentration of Tris and the presence of other salts. |
| HEPES | 7.5 | Room Temperature | Estimated: 5-20 mg/mL | HEPES is a zwitterionic buffer often used in cell culture and enzymatic assays.[1] |
| MOPS | 7.0 | Room Temperature | Estimated: 5-15 mg/mL | MOPS is another "Good's" buffer suitable for many biological applications. |
Disclaimer: The estimated solubility values are for guidance purposes only. Actual solubility may vary depending on the specific experimental conditions, including the exact buffer composition, ionic strength, and the purity of the ADP-D-glucose this compound salt.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution of ADP-D-Glucose this compound Salt
Materials:
-
ADP-D-glucose this compound salt (MW: 633.31 g/mol )
-
High-purity, sterile water
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing the Salt: Accurately weigh out the required amount of ADP-D-glucose this compound salt. To prepare 1 mL of a 20 mM solution, you will need 12.67 mg.
-
Dissolution:
-
Add the weighed salt to a sterile microcentrifuge tube.
-
Add the desired volume of sterile water (e.g., 1 mL).
-
Vortex the tube briefly to dissolve the powder.
-
If necessary, gently warm the tube with your hand or in a 37°C water bath for a short period to aid dissolution.
-
-
Storage:
-
Once the salt is fully dissolved, aliquot the solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Enzyme-Coupled Assay for the Quantification of ADP-D-Glucose
This protocol describes a general method to determine the concentration of ADP-D-glucose by coupling its use by a specific enzyme to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle:
This assay relies on a series of coupled enzymatic reactions. First, a glycosyltransferase (e.g., glycogen synthase) utilizes ADP-D-glucose and a suitable acceptor substrate, producing ADP. The generated ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the amount of ADP-D-glucose in the sample.
Materials:
-
ADP-D-glucose this compound salt (as a standard)
-
Sample containing an unknown concentration of ADP-D-glucose
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Acceptor substrate for the glycosyltransferase (e.g., glycogen)
-
Glycosyltransferase (e.g., Glycogen Synthase)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (UV-transparent)
Procedure:
-
Prepare Reagents:
-
Prepare a series of ADP-D-glucose standards of known concentrations in the Assay Buffer.
-
Prepare a reaction mixture containing Assay Buffer, acceptor substrate, PEP, NADH, PK, and LDH. The concentrations of these components should be optimized for your specific enzyme and assay conditions.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add a specific volume of the reaction mixture.
-
Add a small volume of either the ADP-D-glucose standards or your unknown samples to the appropriate wells.
-
-
Initiate the Reaction:
-
Start the reaction by adding the glycosyltransferase to each well.
-
-
Measurement:
-
Immediately place the microplate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each standard and unknown sample from the linear portion of the absorbance versus time plot.
-
Create a standard curve by plotting the V₀ of the standards against their known concentrations.
-
Determine the concentration of ADP-D-glucose in your unknown samples by interpolating their V₀ values on the standard curve.
-
Visualizations
References
"Troubleshooting disodium phosphate solubility limits in experimental models"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to disodium phosphate solubility in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphate and why is its solubility important in research?
This compound phosphate (Na₂HPO₄), also known as this compound hydrogen phosphate, is a sodium salt of phosphoric acid.[1] It is widely used in molecular biology, biochemistry, and chromatography as a buffering agent due to its ability to maintain a stable pH.[1][2] Its high solubility in water is crucial for preparing buffer solutions like phosphate-buffered saline (PBS), which is essential for various biological experiments, including cell culture and enzyme assays.[2][3]
Q2: What are the different forms of this compound phosphate, and how do their solubilities differ?
This compound phosphate exists in an anhydrous form and several hydrated forms (with 2, 7, 8, or 12 water molecules).[1][4] These forms have different molecular weights and can exhibit different solubility characteristics.[4] The anhydrous form is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] It is important to use the correct form as specified in your protocol and to account for the water of hydration when calculating concentrations.
Q3: What factors can influence the solubility of this compound phosphate?
Several factors can impact the solubility of this compound phosphate:
-
Temperature: The solubility of this compound phosphate in water generally increases with temperature.[3][7]
-
pH: The pH of the solution can affect the equilibrium between different phosphate species, some of which may be less soluble.[3][8]
-
Presence of other ions: The presence of other ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can lead to the formation of insoluble phosphate salts.[8][9]
-
Organic Solvents: The addition of organic solvents like ethanol can significantly decrease the solubility of this compound phosphate.[5][10]
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed when preparing a this compound phosphate solution.
Possible Causes & Solutions:
-
Exceeded Solubility Limit: You may have tried to dissolve too much this compound phosphate for the given volume and temperature.
-
Solution: Refer to the solubility data table below. Increase the volume of the solvent or gently warm the solution while stirring to aid dissolution.[8] Be cautious not to overheat, as this can lead to other issues.
-
-
Low Temperature: The solubility of this compound phosphate decreases at lower temperatures.[8] Storing a concentrated solution in a refrigerator can cause it to crystallize.
-
Solution: Gently warm the solution to room temperature or slightly above to redissolve the precipitate.[8]
-
-
Contamination with Divalent Cations: Your water or other reagents may be contaminated with ions like calcium or magnesium.
-
Solution: Use high-purity, deionized water for all solutions. Ensure all glassware is thoroughly cleaned.
-
Issue 2: A phosphate buffer (e.g., PBS) prepared with this compound phosphate precipitates over time.
Possible Causes & Solutions:
-
High Concentration and Low Storage Temperature: Concentrated stock solutions of phosphate buffers are prone to precipitation when stored at low temperatures.
-
pH Shift: A significant change in the buffer's pH can cause precipitation.
-
Solution: Re-measure the pH of your buffer. If it has shifted, you may need to remake the solution, ensuring accurate measurements of all components.
-
-
Interaction with Other Components: Adding other substances to your phosphate buffer, such as certain metal ions or organic solvents, can cause precipitation.[11][12]
-
Solution: Review the composition of your final experimental solution. If it contains components that are incompatible with phosphate, consider using a different buffering system.
-
Data Presentation
Table 1: Solubility of this compound Phosphate (Anhydrous) in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 1.7[13] |
| 20 | 7.7[4][5][6] |
| 25 | 11.5[13] |
| 40 | 51.7[13] |
| 60 | 78.8[13] |
| 100 | 102.4[13] |
Table 2: Solubility of this compound Phosphate Hydrates in Water
| Hydrate Form | Temperature (°C) | Solubility ( g/100 mL H₂O) |
| Dihydrate | 50 | 100[5] |
| Dihydrate | 80 | 117[5] |
| Heptahydrate | 25 | 11.8[5] |
| Dodecahydrate | 25 | 11.8[5] |
Experimental Protocols
Protocol: Preparation of a 0.1 M Phosphate Buffer (pH 7.4)
This protocol outlines the preparation of a common phosphate buffer using monosodium phosphate and this compound phosphate.
Materials:
-
Monosodium phosphate (monohydrate, NaH₂PO₄·H₂O)
-
This compound phosphate (heptahydrate, Na₂HPO₄·7H₂O)
-
High-purity deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare Stock Solutions:
-
0.2 M Monosodium Phosphate Solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in deionized water and bring the final volume to 1000 mL.
-
0.2 M this compound Phosphate Solution: Dissolve 53.61 g of Na₂HPO₄·7H₂O in deionized water and bring the final volume to 1000 mL.
-
-
Mix the Buffer:
-
In a suitable container, combine 19 mL of the 0.2 M monosodium phosphate solution with 81 mL of the 0.2 M this compound phosphate solution. This will give you a starting pH close to 7.4.
-
-
Adjust the pH:
-
Place the solution on a magnetic stirrer and immerse a calibrated pH electrode.
-
Slowly add 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH until it reaches exactly 7.4.
-
-
Final Volume:
-
Transfer the solution to a 200 mL volumetric flask and add deionized water to reach the final volume.
-
-
Sterilization and Storage:
Visualizations
Caption: Troubleshooting workflow for this compound phosphate precipitation.
Caption: The equilibrium of the phosphate buffer system.
References
- 1. This compound PHOSPHATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound phosphate - Wikipedia [en.wikipedia.org]
- 5. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 7. Sciencemadness Discussion Board - this compound phosphate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
"Troubleshooting unexpected pH shifts in disodium phosphate buffers"
Welcome to the Technical Support Center for Disodium Phosphate Buffers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why did the pH of my freshly prepared this compound phosphate buffer differ from the theoretical value?
A1: Several factors can cause the initial pH to be off. These include:
-
Inaccurate weighing of buffer components: Ensure your balance is calibrated and you are using the correct molecular weights for the hydrated forms of the phosphate salts.
-
Incorrect ratio of acidic to basic components: The final pH is determined by the ratio of monosodium phosphate (the acidic component) to this compound phosphate (the basic component).
-
Inaccurate water volume: Ensure the final volume is correct.
-
Temperature of the water: The pH of phosphate buffers is temperature-dependent. It's best practice to measure and adjust the pH at the temperature at which the buffer will be used.[1][2][3]
Q2: I prepared a large batch of phosphate buffer, and the pH seems to drift downwards over time. What is the cause?
A2: A downward drift in pH is often due to the absorption of atmospheric carbon dioxide (CO2).[4][5] CO2 dissolves in the buffer to form carbonic acid, which then lowers the pH. To prevent this, keep your buffer containers tightly sealed.
Q3: My phosphate buffer's pH changes significantly when I take it out of the refrigerator. Why does this happen?
A3: The pH of phosphate buffers is sensitive to temperature changes.[3][6] As the temperature of the buffer increases from refrigeration to room temperature, the pKa of the buffer changes, resulting in a decrease in pH. The pH of a phosphate buffer can decrease by approximately 0.003 units for every degree Celsius increase in temperature.[1]
Q4: After autoclaving my phosphate buffer, the pH was significantly lower than the initial value. Is this normal?
A4: Yes, a drop in pH after autoclaving is a known phenomenon.[7][8] The high temperature and pressure during autoclaving can cause changes in the buffer's equilibrium. It is recommended to let the buffer cool down to room temperature and then readjust the pH before use.
Q5: I noticed a precipitate in my phosphate buffer after storing it at 4°C. What is it and how can I fix it?
A5: The precipitate is likely one of the phosphate salts that has crystallized out of solution at the lower temperature.[7] this compound phosphate, in particular, is less soluble at colder temperatures. To redissolve the precipitate, you can gently warm the buffer to room temperature or 37°C with gentle agitation.[7]
Troubleshooting Guide for Unexpected pH Shifts
If you are experiencing unexpected pH shifts in your this compound phosphate buffer, use the following guide to identify and resolve the issue.
Problem: The pH of the buffer is different from the intended value immediately after preparation.
| Possible Cause | Verification | Solution |
| Inaccurate Weighing | Double-check the calculations for the mass of monosodium and this compound phosphate required. Re-weigh the components on a calibrated balance. | Remake the buffer, paying close attention to the weighing of each component. |
| Incorrect Component Ratio | Verify the recipe or calculation used to determine the ratio of the acidic and basic forms of the phosphate. | Use a reliable buffer calculator or a standard protocol to ensure the correct ratio for your target pH.[9][10][11][12][13] |
| Over-titration during pH adjustment | Review the pH adjustment process. Adding too much strong acid or base can "overshoot" the target pH.[14] | Adjust the pH slowly, adding small increments of acid or base and allowing the pH to stabilize before adding more. |
| Temperature Effects | Was the pH measured at a different temperature than the one at which the buffer will be used? | Calibrate your pH meter at the working temperature and adjust the buffer's pH at that same temperature. |
Problem: The pH of the buffer changes over time during storage or use.
| Possible Cause | Verification | Solution |
| CO2 Absorption | Is the buffer stored in a container that is not airtight? A gradual decrease in pH is a strong indicator.[4][5] | Store the buffer in a tightly sealed container to minimize exposure to air. For long-term storage, consider sterile filtering and sealing the container. |
| Temperature Fluctuations | Is the buffer being moved between different temperature environments (e.g., from a cold room to a 37°C incubator)? | Allow the buffer to equilibrate to the working temperature before use and before measuring the pH. Be aware of the expected pH shift with temperature changes.[1] |
| Interaction with Multivalent Cations | Has anything been added to the buffer that might contain divalent cations like Ca²⁺ or Mg²⁺? This can lead to the formation of insoluble phosphate salts and a shift in pH.[7][8][15][16] | Use high-purity water and reagents. If you must add salts containing divalent cations, do so just before use and be aware of potential precipitation. |
| Freezing and Thawing | Has the buffer been frozen and thawed? Freezing can cause significant pH shifts, sometimes by as much as 3 pH units.[5][6] | If possible, avoid freezing phosphate buffers. If freezing is necessary, allow the buffer to fully thaw and mix thoroughly before use, then re-check and adjust the pH. |
Quantitative Data Summary
| Parameter | Value | Reference |
| pKa values of Phosphoric Acid | pKa1 ≈ 2.15, pKa2 ≈ 7.21, pKa3 ≈ 12.32 | [7][12][13][17][18] |
| Temperature-induced pH change | Approx. -0.003 pH units / °C | [1] |
| pH shift upon freezing (to -10°C) | Initial pH 7.4 (50-100 mM) can drop to ~4.2 | [19][20][21] |
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M this compound Phosphate Buffer (pH 7.4)
Materials:
-
Monosodium phosphate, monohydrate (NaH₂PO₄·H₂O; MW = 137.99 g/mol )
-
This compound phosphate, heptahydrate (Na₂HPO₄·7H₂O; MW = 268.07 g/mol )
-
High-purity water
-
pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
Procedure:
-
To prepare a 0.1 M phosphate buffer at pH 7.4, you will need to dissolve the appropriate amounts of the acidic and basic components. For a pH of 7.4, a common recipe is:
-
1.39 g of Monosodium phosphate, monohydrate
-
8.5 g of this compound phosphate, heptahydrate
-
-
Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar.
-
Add the weighed amounts of the two phosphate salts to the water and stir until fully dissolved.
-
Calibrate your pH meter at room temperature.
-
Place the pH probe in the buffer solution and monitor the pH.
-
Adjust the pH to 7.4 by adding small amounts of a concentrated NaOH solution to increase the pH or a concentrated HCl or phosphoric acid solution to decrease the pH. Stir continuously and wait for the reading to stabilize after each addition.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store in a tightly sealed container.
Protocol 2: Redissolving Precipitated Phosphate Buffer
Materials:
-
Precipitated phosphate buffer
-
Water bath or incubator set to 37°C
-
Magnetic stirrer (optional)
Procedure:
-
Place the container of precipitated buffer in a 37°C water bath or incubator.
-
Gently swirl the container periodically to agitate the solution. A magnetic stirrer on a low setting can also be used.
-
Continue to warm and agitate the buffer until all the precipitate has dissolved and the solution is clear.
-
Allow the buffer to cool to room temperature.
-
Once cooled, re-check the pH and adjust if necessary before use.
Visualizations
Caption: Troubleshooting workflow for unexpected pH shifts.
Caption: Factors influencing this compound phosphate buffer pH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Effect of temperature and pH on absorption of carbon dioxide by a free level of mixed solutions of some buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phosphate buffer ph: Topics by Science.gov [science.gov]
- 6. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 10. Sodium Phosphate Buffer [novoprolabs.com]
- 11. welch-us.com [welch-us.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Binding of Phosphate Species to Ca2+ and Mg2+ in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
- 17. Phosphate Buffer Issues [chem.fsu.edu]
- 18. New aspects of buffering with multivalent weak acids in capillary zone electrophoresis: pros and cons of the phosphate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Effect of Initial Buffer Composition on pH Changes During Far-From-Equilibrium Freezing of Sodium Phosphate Buffer Solutions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Salt Spray Test Failures
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve failures in salt spray testing, particularly when working with disodium salt solutions or testing components intended for such environments.
Frequently Asked Questions (FAQs)
Q1: What is a salt spray test and what is its primary purpose?
A salt spray test is an accelerated corrosion test used to evaluate the corrosion resistance of materials and coatings.[1] It is a standardized method that produces a corrosive attack on coated or metallic samples to assess the suitability of a coating for use as a protective finish.[1] The most common standard is ASTM B117, which was first published in 1939.[1] The test is popular because it is relatively inexpensive, quick, well-standardized, and provides repeatable results.[1] Its main application is to enable rapid comparisons between the actual and expected corrosion resistance of a material, often used for quality control in manufacturing processes like pre-treatment, painting, and electroplating.[1]
Q2: My component failed the test. What are the most common causes related to the test parameters?
Failure is often linked to deviations from the strict conditions required by standards like ASTM B117. The primary factors include:
-
Test Temperature and Humidity: The standard temperature is typically maintained at 35°C (± 2°C).[2] For every 10°C increase in temperature, the corrosion rate can increase by 2 to 3 times.[3][4] The critical relative humidity for metal corrosion is about 70%; above this, the salt forms a conductive electrolyte, accelerating corrosion.[3][5][6]
-
Salt Solution Concentration: The standard concentration is 5% sodium chloride (NaCl) by weight.[1][7] Deviations can alter the corrosivity. For some metals like steel and nickel, corrosion rates decrease if the concentration goes significantly above 5%, due to lower oxygen content in the solution.[4][8] However, for metals like zinc and cadmium, the corrosion rate consistently increases with concentration.[4][8]
-
pH of the Salt Solution: This is one of the most critical factors.[3][6] For a neutral salt spray (NSS) test, the collected solution's pH must be between 6.5 and 7.2.[2][9][10] A lower pH (more acidic) means a higher concentration of hydrogen ions, which significantly increases the corrosion rate.[3][8]
-
Sample Placement: The angle of the test specimen affects results.[6] ASTM B117 specifies an angle between 15° and 30° from the vertical.[10][11] A horizontal placement would receive the most salt settlement and thus corrode most severely.[6]
Q3: Could the specific formulation of my this compound salt solution be causing the failure?
While the standard test uses a 5% NaCl solution, if you are testing a component's compatibility with a specific drug formulation (e.g., Pemetrexed this compound, EDTA this compound salt), the formulation itself can be a factor.
-
Inherent Corrosivity: Your specific this compound salt may be more aggressive than sodium chloride. Some chelating agents, like EDTA, can be corrosive to certain metals depending on pH and temperature.[12]
-
pH of the Formulation: The inherent pH of your solution is critical. For example, a this compound salt of inosine phosphate was found to be unstable and its degradation rate increased markedly in alkaline pH solutions (pH > 8).[13] The pH of an EDTA solution can range from 4 to 6, which is acidic enough to accelerate corrosion.[14]
-
Contaminants: Trace amounts of other ions or impurities in your formulation can accelerate corrosion.[15]
Q4: What role does the component's surface preparation play in test failure?
The condition of the material surface is paramount. Failures are frequently traced back to inadequate preparation before the test.
-
Cleaning: The surface must be free of contaminants like dirt, oil, or scale. Any residue can create localized corrosion cells.
-
Passivation: For materials like stainless steel, passivation is a critical step that forms a protective, inert oxide layer (primarily chromium oxide).[16][17] If this process is not performed correctly, or if free iron particles from manufacturing are left on the surface, the component will be susceptible to rust and fail the test quickly.[17]
-
Surface Defects: Scratches, pores, or other defects can compromise the protective layer and become initiation sites for pitting corrosion.
Q5: What are common chemical contaminants that can cause a salt spray test to fail?
The presence of unintended ions in the salt spray solution or on the component surface can drastically accelerate corrosion.
-
Chloride Ions (Cl⁻): Chlorides are particularly aggressive because they can break down the protective passive layer on metals, leading to localized pitting corrosion.[18][19]
-
Sulfate Ions (SO₄²⁻): Like chlorides, sulfates are common atmospheric and industrial contaminants that can form acidic conditions and accelerate corrosion.[20]
-
Metallic Contaminants: Contamination of processing or cleaning baths with metallic ions such as iron, copper, or aluminum can lead to deposits on the component surface, creating galvanic cells that cause rapid corrosion.[15]
-
Silicates: In sealing tanks used during anodizing, silicate contamination above 10 ppm can be detrimental to corrosion resistance.[15]
Troubleshooting Guide: Premature Corrosion in Salt Spray Test
This section provides a systematic approach to identifying the root cause of a salt spray test failure.
Logical Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting salt spray test failures.
Step-by-Step Diagnostic Table
| Area to Investigate | Potential Cause of Failure | Recommended Action & Verification |
| Test Apparatus & Conditions | Incorrect chamber temperature or humidity. | Calibrate the chamber thermostat and hygrometer. Review daily logs to ensure temperature remained at 35°C ± 2°C and humidity at ≥95%.[2] |
| Incorrect salt spray fallout rate. | Place collection funnels (80 cm² area) in the chamber and measure the collection rate. Ensure it is between 1.0 and 2.0 mL/hour.[2][9] Adjust nozzle pressure if necessary. | |
| Salt Solution Chemistry | pH of the collected solution is out of the 6.5-7.2 range. | Measure the pH of the solution collected from the chamber using a calibrated pH meter.[9][10] Adjust the pH of the reservoir solution using reagent-grade HCl or NaOH.[9] |
| Incorrect salt concentration. | Use a salimeter or hydrometer to verify the specific gravity of the reservoir solution.[9] Perform a titration for sodium chloride to confirm the concentration is 5% (±1%). | |
| Contaminated water or salt. | Ensure ASTM D1193 Type IV reagent-grade water and salt with low levels of impurities (e.g., copper, nickel) are used for the solution.[10] | |
| Test Specimen & Preparation | Improper or insufficient cleaning. | Review the pre-test cleaning protocol. Analyze cleaned parts for residual oils or soils. Implement a more robust cleaning or rinsing step. |
| Ineffective or failed passivation. | The passive layer on the metal is compromised.[16] Re-evaluate the passivation process (acid type, concentration, temperature, time).[17] Verify the passive surface quality using a copper sulfate test or similar method. | |
| Surface contamination from handling. | Ensure operators use clean, lint-free gloves. Avoid contact with any materials that could transfer contaminants to the specimen surface. | |
| Cross-contamination in the chamber. | Ensure specimens are not touching each other and that solution from one specimen cannot drip onto another.[10] |
Data Presentation
Table 1: Key ASTM B117 Neutral Salt Spray (NSS) Test Parameters
| Parameter | Specification | Common Impact of Deviation |
| Salt Solution | 5% (by weight) Sodium Chloride (NaCl) | Higher or lower concentrations can alter the corrosion rate depending on the metal.[4][8] |
| Chamber Temperature | 35°C ± 2°C (95°F ± 3°F) | Higher temperatures significantly accelerate corrosion reactions.[3][4] |
| Collected Solution pH | 6.5 to 7.2 | Lower pH (acidic) is much more corrosive; higher pH can also affect certain metals.[8][21] |
| Fog Collection Rate | 1.0 to 2.0 mL/hr for an 80 cm² area | Incorrect fallout means the specimen is not exposed to the specified corrosive environment. |
| Specimen Angle | 15° to 30° from vertical | Affects the amount of fog that settles on the surface, impacting corrosion severity.[6] |
Table 2: Illustrative Impact of pH on Corrosion
| Solution pH | Relative Acidity/Alkalinity | Expected Corrosion Rate | Rationale |
| 3.0 - 5.0 | Acidic | Very High | High hydrogen ion concentration directly attacks the metal surface and protective oxides.[8][21] |
| 6.5 - 7.2 | Neutral (NSS Range) | Baseline (Standard) | The standard range for comparative testing.[2] |
| 8.0 - 10.0 | Slightly Alkaline | Generally Lower | Formation of more stable passive films on some metals can reduce corrosion.[22] |
| > 11.0 | Strongly Alkaline | Can be High | Highly alkaline solutions can be corrosive to amphoteric metals like aluminum and zinc.[21][23] |
Experimental Protocols
Protocol 1: Preparation of Standard 5% Neutral Salt Solution (ASTM B117)
-
Materials:
-
Sodium Chloride (NaCl) containing less than 0.3% total impurities.
-
Reagent Grade Water (ASTM D1193 Type IV or equivalent).
-
Reagent Grade Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment.
-
-
Procedure:
-
Dissolve 5 parts by weight of NaCl into 95 parts by weight of water. For example, dissolve 50 grams of NaCl in 950 mL of water to make approximately 1 liter of solution.
-
Stir until the salt is completely dissolved.
-
Allow the solution to equilibrate to 23°C ± 3°C.
-
Measure the pH using a calibrated pH meter.
-
If the pH is above 7.2, add small, dropwise amounts of HCl while stirring until the pH is within the 6.5-7.2 range.
-
If the pH is below 6.5, add small, dropwise amounts of NaOH until the pH is within range.
-
Filter the solution before placing it in the apparatus reservoir to remove any suspended solids.
-
Protocol 2: Basic Specimen Preparation for Salt Spray Testing
-
Cleaning: The cleaning method should be appropriate for the material and its condition. It must not introduce any corrosive elements.
-
Step 1: Use a suitable organic solvent to degrease the specimen and remove any oils or fingerprints.
-
Step 2: Follow with an appropriate chemical cleaning method (e.g., alkaline soak) to remove any remaining soils.
-
Step 3: Rinse thoroughly with clean, running water.
-
Step 4: Perform a final rinse with reagent-grade deionized water.
-
Step 5: Dry the specimen immediately using clean, compressed air or another approved method.
-
-
Handling: After cleaning, handle specimens only with clean, powder-free gloves to prevent re-contamination.
-
Edge Protection (Optional): If required by the test specification, protect any cut edges with a suitable coating, such as wax or tape, that is resistant to the salt spray environment.
The Corrosion Mechanism of Chloride on a Passive Layer
Caption: How chloride ions break down a passive layer to initiate pitting corrosion.
References
- 1. Salt spray test - Wikipedia [en.wikipedia.org]
- 2. coteclabs.com [coteclabs.com]
- 3. What are the factors that affect the results of the salt spray test? - Domain Knowledge Electric Manufacturing (Baoding) Co., Ltd. - Huazheng Electric [electric-test.com]
- 4. What are the factors affecting the results of salt spray test? - Shenzhen Chuangxin Online Testing Technology Co., Ltd. [en.iclabcn.com]
- 5. lib-climaticchamber.com [lib-climaticchamber.com]
- 6. kenenghardware.com [kenenghardware.com]
- 7. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus [testronixinstruments.com]
- 8. testing-instruments.com [testing-instruments.com]
- 9. thermoline.com.au [thermoline.com.au]
- 10. galvanizeit.com [galvanizeit.com]
- 11. ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sterc.org [sterc.org]
- 16. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 17. 7 Passivation Tips to Avoid Costly Stainless Steel Mistakes [longshengmfg.com]
- 18. youtube.com [youtube.com]
- 19. corrosionpedia.com [corrosionpedia.com]
- 20. researchgate.net [researchgate.net]
- 21. Understanding the Role of PH in Corrosion Prevention and Control [boquinstrument.com]
- 22. content.ampp.org [content.ampp.org]
- 23. quora.com [quora.com]
Validation & Comparative
A Comparative Analysis of Disodium Edetate and Other Chelating Agents for Heavy Metal Removal
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of heavy metal contamination in both the environment and biological systems necessitates the continual evaluation of effective remediation and therapeutic strategies. Chelation therapy, a process involving the administration of agents that bind to heavy metals to form a stable, excretable complex, remains a cornerstone of treatment for heavy metal poisoning. Among the various chelating agents, disodium edetate (Na2EDTA) has a long history of use. This guide provides a comparative analysis of Na2EDTA and other prominent chelating agents—dimercaptosuccinic acid (DMSA), dimercapto-propane-1-sulfonic acid (DMPS), and British anti-Lewisite (BAL)—for the removal of lead, mercury, cadmium, and arsenic. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their understanding and selection of appropriate chelating agents.
Mechanism of Action: The Principle of Chelation
Chelating agents are organic molecules that possess two or more electron-donating atoms, allowing them to form multiple coordinate bonds with a single metal ion. This binding sequesters the metal ion, rendering it less bioavailable and facilitating its excretion from the body, typically via the kidneys. The stability of the metal-chelator complex is a critical factor in its efficacy.
Caption: General mechanism of heavy metal chelation.
Comparative Efficacy of Chelating Agents
The choice of a chelating agent is highly dependent on the specific heavy metal, the severity of the poisoning, and the clinical status of the patient. Each agent exhibits a unique profile of affinity for different metals, route of administration, and potential side effects.
Data Summary: Performance of Chelating Agents
The following tables summarize the key characteristics and comparative efficacy of Na2EDTA, DMSA, DMPS, and BAL for the removal of lead, mercury, cadmium, and arsenic.
Table 1: General Properties and FDA Approval Status
| Chelating Agent | Chemical Name | Route of Administration | FDA Approved Use for Heavy Metal Chelation |
| Na2EDTA | This compound Edetate | Intravenous (IV) | Yes, for lead poisoning and cadmium toxicity.[1] |
| DMSA | meso-2,3-Dimercaptosuccinic acid | Oral | Yes, for lead poisoning in pediatric patients.[1][2] |
| DMPS | 2,3-Dimercapto-1-propanesulfonic acid | IV, Oral | Not FDA-approved in the U.S., but used internationally.[1] |
| BAL | 2,3-Dimercaptopropanol | Intramuscular (IM) | Yes, for arsenic, gold, and severe lead poisoning (in combination with EDTA).[3][4][5] |
Table 2: Comparative Efficacy for Specific Heavy Metals
| Heavy Metal | Na2EDTA (Calcium this compound form) | DMSA | DMPS | BAL |
| Lead (Pb) | Highly effective, especially for severe cases.[1][6][7] Administered intravenously.[1] | Effective, particularly for mild to moderate toxicity.[8] Orally active and considered safer than EDTA for moderate cases.[1][9] | Effective.[2][10][11] | Used in combination with EDTA for severe lead poisoning with encephalopathy.[4] |
| Mercury (Hg) | Not effective.[1] | Effective, especially for organic mercury.[1][3] | Considered a highly effective agent for mercury.[1][2][3][10][11] | Historically used, but DMSA and DMPS are now preferred due to better safety profiles.[5][12] Can increase mercury concentration in the brain.[5] |
| Cadmium (Cd) | Effective.[1][2][10][11] | Less effective than EDTA.[1] | Effective.[13] | Historically used.[14] |
| Arsenic (As) | Ineffective.[15] | Effective.[1] | Considered a more efficient agent than DMSA for arsenic poisoning.[2][9][10][11] | A primary treatment for arsenic poisoning.[3][4] |
Table 3: Binding Affinities (Stability Constants, log K)
The stability constant (log K) indicates the strength of the bond between the chelating agent and the metal ion. A higher log K value signifies a more stable complex.[13]
| Metal Ion | EDTA | DMSA | DMPS |
| Lead (Pb²⁺) | ~18.0[13] | ~18–20[13] | ~18–22[13] |
| Mercury (Hg²⁺) | ~21.5[13] | ~32–38[13] | ~35–40[13] |
| Cadmium (Cd²⁺) | ~16.5[13] | ~17–18[13] | ~18–20[13] |
| Arsenic (As³⁺) | ~8–10[13] | ~18–23[13] | ~20–25[13] |
Table 4: Potential Side Effects and Clinical Considerations
| Chelating Agent | Common Side Effects | Important Considerations |
| Na2EDTA | Hypocalcemia (with the this compound form), kidney damage, depletion of essential minerals (especially zinc and manganese).[4][16][17] | Requires slow IV infusion and monitoring of renal function and electrolytes.[4] The calcium this compound form (CaNa2EDTA) is used to prevent hypocalcemia.[14][16] |
| DMSA | Gastrointestinal upset, fatigue, mild rash, depletion of essential minerals like zinc and copper.[1] | Considered to have a good safety profile, especially in children.[1] Supplementation with essential minerals is often recommended.[1] |
| DMPS | Skin reactions, potential for mineral depletion.[2] | Not FDA-approved in the US.[1] Can be administered orally or intravenously.[3] |
| BAL | Hypertension, tachycardia, pain at the injection site, nephrotoxicity.[4] | Has a narrow therapeutic window and more severe side effects compared to newer agents.[14] Contraindicated in methylmercury poisoning as it can redistribute mercury to the brain.[5] |
Experimental Protocols
A standardized experimental workflow is crucial for the comparative evaluation of chelating agents. The following diagram illustrates a typical protocol for assessing the efficacy of these agents in a clinical or preclinical setting.
Caption: A typical experimental workflow for evaluating chelating agent efficacy.
Key Methodological Details:
A study comparing DMSA and EDTA involved the analysis of urine samples from patients with chronic metal exposure.[10] Data was collected from 160 subjects after oral DMSA (500mg) administration and 250 subjects after intravenous EDTA (1g-3g). Urine samples were analyzed for heavy metal content using Inductively Coupled Plasma Mass Spectroscopy (ICP-MS).[10] The efficacy of the chelating agents was determined by comparing the amount of heavy metal excreted in the urine following administration of the agent to baseline levels.[18]
In a study on lead poisoning in adults, 37 patients were randomized to receive either 1050 mg/m²/day of oral DMSA or 500 mg/m²/day of intravenous CaNa2EDTA over two five-day courses.[6] Efficacy was evaluated by measuring blood lead levels and lead mobilization through urine tests.[6]
pH Dependence
The stability of metal-EDTA complexes is significantly influenced by pH.[19][20] Under acidic conditions (pH < 4-5), the stability of EDTA complexes with divalent cations like calcium and magnesium decreases.[20] Conversely, the ability of EDTA to chelate divalent cations increases with a higher pH, with its effectiveness in preventing DNA degradation by metal-dependent nucleases improving as the pH rises from 8 to 10.[21] For heavy metal removal from soil, EDTA generally shows the highest removal rates for metals like cadmium, copper, and nickel under acidic conditions.[19]
Conclusion
The selection of a chelating agent for heavy metal removal is a nuanced decision that must be guided by empirical data. While this compound edetate (specifically, its calcium this compound form) remains a valuable tool for the treatment of lead and cadmium poisoning, it is not a panacea. DMSA offers a safer, orally administered alternative for lead poisoning, particularly in pediatric cases, and is also effective for mercury.[1][9] DMPS, though not FDA-approved in the United States, demonstrates superior efficacy for mercury and arsenic detoxification.[1][2][9][10][11] BAL, one of the earliest chelating agents, is now generally reserved for specific severe poisoning cases due to its less favorable side effect profile.[4][14]
For researchers and drug development professionals, a thorough understanding of the comparative binding affinities, pharmacokinetics, and toxicity profiles of these agents is paramount. Future research should focus on the development of new chelating agents with higher specificity for target metals and reduced disruption of essential mineral homeostasis.
References
- 1. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Heavy Metal Chelators (BAL, DMSA, DMPS, EDTA, Penicillamine, Glutathione, Vitamin C) - Feel Good [blog.kristaumgelter.com]
- 6. tandfonline.com [tandfonline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What Are the Key Differences between Chelation Agents Used for Lead versus Mercury Poisoning? → Learn [pollution.sustainability-directory.com]
- 9. Metal chelators and neurotoxicity: lead, mercury, and arsenic [pubmed.ncbi.nlm.nih.gov]
- 10. journaljammr.com [journaljammr.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. imcwc.com [imcwc.com]
- 14. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arsenic intoxication: general aspects and chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chelation in Metal Intoxication [mdpi.com]
- 17. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. wellyoutech.com [wellyoutech.com]
- 21. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Evaluation of Disodium Edetate and DTPA as Iron Chelators for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate iron chelator is a critical decision in various applications, ranging from preventing metal-catalyzed degradation of biologics to therapeutic interventions in iron overload disorders. This guide provides an objective comparison of two commonly used iron chelators, disodium edetate (Na2EDTA) and diethylenetriaminepentaacetic acid (DTPA), supported by experimental data and detailed methodologies.
Executive Summary
This compound edetate (EDTA) and diethylenetriaminepentaacetic acid (DTPA) are both effective iron chelators, but they exhibit key differences in their stability constants, pH-dependent efficacy, and potential biological interactions. While both can effectively bind iron and prevent its catalytic activity, DTPA generally forms more stable complexes with ferric iron (Fe³⁺) than EDTA. The choice between these two chelators should be guided by the specific experimental or therapeutic context, including the pH of the environment and the desired duration of chelation.
Quantitative Comparison of Physicochemical Properties
A critical aspect of an iron chelator's efficacy is its affinity for iron, which is quantitatively expressed by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the reported stability constants for EDTA and DTPA with both ferrous (Fe²⁺) and ferric (Fe³⁺) iron.
| Chelator | Iron Species | Stability Constant (log K) | Reference(s) |
| This compound Edetate (Na2EDTA) | Fe²⁺ | 14.3 | [1] |
| This compound Edetate (Na2EDTA) | Fe³⁺ | 25.1 | [2][3] |
| DTPA | Fe²⁺ | 16.4 | [4] |
| DTPA | Fe³⁺ | 28.6 | [4] |
Note: Stability constants can vary slightly depending on experimental conditions such as ionic strength and temperature.
The data clearly indicates that while both chelators form stable complexes with iron, DTPA exhibits a significantly higher stability constant for ferric iron compared to EDTA. This suggests that under physiological conditions where iron is predominantly in the ferric state, DTPA may be a more potent chelator.
Performance in Experimental Models
In a study evaluating the ability of these chelators to prevent metal-catalyzed degradation of a therapeutic monoclonal antibody, DTPA was found to be equivalent to Na2EDTA in inhibiting iron-induced degradation.[5][6] Both chelators were effective when present in sufficient stoichiometric ratios to complex the trace iron contamination.[5][6] However, at substoichiometric ratios, neither chelator could inhibit the degradation induced by free iron ions.[5][6]
Another study comparing iron leachates from stainless steel in the presence of these chelators found that at equal molar concentrations, Na2EDTA facilitated iron leaching faster than DTPA.[7] This could be a consideration in bioprocessing applications where contact with stainless steel surfaces is common.
Experimental Protocols
To aid researchers in their own comparative evaluations, detailed methodologies for key experiments are provided below.
Spectrophotometric Determination of Iron Chelation Capacity
This method allows for the quantification of a chelator's ability to bind iron.
Principle: A colored complex is formed between a chromogenic agent (e.g., Ferrozine) and ferrous iron. In the presence of a chelator, the formation of this colored complex is inhibited in proportion to the chelator's ability to bind iron.
Protocol:
-
Reagent Preparation:
-
Prepare a standard iron solution (e.g., 1 mM ferrous sulfate in a slightly acidic buffer to prevent oxidation).
-
Prepare a solution of the chromogenic agent (e.g., 5 mM Ferrozine in a suitable buffer).
-
Prepare stock solutions of Na2EDTA and DTPA of known concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of the standard iron solution to each well.
-
Add varying concentrations of the chelator (Na2EDTA or DTPA) to the wells.
-
Include control wells with iron solution but no chelator.
-
Allow the chelator and iron to incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Add the Ferrozine solution to all wells.
-
Measure the absorbance at the wavelength of maximum absorbance for the iron-Ferrozine complex (typically around 562 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of iron chelated at each concentration of the chelator using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of chelation against the chelator concentration to determine the IC50 (the concentration of chelator required to chelate 50% of the iron).
-
In Vitro Cell-Based Assay for Iron Chelation Efficacy
This assay evaluates the ability of chelators to access and bind intracellular iron.
Principle: The fluorescent probe Calcein-AM is readily taken up by cells. Intracellular esterases cleave the AM group, trapping fluorescent calcein inside the cell. The fluorescence of calcein is quenched by binding to intracellular labile iron. An effective iron chelator will enter the cells and displace iron from calcein, resulting in an increase in fluorescence.
Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., hepatoma cells like HepG2, or cardiomyocytes) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Iron Loading (Optional):
-
To mimic iron overload conditions, cells can be incubated with an iron source such as ferric ammonium citrate (FAC) for 24-48 hours.
-
-
Calcein-AM Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with Calcein-AM (e.g., 1 µM) for 15-30 minutes at 37°C.
-
-
Chelator Treatment:
-
Wash the cells to remove excess Calcein-AM.
-
Add solutions of Na2EDTA or DTPA at various concentrations to the wells.
-
Include a control group with no chelator.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of intracellular iron chelation. Compare the fluorescence increase in chelator-treated wells to the control wells.
-
Signaling Pathways and Mechanisms of Action
Iron chelation therapy impacts cellular iron homeostasis primarily through the hepcidin-ferroportin axis. Hepcidin is a key regulatory hormone that controls the expression of ferroportin, the only known cellular iron exporter. By reducing the available iron pool, chelators can indirectly influence this pathway.
While the general mechanism is understood, specific comparative studies on the differential effects of Na2EDTA and DTPA on the hepcidin-ferroportin signaling pathway are limited. Future research should focus on elucidating these specific interactions to better tailor chelation therapies.
Experimental Workflow for Comparative Evaluation
A logical workflow for a comprehensive comparative evaluation of Na2EDTA and DTPA is presented below.
Conclusion
Both this compound edetate and DTPA are valuable tools for iron chelation in research and pharmaceutical development. DTPA's higher stability constant with ferric iron may offer an advantage in certain applications. However, in some contexts, such as preventing iron-induced degradation of biologics, their performance has been shown to be equivalent.[5][6] The selection of the optimal chelator should be based on a thorough evaluation of the specific requirements of the application, including pH, potential for interactions with other components, and the desired chelation strength and duration. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Machine learning-based analysis of overall stability constants of metal–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of this compound edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nist.gov [nist.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Chelating Strength of Disodium Phosphonate and EDTA
In the landscape of pharmaceutical sciences and various industrial applications, the effective sequestration of metal ions is a critical process. Chelating agents are paramount in achieving this, with Ethylenediaminetetraacetic acid (EDTA) being a long-established gold standard. However, phosphonate-based chelators, such as disodium etidronate (a salt of 1-hydroxyethane 1,1-diphosphonic acid, HEDP), are gaining prominence due to their distinct chemical properties. This guide presents an objective comparison of the chelating strength of this compound phosphonate (represented by HEDP) and EDTA, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Chelating Strength
The stability constant (log K) is a crucial metric for quantifying the affinity between a chelating agent and a metal ion. A higher log K value indicates the formation of a more stable complex and, consequently, a stronger chelating effect.
The following table summarizes the stability constants for EDTA and HEDP with a selection of divalent and trivalent metal ions.
| Metal Ion | EDTA (log K) | HEDP (log K) |
| Ca²⁺ | 10.7 | 5.3 - 6.0 |
| Mg²⁺ | 8.7 | 5.1 - 5.7 |
| Fe²⁺ | 14.3 | ~7.0 |
| Fe³⁺ | 25.1 | 12.0 - 17.0 |
| Cu²⁺ | 18.8 | 10.0 - 11.0 |
| Zn²⁺ | 16.5 | 8.0 - 10.7 |
| Al³⁺ | 16.4 | ~13.0 |
Note: Stability constants can fluctuate based on experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from various sources.[1]
From the data, it is evident that EDTA generally forms more stable complexes with a wide array of metal ions, as indicated by its consistently higher log K values.[1] This suggests a stronger overall chelating strength compared to HEDP.[1] Nevertheless, the chelating efficacy of HEDP is substantial and can be advantageous in specific applications where a less aggressive chelator may be required.
Experimental Protocols for Determining Chelating Strength
The determination of chelating strength is fundamental to evaluating and comparing the efficacy of chelating agents. Two common methods employed for this purpose are Potentiometric Titration and Spectrophotometric Analysis.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[2] The principle of this technique involves monitoring the change in potential of a solution containing the ligand (this compound phosphonate or EDTA) and a metal ion as a titrant (a strong base) is added.
Materials and Equipment:
-
pH meter with a glass electrode
-
Thermostated reaction vessel
-
Burette
-
Standardized strong base (e.g., NaOH)
-
Solutions of the chelating agent (this compound phosphonate or EDTA) and the metal salt of interest
-
Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
In the thermostated reaction vessel, prepare a solution with a known concentration of the chelating agent and the inert electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Prepare a second solution containing the same concentrations of the chelating agent and inert electrolyte, but also add a known concentration of the metal salt.
-
Titrate this second solution with the same standardized strong base, again recording the pH after each addition.
-
The stability constants are calculated from the displacement of the titration curve of the metal-ligand system relative to the ligand-only system. Specialized software is often used for these calculations.[2]
Spectrophotometric Analysis (Competitive Binding Assay)
This method relies on the principle that the formation of a metal-chelate complex often leads to a change in the absorbance spectrum of the solution. A common approach is a competitive binding assay where the chelating agent competes with a colored indicator for the metal ion.[1]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Standardized solutions of the metal salt (e.g., FeCl₃)
-
Solutions of the chelating agents (EDTA or HEDP)
-
Buffer solution to maintain a constant pH
Procedure:
-
Calibration Curve: Prepare a series of solutions with known concentrations of the metal ion and the chromogenic indicator. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) to create a calibration curve.
-
Chelation Assay: a. To a solution of the metal ion, add a known concentration of the chelating agent (EDTA or HEDP) and allow it to react.[1] b. Add the chromogenic indicator to the solution. The indicator will bind to any free metal ions that were not chelated.[1] c. Measure the absorbance of the resulting solution at λmax.[1]
-
Calculation: a. Using the calibration curve, determine the concentration of the unchelated metal ions. b. The chelating capacity of the agent can then be calculated by subtracting the concentration of unchelated metal ions from the initial total metal ion concentration.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining chelating strength using a spectrophotometric competitive binding assay.
Caption: Workflow for Spectrophotometric Chelation Assay.
References
A Comparative Guide to Disodium Phthalate and EDTA as Chelating Agents in Formulations
For Researchers, Scientists, and Drug Development Professionals
In the formulation of pharmaceuticals and other chemical products, the control of metal ions is paramount to ensuring stability, efficacy, and safety. Chelating agents are indispensable excipients that sequester metal ions, preventing them from catalyzing degradative reactions. This guide provides an objective, data-driven comparison of two such agents: disodium phthalate and this compound edetate (EDTA).
Executive Summary
Both this compound phthalate and EDTA function by forming complexes with metal ions, but their effectiveness differs significantly. EDTA, a hexadentate chelating agent, forms highly stable complexes with a wide range of metal ions due to the chelate effect.[1] this compound phthalate, a bidentate chelator, exhibits considerably weaker chelating activity.[1] While EDTA is a widely used and highly effective stabilizer in many formulations, the use of certain phthalates in pharmaceuticals is discouraged by regulatory bodies due to potential toxicity concerns. This guide will delve into the quantitative data, experimental protocols, and underlying chemical principles that inform the selection of an appropriate chelating agent for a given formulation.
Molecular and Chelation Characteristics
The fundamental difference in the chelating ability of this compound phthalate and EDTA lies in their molecular structure and denticity—the number of donor groups available to bind to a central metal ion.
This compound Phthalate: As the this compound salt of phthalic acid, it acts as a bidentate chelating agent, using the oxygen atoms of its two carboxylate groups to coordinate with a metal ion.[1] This results in the formation of a seven-membered ring with the metal ion.
EDTA (this compound Edetate): EDTA is a hexadentate chelating agent, possessing six donor atoms—two nitrogen atoms and four oxygen atoms from its carboxylate groups.[2] This allows it to wrap around a single metal ion, forming five stable, five-membered chelate rings. This multi-point attachment, known as the chelate effect, is entropically favored and results in significantly more stable metal complexes compared to those formed by bidentate ligands like this compound phthalate.[1]
References
A Comparative Guide to the Effects of Disodium Phosphate on Milk Retentate Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of disodium phosphate (DSP) on the key properties of milk retentates, supported by experimental data. Milk retentates, produced through processes like ultrafiltration, are crucial in various food and pharmaceutical formulations. However, their high protein concentration can lead to instability, particularly during heat treatment. This compound phosphate is a widely used stabilizing salt to mitigate these issues. This document delves into its effects on heat stability, rheological properties, and particle characteristics, while also offering a comparative look at alternative stabilizing agents.
I. Impact of this compound Phosphate on Physicochemical Properties
The addition of this compound phosphate to milk retentates instigates several critical changes in their physicochemical properties. Primarily, DSP increases the pH and sequesters calcium ions, which significantly influences the stability and behavior of casein micelles.
A key study on buffalo skim milk-based ultrafiltered retentates demonstrated that the addition of DSP significantly increased the ζ-potential, pH, viscosity, and particle size in both homogenized and non-homogenized samples.[1][2] An increase in pH and a decrease in soluble calcium ion concentration are the primary mechanisms for the improved heat coagulation time (HCT) of ultrafiltered retentates.[1] The reduction in calcium ion activity leads to the dissociation of casein micelles into smaller structures, which can be indirectly observed through a decrease in turbidity.[1]
Table 1: Effect of this compound Phosphate (DSP) on the Properties of 2.40x Buffalo Skim Milk Ultrafiltered Retentate (Non-Homogenized)
| DSP Concentration (% w/w) | pH | ζ-potential (mV) | Particle Size (d.nm) | Viscosity (mPa.s) | Heat Coagulation Time (HCT) at 140°C (min) |
| 0 (Control) | 6.52 | -15.8 | 210.5 | 3.2 | > 60 |
| 1.0 | 6.60 | -16.5 | 215.3 | 3.5 | > 60 |
| 4.0 | 6.85 | -18.2 | 225.8 | 4.8 | > 60 |
| 7.0 | 7.10 | -20.1 | 235.4 | 6.2 | > 60 |
Source: Adapted from Handge et al., 2019.[1][2]
It is important to note that in this particular study, the heat coagulation was not observed within 60 minutes for any of the samples, suggesting a high intrinsic heat stability of the 2.40x concentrated retentate.[1]
II. Comparison with Alternative Stabilizing Salts
While this compound phosphate is effective, other phosphate and citrate salts are also employed to enhance the stability of milk retentates.
-
Trisodium Citrate: Similar to DSP, trisodium citrate also improves heat stability by sequestering calcium ions. In a study on fivefold homogenized UF retentate, both this compound phosphate and trisodium citrate significantly increased the HCT.[3] this compound phosphate increased the HCT to 120 minutes at pH 6.5, 6.6, and 7.0, while trisodium citrate increased it to 80 minutes at pH 6.6.[3]
-
Monosodium Phosphate: The addition of monosodium phosphate has also been shown to improve the heat coagulation time of buffalo skim milk.[4] Often, a mixture of monosodium and this compound phosphate is used to achieve optimal stability.[3][4][5] For instance, a 2:1 (w/w) mixture of monosodium and this compound phosphate at 0.4% improved the heat stability of a homogenized formulation to an optimum of 66 minutes.[3][4]
-
Sodium Hexametaphosphate (SHMP): In contrast to other phosphates, SHMP has been reported to be the least effective heat stabilizer.[4] Heat-induced changes in SHMP itself are suggested to be the major cause for this reduced heat stability effect.[4]
Table 2: Comparative Effect of Different Stabilizing Salts on Heat Coagulation Time (HCT) of 5x Homogenized UF Retentate
| Stabilizing Salt | Concentration | pH | HCT (min) |
| Control | - | 6.41 | 1.45 |
| This compound Phosphate | Not specified | 6.5 | 120 |
| This compound Phosphate | Not specified | 6.6 | 120 |
| This compound Phosphate | Not specified | 7.0 | 120 |
| Trisodium Citrate | Not specified | 6.6 | 80 |
Source: Adapted from Meena et al., 2016.[3]
III. Mechanism of Action: this compound Phosphate and Casein Micelle Stability
The stabilizing effect of this compound phosphate on milk retentates is primarily attributed to its interaction with the casein micelles and the mineral equilibrium of the milk serum.
Caption: Mechanism of this compound Phosphate's effect on Casein Micelle Stability.
This compound phosphate acts as a calcium-chelating agent, reducing the concentration of soluble calcium ions.[1] This shift in mineral equilibrium leads to the partial dissolution of colloidal calcium phosphate (CCP), a key component that helps maintain the integrity of the casein micelles.[6] The removal of CCP "glue" causes the casein micelles to dissociate into smaller sub-micelles or individual casein molecules.[1] Concurrently, the addition of DSP, being an alkaline salt, increases the pH of the milk retentate.[1][2] This pH increase contributes to a higher negative charge on the casein molecules, leading to an increased zeta potential and greater electrostatic repulsion between them.[1] The combination of smaller particle size and increased electrostatic repulsion enhances the overall stability of the proteins, making them less prone to aggregation upon heating, thus improving the heat coagulation time.
IV. Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature.
1. Preparation of Milk Retentate:
-
Pasteurized skim milk is concentrated using an ultrafiltration (UF) plant with a specific molecular weight cut-off membrane (e.g., 50 kDa).[7]
-
The process is carried out at a controlled temperature (e.g., 50 ± 1°C) and transmembrane pressure (e.g., 1.0 kg/cm ²).[7]
-
The concentration factor (e.g., 2.40x or 5x) is determined by the ratio of the initial feed weight to the final retentate weight.[7]
2. Measurement of Heat Coagulation Time (HCT):
-
Aliquots of the milk retentate sample (with or without added DSP) are sealed in glass tubes.
-
The tubes are then subjected to heating in a temperature-controlled oil bath at a specified temperature (e.g., 120°C or 140°C).[3][8]
-
The time taken for the first visible signs of coagulation or flocculation is recorded as the HCT.[8]
3. Determination of Viscosity:
-
The viscosity of the retentate samples is measured using a rheometer (e.g., a stress-strain-controlled rheometer).[9]
-
A specific measuring system, such as a concentric cylinder, is used.[9]
-
Measurements are conducted at a controlled temperature (e.g., 20°C) over a range of shear rates (e.g., 0.1 to 100 s⁻¹).[9]
4. Particle Size and ζ-potential Analysis:
-
Particle size distribution and ζ-potential of the casein micelles in the retentate are determined using dynamic light scattering (DLS) and electrophoretic light scattering techniques, respectively, with an instrument like a Zetasizer.
-
Samples are appropriately diluted with a suitable buffer or ultra-pure water to avoid multiple scattering effects.
-
Measurements are typically performed at a controlled temperature (e.g., 25°C).
Caption: Experimental workflow for validating the effect of this compound phosphate.
V. Conclusion
This compound phosphate is a highly effective stabilizing agent for milk retentates, significantly enhancing their heat stability. Its primary mechanism involves the sequestration of calcium ions and an increase in pH, leading to the controlled dissociation of casein micelles and increased electrostatic repulsion. While other salts like trisodium citrate also offer stabilizing properties, the choice of agent and its concentration must be carefully optimized depending on the specific application and desired final product characteristics. The experimental protocols outlined provide a framework for systematic evaluation and comparison of different stabilizing treatments for milk protein concentrates.
References
- 1. Effect of this compound phosphate and homogenization on physico-chemical and rheological properties of buffalo skim milk based ultrafiltered retentate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of this compound phosphate and homogenization on physico-chemical and rheological properties of buffalo skim milk based ultrafiltered retentate | Semantic Scholar [semanticscholar.org]
- 3. Effect of concentration, homogenization and stabilizing salts on heat stability and rheological properties of cow skim milk ultrafiltered retentate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review of the biology of calcium phosphate sequestration with special reference to milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validating Disodium EDTA as a Primary Standard for Titrations: A Comparative Guide
Disodium ethylenediaminetetraacetate (this compound EDTA) is a widely utilized chelating agent in analytical chemistry, particularly in complexometric titrations for the determination of metal ion concentrations. Its suitability as a primary standard is a critical consideration for laboratories aiming for accurate and reproducible results. This guide provides a comprehensive comparison of this compound EDTA with other common primary standards used in titrimetry, supported by available data and detailed experimental protocols.
Properties of an Ideal Primary Standard
A primary standard is a substance of such high purity and stability that it can be used to prepare a solution of a precisely known concentration. The key characteristics of an ideal primary standard include:
-
High Purity: Typically available in a purity of ≥99.9%.
-
Stability: Should not decompose under normal storage conditions or when heated for drying.
-
Low Hygroscopicity: Should not readily absorb moisture from the atmosphere.
-
High Molar Mass: Minimizes weighing errors.
-
Known Stoichiometry: The chemical formula must be well-defined and the substance should react in a predictable way.
-
Solubility: Should be readily soluble in the chosen solvent.
Comparison of this compound EDTA with Alternative Primary Standards
This compound EDTA is frequently compared with other substances for its role as a primary standard in complexometric titrations. The most common alternatives include zinc metal, calcium carbonate, and magnesium sulfate. The following table summarizes the key performance characteristics of these standards based on available certificate of analysis data and established chemical properties.
| Parameter | This compound EDTA (C₁₀H₁₄N₂Na₂O₈·2H₂O) | Zinc Metal (Zn) | Calcium Carbonate (CaCO₃) | Magnesium Sulfate (MgSO₄·7H₂O) |
| Typical Purity | ≥99.0% to 99.8%[1][2][3][4] | ≥99.9% to 99.9999%[5][6][7][8] | ≥98.5% to ≥99.5%[9][10][11][12] | ≥99% to 100.26%[13][14][15][16] |
| Molar Mass ( g/mol ) | 372.24 | 65.38 | 100.09 | 246.47 |
| Hygroscopicity | Non-hygroscopic | Non-hygroscopic | Slightly hygroscopic | Efflorescent (loses water) |
| Stability | Stable under normal conditions | Stable in air | Stable | Can lose water of hydration |
| Solubility in Water | Soluble | Insoluble (requires acid) | Sparingly soluble (requires acid) | Soluble |
| Primary Use | Standardization of metal ion solutions | Standardization of EDTA solutions | Standardization of EDTA solutions | Standardization of EDTA solutions |
Experimental Protocols
Accurate standardization is fundamental to the validation of any primary standard. Below are detailed protocols for the standardization of a titrant using this compound EDTA and a common alternative, calcium carbonate.
Protocol 1: Standardization of a Zinc Sulfate Solution with this compound EDTA
Objective: To accurately determine the molarity of a zinc sulfate solution using a primary standard this compound EDTA solution.
Materials:
-
This compound EDTA, primary standard grade
-
Zinc sulfate solution (approx. 0.1 M)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Deionized water
-
Analytical balance, volumetric flasks, burette, pipettes, conical flasks
Procedure:
-
Preparation of Primary Standard this compound EDTA Solution (0.1 M):
-
Accurately weigh approximately 9.3 g of dried primary standard this compound EDTA.
-
Dissolve the weighed solid in deionized water in a 250 mL volumetric flask.
-
Ensure the solid is completely dissolved and dilute to the mark with deionized water. Mix thoroughly.
-
Calculate the exact molarity of the this compound EDTA solution based on the mass weighed.
-
-
Titration:
-
Pipette 25.00 mL of the zinc sulfate solution into a 250 mL conical flask.
-
Add 50 mL of deionized water.
-
Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Add a small amount of Eriochrome Black T indicator until a wine-red color is observed.
-
Titrate with the standardized this compound EDTA solution until the color changes from wine-red to a distinct blue at the endpoint.
-
Repeat the titration at least three times to ensure reproducibility.
-
-
Calculation:
-
Calculate the molarity of the zinc sulfate solution using the average volume of this compound EDTA solution consumed.
-
Protocol 2: Standardization of an EDTA Solution with Primary Standard Calcium Carbonate
Objective: To accurately determine the molarity of an EDTA solution using primary standard calcium carbonate.
Materials:
-
Calcium carbonate, primary standard grade (dried at 110°C)
-
EDTA solution (approx. 0.1 M)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Murexide indicator (or Hydroxynaphthol Blue)
-
Deionized water
-
Analytical balance, volumetric flasks, burette, pipettes, conical flasks
Procedure:
-
Preparation of Primary Standard Calcium Solution:
-
Accurately weigh approximately 1.0 g of dried primary standard calcium carbonate.
-
Carefully dissolve the calcium carbonate in a minimal amount of 1 M HCl in a beaker.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.
-
Calculate the exact molarity of the calcium solution.
-
-
Titration:
-
Pipette 25.00 mL of the primary standard calcium solution into a 250 mL conical flask.
-
Add 50 mL of deionized water.
-
Add 1 mL of 1 M NaOH to bring the pH to approximately 12.
-
Add a small amount of murexide indicator.
-
Titrate with the EDTA solution until the color changes from pink to purple at the endpoint.[10]
-
Repeat the titration at least three times.
-
-
Calculation:
-
Calculate the molarity of the EDTA solution using the average volume of EDTA solution consumed.
-
Visualizing the Validation Process and Chemical Properties
To better understand the workflows and relationships, the following diagrams have been generated using Graphviz.
Conclusion
This compound EDTA serves as a reliable and convenient primary standard for complexometric titrations. Its high purity, stability, and good solubility in water make it a practical choice for many laboratories. While other primary standards like zinc metal offer higher purity, they require dissolution in acid, which adds an extra step to the procedure. Calcium carbonate is another widely accepted primary standard, though it is slightly hygroscopic and also needs to be dissolved in acid.[9][10] Magnesium sulfate is soluble but can be efflorescent, meaning it can lose its water of hydration, which can affect the accuracy of the prepared standard solution.
The selection of a primary standard should be based on the specific requirements of the analysis, including the desired level of accuracy, the nature of the titrant, and the available laboratory facilities. For most applications, this compound EDTA provides a balance of high purity, ease of use, and reliability, making it a validated and commendable choice as a primary standard for titrations.
References
- 1. abmole.com [abmole.com]
- 2. EDTA this compound salt, GR 99%+, COA, Certificate of Analysis, 6381-92-6, E 1497 [ottokemi.com]
- 3. magistraliterdistributio.cz [magistraliterdistributio.cz]
- 4. technopharmchem.com [technopharmchem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. agilent.com [agilent.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. agilent.com [agilent.com]
- 9. Calcium carbonate, reference material for titrimetry, certified by BAM, 99.5 471-34-1 [sigmaaldrich.com]
- 10. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. duchefa-biochemie.com [duchefa-biochemie.com]
- 13. Magnesium sulphate, 99%, COA, Certificate of Analysis, 10034-99-8, M 1305 [ottokemi.com]
- 14. storage.ua.prom.st [storage.ua.prom.st]
- 15. labotiq.net [labotiq.net]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to the Safety and Toxicity of Intravenous Disodium EDTA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profile of intravenous disodium ethylenediaminetetraacetic acid (EDTA) with alternative chelating agents, supported by experimental data from various animal models.
Executive Summary
Intravenous this compound EDTA is a potent chelating agent utilized in various therapeutic applications. However, its administration is associated with a dose-dependent risk of nephrotoxicity, primarily attributed to its strong affinity for calcium, leading to hypocalcemia and subsequent cellular stress. This guide presents a comparative analysis of the acute toxicity of this compound EDTA and alternative chelators, namely Dimercaptosuccinic acid (DMSA), Dimercaptopropane sulfonate (DMPS), and Diethylenetriaminepentaacetic acid (DTPA) salts (Ca-DTPA and Zn-DTPA). While this compound EDTA shows a higher toxicity profile compared to DMSA and Zn-DTPA, its efficacy in specific chelation scenarios necessitates a thorough understanding of its safety limits. This guide aims to provide researchers with the necessary data and protocols to make informed decisions in preclinical studies.
Quantitative Toxicity Data
The following table summarizes the available intravenous median lethal dose (LD50) values for this compound EDTA and its alternatives in various animal models. It is important to note that direct cross-species comparisons should be made with caution due to physiological differences.
| Compound | Animal Model | Intravenous LD50 (mg/kg) | Reference(s) |
| This compound EDTA | Rabbit | 47 | |
| This compound EDTA | Rat | See Note 1 | |
| DMSA | Mouse | 2400 | |
| DMPS | Dog | >150 (See Note 2) | |
| Ca-DTPA | Dog | See Note 3 | |
| Zn-DTPA | Mouse | >10,000 |
Note 1: A study in rats reported that a single intravenous injection of this compound EDTA consistently caused death within one minute. The lethal dose was determined based on its calcium-chelating capacity, with the calcium equivalent of the lethal dose being 0.45 mg of Ca per 100 g of the rat's body weight.
Note 2: In a study with anesthetized dogs, intravenous doses of DMPS at 15 and 75 mg/kg produced some physiological changes, while a dose of 150 mg/kg led to circulatory failure and respiratory arrest in one out of three animals. A definitive LD50 was not established.
Note 3: A study in dogs where Ca-DTPA was administered at a dose of 5.8 µmol/kg every 5 hours resulted in death by the fourth day. High doses (≥ 2,000 µmol/kg) in animals have been shown to cause severe lesions in the kidneys, intestinal mucosa, and liver.
Experimental Protocols
Acute Intravenous Toxicity Study in Rats (Modified from OECD Guideline 425)
This protocol outlines a procedure for determining the acute intravenous toxicity of a chelating agent in rats.
a. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 8-12 weeks
-
Weight: 200-300 g
-
Sex: Nulliparous, non-pregnant females (males can also be used)
-
Acclimatization: Minimum of 5 days before dosing.
b. Housing and Feeding:
-
Standard laboratory conditions: 22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period before dosing.
c. Test Substance Preparation:
-
The chelating agent is dissolved in a sterile, isotonic vehicle (e.g., 0.9% saline).
-
The concentration is adjusted to deliver the desired dose in a volume not exceeding 5 ml/kg body weight.
-
The solution should be prepared fresh on the day of dosing and filtered through a 0.22 µm filter for sterilization.
d. Administration:
-
Animals are fasted overnight (food, but not water) before dosing.
-
The test substance is administered via slow intravenous injection into the lateral tail vein over 1-2 minutes.
e. Observations:
-
Mortality: Checked twice daily.
-
Clinical Signs: Observed continuously for the first 30 minutes post-dosing, periodically for the first 24 hours, and daily thereafter for 14 days. Signs to be monitored include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Measured shortly before dosing and at least weekly thereafter.
f. Necropsy and Histopathology:
-
All animals (including those that die during the study) undergo a gross necropsy.
-
The kidneys are collected, weighed, and preserved in 10% neutral buffered formalin.
-
Histopathological examination of the kidneys is performed.
Blood Collection and Clinical Chemistry Analysis in Rats
a. Blood Collection:
-
Blood samples can be collected via the lateral tail vein or saphenous vein for interim analysis and via cardiac puncture or posterior vena cava under terminal anesthesia.
-
For serum chemistry, blood is collected into tubes without anticoagulant.
b. Clinical Chemistry:
-
Serum is separated by centrifugation.
-
Key parameters for assessing renal function include:
-
Blood Urea Nitrogen (BUN)
-
Creatinine
-
Electrolytes (Calcium, Phosphorus, Sodium, Potassium)
-
Histopathological Examination of Kidneys
a. Tissue Processing:
-
Fixed kidney tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin.
b. Sectioning and Staining:
-
Paraffin blocks are sectioned at 4-5 µm thickness.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology.
c. Microscopic Examination:
-
The renal cortex, medulla, and papilla are examined.
-
Specific attention is given to the glomeruli, proximal and distal tubules, collecting ducts, and interstitium.
-
Lesions to be noted include:
-
Glomerular changes (e.g., atrophy, sclerosis)
-
Tubular changes (e.g., degeneration, necrosis, vacuolation, regeneration)
-
Interstitial changes (e.g., inflammation, fibrosis)
-
Presence of casts in the tubular lumens.
-
Signaling Pathways and Mechanisms of Toxicity
Experimental Workflow for Investigating EDTA Toxicity
Proposed Signaling Pathway for this compound EDTA-Induced Nephrotoxicity
This compound EDTA's
Safety Operating Guide
Safeguarding Laboratory Practices: A Comprehensive Guide to the Proper Disposal of Disodium Compounds
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is fundamental to responsible laboratory practice. The proper disposal of chemical reagents, including various disodium salts, is a critical aspect of ensuring a safe working environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound compounds, fostering a culture of safety and building trust in laboratory operations.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). For handling this compound compounds, this typically includes safety goggles and chemical-resistant gloves.[1][2] Always work in a well-ventilated area to avoid the inhalation of any dust or aerosols.[1][3][4] In the event of skin or eye contact, rinse the affected area thoroughly with water.[3][5]
General Disposal Principles
This compound compounds, such as this compound phosphate and this compound EDTA, are generally not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] However, disposal procedures must always comply with local, state, and federal regulations.[6][7] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2] Never dispose of chemicals down the drain unless explicitly permitted by your institution's policies for specific, dilute solutions.[8]
Quantitative Data and Safety Parameters
For quick reference, the following table summarizes key safety and disposal information for common this compound compounds.
| Parameter | This compound Phosphate | This compound EDTA | General Recommendation |
| Appearance | White powder/granules | White crystalline powder | - |
| Solubility in Water | Soluble | Soluble | - |
| Primary Hazards | May cause mild skin and eye irritation.[2] | May be harmful if inhaled or swallowed. May cause respiratory tract irritation.[3] | Avoid dust generation.[3][5] |
| Incompatibilities | Strong acids, alkaloids, lead acetate, antipyrine, chloral hydrate, resorcinol, and pyrogallol.[5][6] | Strong oxidizing agents, strong bases, metals.[9] | Store separately from incompatible materials.[5] |
| Spill Cleanup | Sweep up dry material, avoid generating dust, and place in a labeled container.[1][5][6] | Sweep up dry material, avoid generating dust, and place in a labeled container.[3][10] | Use appropriate PPE during cleanup. |
| Container Disposal | Triple rinse empty containers and dispose of the rinsate as chemical waste. Puncture or deface the container before disposal or recycling.[1] | Leave chemicals in original containers for disposal. Handle uncleaned containers like the product itself.[7] | Follow institutional guidelines for empty container disposal.[11] |
Step-by-Step Disposal Procedures
For Small Spills of Solid this compound Compounds:
-
Ensure Safety: Put on appropriate PPE, including gloves and safety goggles.
-
Containment: Cordon off the spill area to prevent further spread.
-
Collection: Carefully sweep or scoop the solid material into a clean, dry, and appropriately labeled waste container.[5][6] Moisten the material slightly to prevent dust formation if necessary.[1]
-
Decontamination: Clean the spill area with water and a suitable cleaning agent.
-
Waste Disposal: Seal the waste container and dispose of it according to your institution's chemical waste procedures.
For Unused or Waste this compound Compounds:
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and any associated hazards.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA), segregated from incompatible materials.[8][12]
-
Disposal Request: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.[1][12][13] The material may be landfilled, recycled, or incinerated depending on regulations.[3][6]
Disposal of Empty Containers:
-
Decontamination: Unless the container held a highly toxic substance, triple rinse it with a suitable solvent (typically water).
-
Rinsate Collection: Collect the first rinsate as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations.
-
Container Preparation: Deface or remove the original label.[8] Puncture the container to prevent reuse.[1]
-
Final Disposal: Dispose of the clean, empty container in the appropriate recycling or trash receptacle as per institutional guidelines.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound compounds in a laboratory setting.
Caption: Decision workflow for this compound compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound compounds, contributing to a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. bioshopcanada.com [bioshopcanada.com]
- 4. cleartech.ca [cleartech.ca]
- 5. boremco.com [boremco.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nswai.org [nswai.org]
- 9. media.laballey.com [media.laballey.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. odu.edu [odu.edu]
- 13. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Handling Protocols for Disodium Compounds
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling disodium salts, with a focus on personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound compounds, ensuring comprehensive protection.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Goggles or Glasses | Should be equipped with side shields to protect against dust and splashes.[1][2][3] A face shield may be required for operations with a higher risk of splashing.[4][5][6][7] |
| Skin Protection | Chemical-Resistant Gloves | PVC or other compatible chemical-resistant gloves are recommended to prevent skin contact. Always inspect gloves for integrity before use. |
| Protective Clothing | A lab coat, coveralls, or a chemical-resistant apron should be worn to protect the skin from accidental spills.[6][7][8] | |
| Respiratory Protection | Approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is advised when there is a risk of inhaling dust, especially in poorly ventilated areas.[1][2] |
Experimental Workflow: Handling a this compound Spill
Proper and swift action during a spill is critical to mitigate risks. The following diagram outlines the logical workflow for managing a this compound compound spill in a laboratory setting.
Caption: Logical workflow for the safe management of a this compound spill.
Operational and Disposal Plans
Adherence to established protocols for handling, storage, and disposal is crucial for laboratory safety and regulatory compliance.
Handling and Storage Procedures
Handling:
-
Always handle this compound compounds in a well-ventilated area to minimize dust inhalation.[2]
-
Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.
-
After handling, wash hands thoroughly with soap and water.[1][9]
Storage:
-
Store in a cool, dry place away from direct sunlight and moisture.[1][10] this compound compounds can be hygroscopic, meaning they absorb moisture from the air, which can lead to caking and degradation.[1][10]
-
Keep containers tightly closed to prevent contamination and moisture absorption.[10]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, copper, and nickel.[9]
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and comply with regulations.
Waste Collection:
-
Spilled or unused this compound powder should be carefully swept or vacuumed to avoid generating dust.[1][8]
-
Place the collected waste into a clearly labeled, sealed container for disposal.[9][11]
Disposal Method:
-
All waste materials, including contaminated PPE and cleaning materials, must be disposed of in accordance with local, regional, and national environmental regulations.[12][13]
-
Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. Chemical waste generators are responsible for correctly classifying and disposing of waste.[13]
-
Empty containers should be thoroughly rinsed with water before recycling or disposal. The rinse water should be collected and treated as chemical waste.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. biosynth.com [biosynth.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. hazmatschool.com [hazmatschool.com]
- 5. epa.gov [epa.gov]
- 6. sams-solutions.com [sams-solutions.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. boremco.com [boremco.com]
- 9. Ethylenediaminetetraacetic Acid this compound Salt SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. chemignition.com [chemignition.com]
- 11. columbuschemical.com [columbuschemical.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. media.laballey.com [media.laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
